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  • Product: 3-Benzothiazol-2-YL-quinoline
  • CAS: 165067-13-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Photophysical Properties of Novel Benzothiazole-Based Systems

This guide provides an in-depth exploration of the photophysical properties of novel benzothiazole-based systems. Designed for researchers, scientists, and drug development professionals, it synthesizes technical princip...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the photophysical properties of novel benzothiazole-based systems. Designed for researchers, scientists, and drug development professionals, it synthesizes technical principles with field-proven insights, focusing on the causality behind experimental choices and the self-validating nature of robust protocols.

The Benzothiazole Core: An Introduction to its Photophysical Versatility

Benzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring, serves as a foundational scaffold for a vast array of functional organic materials.[1] Its rigid, planar, and delocalized π-electron system endows derivatives with excellent optical properties, including high fluorescence quantum yields and significant Stokes shifts.[2][3] The true power of the benzothiazole core lies in its remarkable tunability; substitutions at various positions on the benzothiazole ring system allow for the fine-tuning of its physicochemical and photophysical properties.[1] This versatility has led to their application as fluorescent probes, chemosensors, and materials for organic light-emitting diodes (OLEDs).[2][4][5]

This guide delves into the core photophysical mechanisms that govern the behavior of these systems, the experimental techniques used for their characterization, and the design principles that enable their application in advanced technologies.

Key Photophysical Phenomena

The functional utility of benzothiazole derivatives is rooted in several key photophysical processes that can be engineered into the molecular structure. These mechanisms dictate how the molecules interact with light and their environment, leading to changes in their luminescent features. The most prominent of these include:

  • Intramolecular Charge Transfer (ICT): A fundamental process where photoexcitation leads to a significant redistribution of electron density within the molecule.[6][7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): A rapid, photo-induced tautomerization that results in a species with a dramatically different emission profile, leading to an exceptionally large Stokes shift.[6][8][9]

  • Aggregation-Induced Emission (AIE): A phenomenon where molecules that are non-emissive in dilute solutions become highly luminescent upon aggregation in a poor solvent or the solid state.[5][6][9]

  • Photoinduced Electron Transfer (PET): A quenching mechanism that can be strategically employed to design "turn-on" fluorescent probes.[2][6][9]

Understanding these processes is critical for designing benzothiazole systems with tailored photophysical responses for specific applications.

Fundamental Principles of Light-Matter Interaction

The journey of a benzothiazole molecule after absorbing a photon is governed by a series of competing radiative and non-radiative decay pathways. A conceptual understanding of these processes is essential for interpreting experimental data.

The Jablonski Diagram: A Conceptual Framework

The Jablonski diagram provides a simplified model to visualize the electronic transitions that occur within a fluorophore. Upon absorption of a photon, the molecule is promoted from its electronic ground state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is followed by rapid, non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state. From this relaxed excited state, the molecule can return to the ground state via several pathways:

  • Fluorescence: A radiative process involving the emission of a photon. This emission occurs at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.

  • Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).

  • Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state, T₁).

  • Phosphorescence: A slow, radiative decay from the T₁ state to the S₀ ground state.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , which is the ratio of emitted photons to absorbed photons.[10][11]

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S2 S₂ (Second Excited Singlet) S0->S2 S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing S2->S1 Vibrational Relaxation T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating electronic transitions.

Intramolecular Charge Transfer (ICT) and Solvatochromism

In many benzothiazole systems, particularly those designed with electron-donating (D) and electron-accepting (A) moieties (a D-π-A architecture), the absorption of light triggers an ICT process.[12] This results in an excited state that is significantly more polar than the ground state.

This change in dipole moment is the origin of solvatochromism , the phenomenon where the color of a substance changes with the polarity of the solvent.[7][13] In polar solvents, the highly polar excited state is stabilized by solvent dipoles, lowering its energy level. This leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases.[14] In contrast, the UV-Vis absorption spectra are often less sensitive to solvent polarity.[7] The magnitude of this solvatochromic shift provides a direct experimental insight into the extent of charge transfer in the excited state.

Advanced Photophysical Phenomena: Engineering Molecular Function

By strategically modifying the benzothiazole scaffold, it is possible to harness more complex photophysical phenomena, leading to materials with highly specific and desirable properties.

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a phototautomerization process that occurs in molecules containing both a proton donor (e.g., a hydroxyl or amino group) and a proton acceptor (e.g., a heterocyclic nitrogen atom) in close proximity, facilitated by an intramolecular hydrogen bond.[8][15] The 2-(2'-hydroxyphenyl)benzothiazole (HBT) and 2-(2′-aminophenyl)benzothiazole frameworks are classic examples that exhibit ESIPT.[8][16]

The process can be described by a four-level photocycle involving two distinct chemical species: the initial Enol (E) form and the proton-transferred Keto (K) tautomer.

  • Excitation: The ground-state Enol form (E₀) absorbs a photon, transitioning to the excited Enol form (E*).

  • ESIPT: In the excited state, the acidity of the proton donor and the basicity of the proton acceptor increase dramatically. This drives an ultrafast (femtosecond to picosecond timescale) transfer of the proton to form the excited Keto tautomer (K*).[8]

  • Keto Emission: The K* species relaxes to its ground state (K₀) by emitting a photon. Because the K* state is significantly stabilized relative to the E* state, this fluorescence is substantially red-shifted compared to the normal fluorescence of the Enol form. This results in an unusually large Stokes shift, often exceeding 100-200 nm.[2][6]

  • Reverse Proton Transfer: The K₀ tautomer is typically unstable and rapidly undergoes reverse proton transfer to regenerate the thermodynamically more stable E₀ form, completing the cycle.[8]

ESIPT_Cycle E0 Enol (S₀) E_star Enol* (S₁) E0->E_star Absorption (hν) K_star Keto* (S'₁) E_star->K_star ESIPT K0 Keto (S'₀) K_star->K0 Keto Fluorescence (hν') K0->E0 Reverse Proton Transfer AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregated State Solution_Excitation Excitation (hν) Solution_Rotation Intramolecular Rotation/Vibration Solution_Excitation->Solution_Rotation Solution_NonRadiative Non-Radiative Decay (No Fluorescence) Solution_Rotation->Solution_NonRadiative Aggregation Aggregation Aggregate_Excitation Excitation (hν) Aggregate_Restricted Restricted Motion Aggregate_Excitation->Aggregate_Restricted Aggregate_Radiative Radiative Decay (Strong Fluorescence) Aggregate_Restricted->Aggregate_Radiative

Caption: The Restriction of Intramolecular Motion (RIM) mechanism for AIE.

Experimental Characterization Protocols

The robust characterization of the photophysical properties of novel benzothiazole systems requires a suite of spectroscopic techniques. The following protocols are designed to be self-validating and provide a comprehensive dataset.

Steady-State Spectroscopy
  • Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

  • Rationale: This experiment identifies the electronic transitions of the molecule and is crucial for selecting the appropriate excitation wavelength for fluorescence studies. The molar absorption coefficient is a measure of how strongly the compound absorbs light at a given wavelength.

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the benzothiazole derivative in a high-purity spectroscopic grade solvent (e.g., THF, CH₂Cl₂, or DMSO).

    • Serial Dilutions: Prepare a series of dilutions from the stock solution in the chosen solvent, typically ranging from 1 µM to 50 µM.

    • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.

    • Data Acquisition: Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 250-700 nm). Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

    • Data Analysis:

      • Identify the wavelength of maximum absorption (λ_abs).

      • According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration.

      • The molar absorption coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × path length). The linearity of this plot (R² > 0.99) validates the data.

  • Objective: To determine the wavelengths of maximum excitation (λ_ex) and emission (λ_em) and to observe solvatochromic effects.

  • Rationale: The emission spectrum reveals the energy of the fluorescent transition and is the primary characteristic of a fluorophore. The difference between λ_em and λ_abs is the Stokes shift.

  • Methodology:

    • Sample Preparation: Use a dilute solution (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.

    • Excitation Spectrum: Set the emission monochromator to the estimated λ_em and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum, confirming the identity of the absorbing species responsible for the emission.

    • Emission Spectrum: Set the excitation monochromator to the λ_abs (or λ_ex) determined previously. Scan the emission monochromator to record the fluorescence spectrum.

    • Solvatochromism Study: Repeat the emission spectrum measurement in a series of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile, ethanol, water) to assess the solvatochromic effect. [7][13]

Protocol: Fluorescence Quantum Yield (Φf) Determination
  • Objective: To quantify the efficiency of the fluorescence process.

  • Rationale: The quantum yield is a critical parameter for evaluating the performance of a fluorophore in applications like bioimaging or OLEDs. [10][11]The comparative method, referencing a standard with a known quantum yield, is a widely accepted and reliable technique. [1][10][11]* Methodology (Comparative Method):

    • Standard Selection: Choose a reference standard with a known quantum yield (Φ_std) and whose absorption and emission spectra overlap well with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54; or Rhodamine 6G in ethanol, Φ_std = 0.95).

    • Solution Preparation: Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize re-absorption effects.

    • Data Acquisition:

      • Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

      • Measure the corrected fluorescence emission spectrum for each solution, exciting all at the same wavelength.

    • Data Analysis:

      • Integrate the area under the fluorescence emission curve for each solution.

      • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (s) and standard (std). The linearity of the plots (R² > 0.99) is a prerequisite for a trustworthy result.

Protocol: Time-Resolved Fluorescence Spectroscopy (TCSPC)
  • Objective: To measure the fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state.

  • Rationale: Lifetime measurements provide dynamic information about the excited state and can reveal the presence of different emitting species or quenching processes. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for this measurement due to its high precision and sensitivity. [17][18][19]* Principle of TCSPC: The technique measures the time delay between a pulsed laser excitation and the detection of the first emitted photon. [20][17]By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. [17]* Methodology:

    • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sample holder, emission optics, a high-speed single-photon detector (e.g., a photomultiplier tube or avalanche photodiode), and timing electronics. [17] 2. Sample Preparation: Prepare a deoxygenated solution of the sample with an absorbance of ~0.1 at the excitation wavelength.

    • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. The IRF represents the time profile of the excitation pulse as seen by the detection system.

    • Decay Measurement: Acquire the fluorescence decay data for the sample until sufficient counts (typically >10,000 in the peak channel) are collected for good statistics. The count rate should be kept low (<5% of the laser repetition rate) to avoid pulse pile-up artifacts. [17] 5. Data Analysis:

      • Use deconvolution software to fit the experimental decay data with the measured IRF.

      • The decay is typically fitted to a mono- or multi-exponential function: I(t) = Σ A_i * exp(-t/τ_i), where τ_i is the lifetime of the i-th component and A_i is its amplitude.

      • The goodness of the fit is assessed by statistical parameters like chi-squared (χ²) and a random distribution of weighted residuals.

ParameterTechniqueRationale & Key Insight
λ_abs, ε UV-Vis Absorption SpectroscopyIdentifies electronic transitions and quantifies light absorption efficiency. Essential for selecting excitation wavelengths. [21][22]
λ_ex, λ_em, Stokes Shift Steady-State FluorescenceCharacterizes the energy of emitted light. A large Stokes shift is often desirable to minimize self-absorption. [21]
Solvatochromism Fluorescence in Various SolventsProbes the change in dipole moment upon excitation, providing evidence for Intramolecular Charge Transfer (ICT). [7][14]
Quantum Yield (Φf) Comparative FluorometryMeasures the efficiency of fluorescence. A high Φf is critical for bright probes and efficient OLEDs. [10][11][23]
Lifetime (τ) Time-Correlated Single Photon Counting (TCSPC)Provides dynamic information on the excited state. Can distinguish between different decay pathways and quenching mechanisms. [20][17][18]
Table 1: Summary of Key Photophysical Parameters and Characterization Techniques.

The Role of Computational Chemistry

Modern research into novel benzothiazole systems is greatly accelerated by computational modeling, primarily using Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. [24][25]

  • Predicting Spectra: TD-DFT calculations can predict absorption and emission wavelengths, which helps to rationalize experimental findings and guide synthetic efforts. [26]* Visualizing Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a qualitative picture of electronic transitions and helps to confirm the nature of ICT states.

  • Elucidating Mechanisms: Computational modeling is invaluable for studying reaction pathways that are difficult to probe experimentally, such as constructing potential energy surfaces to demonstrate that an ESIPT process is barrierless in the excited state. [26] The synergy between theoretical calculations and experimental validation is a powerful paradigm for the rational design of new functional materials. [27]For example, calculations can reveal how the positional substitution of a benzothiazole moiety influences the electronic structure and resulting optical properties.

Conclusion and Future Outlook

The benzothiazole scaffold represents a privileged core structure in the field of photophysics. Its synthetic accessibility and the profound impact of structural modifications on its electronic properties allow for the precise engineering of materials that exhibit a range of fascinating phenomena, from ESIPT to AIE. The robust experimental protocols detailed in this guide provide a framework for the reliable characterization of these properties, while computational modeling offers predictive power and deep mechanistic insight.

The continued exploration of novel benzothiazole-based systems holds immense promise for advancing technologies in diagnostics, therapeutics, and materials science. From ultra-sensitive "turn-on" fluorescent probes for detecting reactive oxygen species in living cells to highly efficient emitters for next-generation displays, the future of benzothiazole photophysics is exceptionally bright. [16][28]

References

  • Chemistry of 2-(2′-Aminophenyl)
  • What is Time Correlated Single Photon Counting?. (2025). AUREA Technology.
  • Paranjpe, S. (2012). Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents. Semantic Scholar.
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  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. (2021).
  • Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Deriv
  • Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection. (2025). Benchchem.
  • Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. (2019). SciSpace.
  • Solvent and compartmentalization effects on the photophysics of 4-(benzothiazol-2-yl)-N,N-diphenylaniline. (2025).
  • Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. (2025).
  • Benzothiazole applications as fluorescent probes for analyte detection.
  • Time-correlated single photon counting (TCSPC). PicoQuant.
  • Benzothiazole-Based Fluorescent Probes for Various Applic
  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026). PMC.
  • TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering (RSC Publishing).
  • Solvent-Acidity-Driven Change in Photophysics and Significant Efficiency Improvement in Dye-Sensitized Solar Cells of a Benzothiazole-Derived Organic Sensitizer. (2018).
  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. (2024). STEMM Institute Press.
  • Aggregation Promotes Excited-State Intramolecular Proton Transfer for Benzothiazole-Substituted Tetraphenylethylene Compound. (2019). PubMed.
  • LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. Journal of Applied Spectroscopy.
  • Experimental and Theoretical Investigation of Excited-State Intramolecular Proton Transfer Processes of Benzothiazole Derivatives in Amino-polydimethylsiloxanes Before and After Cross-Linking by CO 2. (2020). PubMed.
  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIV
  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES.
  • Excited state intramolecular proton transfer mechanism of a benzothiazole derivative fluorescent probe: Spontaneous ESIPT process. (2025).
  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (2021). Frontiers.
  • Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative. (2025).
  • Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. (2010).
  • Structural modulations: unraveling the impact of benzothiazole positions on the optical properties of carbazole–cyanostilbenes. (2025). CrystEngComm (RSC Publishing).
  • Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. (2022). PMC.
  • Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes: Tunable Electron-Withdrawing Strength and Reverse Polarity.
  • Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017). RSC Publishing.
  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.
  • Highly emissive D-A-π-D type aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE)
  • Dual-Channel Imine-Amine Photoisomerization in a Benzoimidazole and Benzothiazole Coupled System: Photophysics and Applications. (2024).
  • Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. (2022). PubMed.
  • Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Publishing.
  • Time-Correlated Single Photon Counting (TCSPC) technique is used to measure the fluorescence lifetime of compounds in specific e. University of Notre Dame.
  • Photophysical Properties of Organic Dyes for Light-Emitting Devices. (2024). Ijaresm.
  • Time-Correlated Single Photon Counting. AUREA Technology.
  • A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. (2023). MDPI.
  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (2024). MDPI.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. (2018). Optica Publishing Group.
  • Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applic
  • Fluorescence Quantum Yield Measurements. University of California, Irvine.
  • Fluorescence Quantum Yields—Methods of Determination and Standards.
  • Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. Scientific & Academic Publishing.
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Sources

Exploratory

A Technical Guide to the Biological Activities of Benzothiazole-Quinoline Derivatives

This guide provides an in-depth exploration of the multifaceted biological activities of hybrid molecules incorporating both benzothiazole and quinoline scaffolds. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the multifaceted biological activities of hybrid molecules incorporating both benzothiazole and quinoline scaffolds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the anticancer, antiviral, antimicrobial, and antioxidant properties of these derivatives. The content is structured to provide not only a comprehensive overview but also actionable, field-proven insights into the mechanisms of action and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity: Targeting Aberrant Cellular Pathways

The fusion of benzothiazole and quinoline rings has yielded a promising class of compounds for oncological research. Their anticancer potential stems from the ability to selectively interact with molecular targets that are overexpressed or hyperactivated in tumor cells, leading to the induction of cell death and inhibition of proliferation.[1][2]

Mechanism of Action: A3 Adenosine Receptor (A3AR) Antagonism

A primary mechanism of action for certain benzothiazole-quinoline derivatives is the antagonism of the A3 adenosine receptor (A3AR).[3] This G-protein-coupled receptor is significantly overexpressed in various cancer cell lines and solid tumors, while its expression in normal tissues is low, making it an attractive target for selective cancer therapy.[3][4]

Upon activation by its endogenous ligand adenosine, the A3AR, which is coupled to inhibitory G-proteins (Gi), triggers a signaling cascade that inhibits adenylyl cyclase. This leads to decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.[4] Benzothiazole-quinoline antagonists bind to the A3AR, blocking adenosine-mediated signaling. This blockade disrupts the pro-survival signals in cancer cells, ultimately leading to an anti-proliferative effect and, in many cases, inducing apoptosis (programmed cell death).[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3 Adenosine Receptor (Overexpressed in Cancer) Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC MAPK MAPK Pathway (e.g., ERK) cAMP->MAPK Modulates Proliferation Gene Transcription (Cell Proliferation & Survival) MAPK->Proliferation Ligand Benzothiazole-Quinoline Antagonist Ligand->A3AR BLOCKS

Caption: Signaling pathway of A3AR antagonism by benzothiazole-quinoline derivatives.

Other reported anticancer mechanisms for benzothiazole derivatives include the inhibition of tyrosine kinases, topoisomerases, tubulin polymerization, and the direct induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase pathways.[1][6][7]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
Substituted Phenylthiazolidene BenzothiazoleC6 (Glioblastoma)30[1]
Chlorophenyl Oxothiazolidine BenzothiazoleHeLa (Cervical Cancer)9.76[1]
Bromopyridine Acetamide BenzothiazoleHepG2 (Liver Cancer)0.048[1]
Benzothiazolylquinoline Conjugate (6a)hA3AR Binding (Ki, nM)18.3[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds. Its principle lies in the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization agent (e.g., Dimethyl sulfoxide - DMSO)[8]

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compound (Benzothiazole-quinoline derivative)

  • Microplate reader (absorbance at 540-590 nm)[8][10]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count the target cancer cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.[8]

  • Compound Treatment: Prepare a series of dilutions of the benzothiazole-quinoline derivative in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known anticancer drug).

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10-20 µL of the MTT stock solution (0.5 mg/mL final concentration) to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[8][10]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 540 and 590 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC50 value.

Part 2: Antiviral Activity: Inhibiting Viral Replication

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Benzothiazole-quinoline derivatives have shown particular promise against flaviviruses, such as the Dengue virus (DENV), by targeting essential viral enzymes.[11]

Mechanism of Action: DENV NS2B/NS3 Protease Inhibition

The Dengue virus genome is translated into a single large polyprotein, which must be cleaved by proteases to release individual functional viral proteins.[12] The viral NS2B/NS3 protease is a serine protease complex essential for this process, making it a prime target for antiviral drug design.[11][12] The NS3 protein contains the protease domain, while the NS2B protein acts as a critical cofactor for its enzymatic activity.[11][13]

Certain benzothiazole-based compounds function as noncompetitive, allosteric inhibitors of the NS2B/NS3 protease.[11][14] Instead of binding to the active site, they bind to a different, allosteric pocket on the enzyme complex. This binding induces a conformational change that inactivates the protease, preventing it from cleaving the viral polyprotein.[14] The inhibition of this crucial step blocks the viral replication cycle, preventing the assembly of new, mature virions.[12]

G cluster_virus Dengue Virus Replication Cycle ViralRNA Viral ssRNA Genome Polyprotein Viral Polyprotein Precursor ViralRNA->Polyprotein Translation Proteins Mature Viral Proteins Polyprotein->Proteins Cleavage Protease NS2B/NS3 Protease Complex Protease->Polyprotein Catalyzes Virion New Virion Assembly Proteins->Virion Leads to Inhibitor Benzothiazole-Quinoline Allosteric Inhibitor Inhibitor->Protease INACTIVATES

Caption: Workflow of DENV NS2B/NS3 protease inhibition by benzothiazole-quinoline derivatives.

Quantitative Data: In Vitro Antiviral Activity
Compound ClassTargetIC50 / EC50 (µM)Reference
Benzothiazole DerivativeDENV-2 NS2B/NS3 Protease15.43 (IC50)[15]
Benzothiazole DerivativeDENV-2 Replicon0.17 (EC50)[15]

Part 3: Antimicrobial Activity: A Multi-Target Approach

With the rise of antimicrobial resistance, novel scaffolds that can overcome existing resistance mechanisms are urgently needed. Benzothiazole-quinoline derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, often through the inhibition of essential bacterial enzymes not targeted by conventional antibiotics.[16][17]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

Unlike many antibiotics that target cell wall synthesis, benzothiazole derivatives can inhibit multiple, diverse intracellular targets crucial for bacterial survival.[16][18] Key targets include:

  • DNA Gyrase: This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, which is vital for DNA replication and transcription. Its inhibition leads to the cessation of these processes and bacterial death.[16]

  • Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folic acid synthesis pathway. Folic acid is a precursor for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR starves the bacterium of these essential building blocks.[17]

  • Other Enzymes: Various other enzymes have been identified as targets, including dihydroorotase, peptide deformylase, and dihydropteroate synthase, highlighting the scaffold's versatility.[16][18]

G cluster_targets Bacterial Cell Targets cluster_processes Inhibited Cellular Processes Compound Benzothiazole-Quinoline Derivative DNAGyrase DNA Gyrase Compound->DNAGyrase DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR OtherEnzymes Other Essential Enzymes (e.g., Dihydroorotase) Compound->OtherEnzymes DNARep DNA Replication & Transcription DNAGyrase->DNARep Folate Folic Acid Synthesis DHFR->Folate Death Bacteriostatic / Bactericidal Effect DNARep->Death Biosynthesis Nucleotide/Amino Acid Biosynthesis Folate->Biosynthesis Biosynthesis->Death

Caption: Multi-target antibacterial mechanism of benzothiazole-quinoline derivatives.

Quantitative Data: In Vitro Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
Silver(I) Quinoline-Benzothiazole ComplexS. aureus1.6[16]
Quinoline Hydrazone Derivative (6o)E. coli6.25[17]
Quinoline Hydrazone Derivative (6o)P. aeruginosa6.25[17]
Amino-benzothiazole Schiff baseE. coli15.62[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19] The MIC is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation.[19][20]

Materials:

  • 96-well sterile, round-bottom microtiter plates[21]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[19]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)[20]

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile diluents (e.g., saline, DMSO)

  • Incubator (35°C ± 2°C)[19]

  • Multichannel pipette

Step-by-Step Methodology:

  • Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[21]

  • Compound Dilution: In the first column of wells, add 100 µL of the test compound, which has been pre-diluted in CAMHB to twice the highest desired final concentration. This results in a total volume of 200 µL.

  • Serial Dilution: Using a multichannel pipette, perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate (typically to column 10). Discard the final 100 µL from column 10.[21] This creates a gradient of decreasing compound concentrations. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).[21]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.[22] Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.[19]

  • Inoculation: Within 15-30 minutes of preparation, inoculate each well (except the sterility control) with 5 µL of the standardized bacterial inoculum.[21]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19][22]

  • MIC Reading: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[22] The growth control well must be turbid for the test to be valid.

Part 4: Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.

Mechanism of Action: DPPH Radical Scavenging

The most common in vitro method to assess antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[23][24] DPPH is a stable, dark purple-colored free radical.[25] When an antioxidant compound is present, it donates a hydrogen atom to the DPPH radical. This reduces the DPPH to its non-radical form, DPPH-H, which is yellow.[24] The degree of color change, measured as a decrease in absorbance at 517 nm, is proportional to the radical-scavenging activity of the compound.[23][25]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method to quantify the free radical scavenging capacity of benzothiazole-quinoline derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) powder[23]

  • Methanol (analytical grade)[23]

  • Test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox)[23]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[23]

  • 96-well microplate or cuvettes

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (e.g., dissolve ~4 mg in 100 mL). This solution should be prepared fresh and kept in the dark to prevent degradation.[23][24]

  • Sample Preparation: Prepare a series of concentrations of the test compound and the standard antioxidant in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample or standard dilution to separate wells.[26]

    • Add 180 µL of the DPPH solution to each well.[26]

    • For the control (blank), mix 20 µL of methanol with 180 µL of the DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[23][26]

  • Measurement: Measure the absorbance of each well at 517 nm.[23]

  • Calculation: Calculate the percentage of radical scavenging activity (RSA) using the following formula:

    • % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100[24]

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: Plot the % RSA against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

References

  • Filo. (2025, September 21). Detailed Protocol of DPPH Assay. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Anonymous. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • Samanta, S., et al. (2016). Discovery of benzothiazolylquinoline conjugates as novel human A3 receptor antagonists: biological evaluations and molecular docking studies. RSC Advances. [Link]

  • Bio-protocol. 4.4. DPPH Assay. [Link]

  • Scribd. DPPH Assay Protocol with Ascorbic Acid. [Link]

  • Brecher, M., et al. (2015). Novel Dengue Virus NS2B/NS3 Protease Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • ResearchGate. Antioxidant Assays. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • ResearchGate. 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. [Link]

  • ResearchGate. SAR of novel benzothiazoles targeting an allosteric pocket of DENV and ZIKV NS2B/NS3 proteases. [Link]

  • Zou, G., et al. (2011). Novel dengue virus-specific NS2B/NS3 protease inhibitor, BP2109, discovered by a high-throughput screening assay. Antimicrobial Agents and Chemotherapy. [Link]

  • IRIS. Inhibition of the NS2B-NS3 Protease – Towards a Causative Therapy for Dengue Virus Diseases. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Dhfyan, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Frontiers. (2022, November 16). Computational study of nitro-benzylidene phenazine as dengue virus-2 NS2B-NS3 protease inhibitor. [Link]

  • Üremiş, M. M., et al. (2025, August 1). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Analytical Cellular Pathology. [Link]

  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]

  • ResearchGate. Antimicrobial drugs having benzothiazole moiety. [Link]

  • Stoddart, L. A., et al. (2015). Pharmacological characterisation of novel adenosine A3 receptor antagonists. Scientific Reports. [Link]

  • ResearchGate. Antimicrobial activity of benzothiazole derivatives. [Link]

  • Bojadzievska, E., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules. [Link]

  • Apollo. Pharmacological characterisation of novel adenosine A3 receptor antagonists. [Link]

  • van der Klein, P. A. M., et al. (2008). Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering. Medicinal Research Reviews. [Link]

  • Jacobson, K. A., & Gessi, S. (2013). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews. [Link]

Sources

Foundational

In Silico ADME Profiling of Quinoline-Urea-Benzothiazole Hybrids: A Computational Blueprint for Antitubercular Drug Discovery

Executive Summary The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has forced medicinal chemists to abandon simple, single-target molecules in favor of complex, multi-pharmacophore hybrids. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has forced medicinal chemists to abandon simple, single-target molecules in favor of complex, multi-pharmacophore hybrids. Among the most promising of these are quinoline-urea-benzothiazole hybrids [1]. By fusing the membrane-penetrating lipophilicity of quinoline with the metabolic stability of benzothiazole via a flexible urea linker, these molecules exhibit potent synergistic antitubercular activity[2].

However, combining three distinct structural motifs frequently leads to "molecular obesity"—compounds that are too large, too lipophilic, or too insoluble to be viable oral drugs. As a Senior Application Scientist, I have observed countless highly potent in vitro compounds fail during in vivo trials because their physicochemical boundaries were ignored. In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is not merely a box-ticking exercise; it is a predictive, self-validating system designed to rescue viable drug candidates from late-stage attrition. This whitepaper details the mechanistic rationale, logical workflow, and step-by-step computational protocols required to profile these complex hybrids accurately.

The Pharmacophore Synergy and Physicochemical Challenges

To understand the necessity of in silico ADME profiling, one must first understand the causality behind the structural design of these hybrids. Every moiety introduced into a drug scaffold alters its pharmacokinetic destiny.

  • The Quinoline Scaffold: Historically validated by drugs like bedaquiline[3], the quinoline core provides the basicity and lipophilicity required to penetrate the exceptionally thick, mycolic acid-rich mycobacterial cell wall. However, basic amines often inadvertently bind to the hERG potassium channel, risking fatal cardiotoxicity.

  • The Benzothiazole Core: This moiety is highly effective against MDR-TB, likely by inhibiting biotin synthesis enzymes[4]. While it improves target affinity, it is a rigid, planar system that can induce "brick-dust" properties, severely limiting aqueous solubility (LogS).

  • The Urea Linker: Covalently linking the two bulky heterocycles, the urea moiety acts as a flexible hydrogen-bond donor and acceptor. It disrupts crystal packing (improving solubility) but simultaneously increases the Topological Polar Surface Area (TPSA), which can hinder passive membrane permeability if not carefully optimized.

Pharmacophore contributions to structural synergy and ADME properties.

Self-Validating Computational Protocol for ADME Profiling

A computational model is only as reliable as the data fed into it. 2D SMILES strings lack stereochemical, conformational, and ionization data. At a physiological pH of 7.4, the quinoline nitrogen may be protonated, drastically altering the predicted LogD and solubility. Therefore, the following step-by-step protocol must be rigorously applied.

Step 1: 3D Ligand Preparation & Conformational Search
  • Input Generation: Import the 2D structures of the quinoline-urea-benzothiazole series into a preparation suite (e.g., Schrödinger LigPrep or RDKit).

  • Ionization State Prediction: Use Epik to generate all possible protonation and tautomeric states at pH 7.4 ± 0.5. Causality: Failing to account for the protonated state of the quinoline nitrogen will result in falsely high lipophilicity (LogP) predictions.

  • Energy Minimization: Apply the OPLS4 force field to minimize the geometry of the ligands, ensuring the urea linker adopts its lowest-energy conformation (typically trans-trans or cis-trans depending on steric bulk).

Step 2: Physicochemical Property Calculation
  • Rule of Five (Ro5) Analysis: Compute Molecular Weight (MW), calculated LogP (cLogP), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).

  • Veber's Rules: Calculate the number of rotatable bonds (Nrot) and TPSA. Self-Validation: Run known antitubercular drugs (e.g., Isoniazid, Bedaquiline) alongside the hybrids as positive controls to calibrate the model's predictive baseline.

Step 3: Pharmacokinetic & Permeability Modeling
  • Absorption Prediction: Utilize QikProp or SwissADME to calculate Caco-2 cell permeability (QPPCaco), which simulates the gut-blood barrier.

  • Solubility (LogS): Calculate aqueous solubility (QPlogS). Because these hybrids are bulky, maintaining a LogS > -6.5 is critical for oral formulation.

Step 4: Toxicity and Off-Target Screening
  • Cardiotoxicity (hERG): Calculate the predicted IC50 for hERG K+ channel blockage (QPlogHERG).

  • Hepatotoxicity: Screen against predictive models for Cytochrome P450 (CYP3A4/CYP2D6) inhibition to anticipate drug-drug interactions, a major concern in TB combination therapy.

Computational ADME workflow for quinoline-urea-benzothiazole hybrids.

Quantitative Data Presentation: ADME Benchmarks

Recent studies on quinoline-urea-benzothiazole hybrids have demonstrated that, despite their size, careful substitution can yield highly favorable ADME profiles[1]. The table below summarizes the idealized computational benchmarks required to advance these hybrids into in vivo efficacy models, compared against typical outputs generated by QikProp.

ADME ParameterDescriptionAcceptable RangeTypical Hybrid ValueImpact on Drug Design
MW Molecular Weight< 500 Da (Ro5)420 – 550 DaBulky hybrids often violate MW strictly, but remain orally bioavailable.
QPlogPo/w Octanol/Water Partition-2.0 to 6.53.5 – 5.8High lipophilicity aids mycobacterial wall penetration but risks toxicity.
QPlogS Aqueous Solubility-6.5 to 0.5-5.5 to -3.0Urea linker prevents "brick dust" insolubility common in planar heterocycles.
QPPCaco Caco-2 Permeability> 500 nm/s (High)250 – 800 nm/sIndicates excellent gut absorption, critical for oral TB regimens.
QPlogHERG hERG K+ Channel Blockage> -5.0-4.8 to -3.5Values > -5.0 indicate the hybrid is less likely to cause QT prolongation[1].
% HOA Human Oral Absorption> 80%85% – 100%Ensures the drug reaches systemic circulation at therapeutic doses.

Causality in Experimental Choices: E-E-A-T Insights

As a drug development professional, interpreting in silico data requires moving beyond the numbers to understand the structural causality.

Why prioritize QPlogHERG? Heterocyclic hybrids containing basic amines (such as the quinoline nitrogen) are highly susceptible to becoming trapped in the hydrophobic pocket of the hERG potassium channel. Blocking this channel leads to Long QT syndrome. By filtering quinoline-urea-benzothiazole compounds with a QPlogHERG > -5 early in the pipeline[1], we eliminate cardiotoxic liabilities before spending resources on synthesis and in vivo testing.

Balancing Lipophilicity and Solubility: A common pitfall in designing anti-TB drugs is over-optimizing for target affinity by adding hydrophobic halogens (e.g., trifluoromethyl groups) to the benzothiazole ring. While this lowers the Minimum Inhibitory Concentration (MIC) against Mtb, it pushes the LogP above 6.0, crashing the aqueous solubility (LogS < -7.0). The strategic inclusion of the urea linker in these hybrids acts as an internal physicochemical buffer. The urea's ability to form hydrogen bonds with water molecules compensates for the lipophilic bulk of the quinoline and benzothiazole rings, keeping the molecule within the druggable space.

Conclusion

The in silico ADME profiling of quinoline-urea-benzothiazole hybrids is a masterclass in balancing competing physicochemical properties. By utilizing rigorous, 3D-conformation-aware computational protocols, researchers can accurately predict solubility, permeability, and cardiotoxicity. This self-validating approach ensures that only the most drug-like hybrids transition from the computational server to the preclinical laboratory, ultimately accelerating the discovery of safe, orally bioavailable therapies for drug-resistant tuberculosis.

References

  • Moodley, R., Mashaba, C., Rakodi, G. H., Ncube, N. B., Maphoru, M. V., Balogun, M. O., Jordan, A., Warner, D. F., Khan, R., & Tukulula, M. (2022). "New Quinoline-Urea-Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling." Pharmaceuticals (Basel), 15(5), 576. URL:[Link]

  • Gygli, S. M., Borrell, S., Trauner, A., & Gagneux, S. (2017). "Antimicrobial resistance in Mycobacterium tuberculosis: mechanistic and evolutionary perspectives." FEMS Microbiology Reviews, 41(3), 354-373. (Referenced conceptually via general MDR-TB challenges). URL:[Link]

  • Suárez-García, I., et al. (2023). "Advances in Diagnostics and Drug Discovery against Resistant and Latent Tuberculosis Infection." Pathogens, 12(9), 1162. URL:[Link]

Sources

Exploratory

Discovery of Novel Quinazoline-Thiazole Hybrids as Potent Antiproliferative Agents

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel quinazoline-thiazole hybrid molecules as promising...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel quinazoline-thiazole hybrid molecules as promising candidates for cancer therapy. We will delve into the scientific rationale behind this molecular hybridization strategy, detail the synthetic methodologies, present key antiproliferative and anti-angiogenic data, and explore the structure-activity relationships that govern their efficacy.

The Rationale: Hybridizing Privileged Scaffolds for Enhanced Efficacy

The landscape of oncology drug discovery is continually evolving, moving away from non-selective cytotoxic agents toward targeted therapies that exploit specific vulnerabilities of cancer cells[1]. Within this paradigm, the quinazoline nucleus stands out as a "privileged scaffold." Its versatile structure is a cornerstone of several approved tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib, primarily due to its ability to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3].

Simultaneously, the thiazole ring is another heterocyclic moiety of significant interest in medicinal chemistry, frequently incorporated into molecules designed to inhibit various protein kinases and other targets.[4]. The strategy of molecular hybridization—covalently linking two or more pharmacophores—offers a powerful approach to create novel chemical entities with potentially improved affinity, enhanced selectivity, or even dual-targeting capabilities that can overcome drug resistance.[2].

This guide focuses on the strategic fusion of the quinazoline and thiazole scaffolds. The core hypothesis is that a quinazoline core can anchor the molecule in the hinge region of a target kinase, while a strategically positioned thiazole moiety can forge additional, stabilizing interactions in adjacent allosteric or hydrophobic pockets. This approach is exemplified by recent research targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[2][5].

Design Strategy: A Scaffold Hopping Approach

The design of the quinazoline-thiazole hybrids discussed here was inspired by a "scaffold hopping" approach from existing multi-kinase inhibitors like sorafenib. The goal was to retain key interactions with VEGFR-2 while introducing a novel chemical architecture.[5][6].

G cluster_1 Hybrid Molecule Design cluster_2 Target Kinase Active Site Quinazoline Quinazoline Scaffold (Hinge Region Binding) Linker Hydrazone Linker (H-Bonding, Conformational Flexibility) Quinazoline->Linker Fuse Thiazole Thiazole Moiety (Hydrophobic/Allosteric Pocket Interaction) Thiazole->Linker Fuse Hybrid Quinazoline-Thiazole Hybrid (Dual-Region Engagement) Linker->Hybrid Forms Target VEGFR-2 Kinase Domain (ATP Pocket) Hybrid->Target Binds to

Caption: Logical workflow for the design of quinazoline-thiazole hybrids.

Key features of this design include:

  • 6,7-dimethoxyquinazoline core: This specific substitution pattern increases electron density and lipophilicity, which are common modulations among VEGFR-2 inhibitors.[5].

  • 4-Phenoxy Linker: This group provides a suitable angle between the quinazoline and the rest of the molecule, facilitating hydrophobic interactions in the gatekeeper region of the kinase.[5].

  • Hydrazone Moiety: Chosen for its distinct electronic features, this linker can participate in crucial hydrogen bond interactions to maximize affinity.[5].

  • Substituted 4-Phenyl-Thiazole: This terminal moiety is designed to explore an allosteric pocket, with various substitutions allowing for the fine-tuning of the molecule's properties and interactions.[5][7].

Synthetic Pathway and Key Protocols

The synthesis of these hybrid compounds is typically achieved through a multi-step sequence that is both robust and adaptable for creating a library of analogues. The general workflow involves the construction of key intermediates followed by their final coupling.

G Start1 4-Hydroxy- benzaldehyde Intermediate1 Intermediate 1 (Aldehyde) Start1->Intermediate1 Start2 6,7-dimethoxy-4- chloro-quinazoline Start2->Intermediate1 a) K₂CO₃, MeCN Reflux Start3 Thiosemicarbazide Intermediate2 Intermediate 2 (Thiosemicarbazone) Start3->Intermediate2 Start4 α-Haloketones FinalProduct Final Hybrid (SA01-SA07) Start4->FinalProduct Intermediate1->Intermediate2 b) H₂SO₄, EtOH Reflux Intermediate2->FinalProduct c) Acetone/DMF

Caption: General synthetic workflow for quinazoline-thiazole hybrids.[8].

Protocol 1: Synthesis of Aldehyde Intermediate (1)

This protocol details the synthesis of the core aldehyde structure resulting from the ether linkage of 4-hydroxybenzaldehyde and the quinazoline scaffold.[5][9].

Materials:

  • 4-hydroxy-benzaldehyde (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • 6,7-dimethoxy-4-chloro-quinazoline (1.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add 4-hydroxy-benzaldehyde and anhydrous K₂CO₃ to acetonitrile.

  • Heat the mixture to reflux and stir for 2 hours.

  • Add 6,7-dimethoxy-4-chloro-quinazoline to the reaction mixture.

  • Continue refluxing for an additional 10 hours, monitoring the reaction's completion via Thin-Layer Chromatography (TLC).

  • Once complete, allow the flask to cool to room temperature for 1 hour.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry thoroughly.

  • Recrystallize the crude product from hot ethanol to yield the pure intermediate (1).

Protocol 2: In-Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[1].

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, remove the old medium and treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., sorafenib, doxorubicin).

  • Incubate the plates for an additional 48-72 hours.

  • Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Biological Evaluation: Antiproliferative and Anti-Angiogenic Activity

A recently developed series of quinazoline-thiazole hybrids, designated SA01–SA07, was evaluated for its antiproliferative activity against the human hepatocellular carcinoma cell line (HepG2) and an endothelial cell line (EA.hy926) crucial for studying angiogenesis.[5][9]. The results were compared against sorafenib, an established multi-kinase inhibitor used in cancer treatment.[7].

Several compounds in the series demonstrated superior antiproliferative activity compared to sorafenib.[6][7]. For instance, four of the seven compounds showed lower IC₅₀ values on HepG2 cells than the reference drug.[5]. On the EA.hy926 endothelial cell line, six of the seven compounds were more potent than sorafenib, indicating a strong anti-angiogenic potential.[6][7][10].

CompoundIC₅₀ on EA.hy926 (µM)IC₅₀ on HepG2 (µM)
SA01 3.554.24
SA02 1.152.51
SA03 0.791.83
SA04 1.122.15
SA05 1.452.05
SA07 5.8527.30
Sorafenib 6.626.28
Data synthesized from Ștefan-Adrian Mădărig et al., Biomolecules 2024.[5][10].

Structure-Activity Relationship (SAR) and Mechanism of Action

Analysis of the biological data provides critical insights into the structure-activity relationship (SAR) of this chemical series.

  • Influence of Phenyl-Thiazole Substitution: A clear trend emerged related to the electronic nature of the substituent on the 4-phenyl-thiazole moiety. Compounds with electron-withdrawing groups (EWGs) at the para-position (SA02-SA05) displayed significantly higher antiproliferative activity compared to those with electron-donating groups (EDGs) like in SA01 and SA07.[5]. The most active compound on HepG2 cells, SA03 (p-CN), was up to 3.5-fold more potent than sorafenib.[5]. This suggests that the electronic properties of this region are critical for optimal target engagement.

  • Targeting VEGFR-2 Kinase: The potent inhibition of endothelial cell proliferation strongly pointed towards VEGFR-2 as a primary molecular target.[5]. This receptor tyrosine kinase is a key driver of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2]. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

G cluster_inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Hybrid Quinazoline-Thiazole Hybrid Hybrid->P1 Block INHIBITION P2 Downstream Signaling (PI3K/Akt, MAPK) P1->P2 P3 Angiogenesis (Cell Proliferation, Migration) P2->P3

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

  • In Silico Validation: Molecular docking and molecular dynamics studies corroborated the experimental findings. These computational models showed that the hybrid molecules adopt a binding pose similar to sorafenib within the VEGFR-2 active site.[5][7]. The quinazoline core successfully engaged the hinge region, while the substituted thiazole moiety occupied the allosteric pocket. The models predicted that compound SA05 formed the most stable complex with VEGFR-2, aligning with its potent biological activity.[5][6].

Future Perspectives

The quinazoline-thiazole hybrids represent a promising new class of antiproliferative agents with potent anti-angiogenic effects. The SAR established in initial studies provides a clear roadmap for further optimization. Future work should focus on:

  • Lead Optimization: Synthesizing a broader library of analogues with diverse substitutions on the thiazole ring to further enhance potency and selectivity.

  • Kinase Profiling: Screening lead compounds against a panel of kinases to understand their selectivity profile and identify potential off-target effects or opportunities for polypharmacology.

  • In Vivo Studies: Advancing the most promising compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Targets: Given the versatility of the quinazoline scaffold, these hybrids could be adapted to target other relevant cancer-associated kinases, such as EGFR or MET, by modifying the linker and terminal heterocyclic groups.[11][12].

References

  • Ștefan-Adrian Mădărig, et al. (2024). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Biomolecules. Available at: [Link]

  • Ștefan-Adrian Mădărig, et al. (2024). Discovery of A Novel Series of Quinazoline-Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. PubMed. Available at: [Link]

  • Miniyar, P., et al. (2025). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. ResearchGate. Available at: [Link]

  • Ștefan-Adrian Mădărig, et al. (2025). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Molecular dynamic simulation, free binding energy calculation of Thiazolo-[2,3-b]quinazolinone derivatives against EGFR-TKD and their anticancer activity. ResearchGate. Available at: [Link]

  • Ștefan-Adrian Mădărig, et al. (2024). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. MDPI. Available at: [Link]

  • Aquino, T.M., et al. (n.d.). Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling. RSC Publishing. Available at: [Link]

  • Singh, M., et al. (2024). Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. Letters in Drug Design & Discovery. Available at: [Link]

  • Al-Obaid, A.M., et al. (2025). Design, Synthesis, Antibacterial, and Antifungal Evaluation of a New Series of Quinazoline - Thiazole and/or Quinazoline - Triazole Hybrids as Bioactive Heterocycles. PubMed. Available at: [Link]

  • Dsouza, A., et al. (2025). Discovery of novel Quinazoline based Thiazolotriazole hybrids as potential EGFR inhibitor: Synthesis, anticancer evaluation and in silico studies. ResearchGate. Available at: [Link]

  • Thuaud, F., et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and antiproliferative evaluation of novel 1,3,4-thiadiazole-S-alkyl derivatives based on quinazolinone. Taylor & Francis Online. Available at: [Link]

  • Ștefan-Adrian Mădărig, et al. (2024). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. FAO AGRIS. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and design strategy for quinazolinone-thiazolidinone hybrids,... ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthetic procedure for the quinazoline–thiazole hybrid compounds... ResearchGate. Available at: [Link]

  • El-Sayed, N.N.E., et al. (n.d.). Synthesis of new hybrid quinazoline compounds as antiproliferative agents for breast and colon cancer treatment. AJOL. Available at: [Link]

  • Zare, N., et al. (2023). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. PMC. Available at: [Link]

  • Facchinetti, V., et al. (2024). Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. SSCDT – Laboratorio Farmanguinhos. Available at: [Link]

Sources

Foundational

photostability of benzothiazole-based D-π-A-π-D systems

Title: Engineering Photostability in Benzothiazole-Based D-π-A-π-D Fluorophores: A Technical Guide for Advanced Bioimaging and Optoelectronics Executive Summary The development of quasi-quadrupolar Donor-π-Acceptor-π-Don...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Photostability in Benzothiazole-Based D-π-A-π-D Fluorophores: A Technical Guide for Advanced Bioimaging and Optoelectronics

Executive Summary The development of quasi-quadrupolar Donor-π-Acceptor-π-Donor (D-π-A-π-D) fluorophores has revolutionized nonlinear optics and deep-tissue bioimaging. Utilizing benzothiazole as the central electron-accepting (A) core, flanked by π-conjugated bridges and terminal electron-donating (D) groups (such as N,N-diphenylamine), these architectures achieve massive two-photon absorption (TPA) cross-sections—often exceeding 1000 Göppert-Mayer (GM) units in the near-infrared (NIR) region[1]. However, the practical deployment of these dyes in continuous-wave or pulsed-laser microscopy is heavily bottlenecked by their photostability.

As a Senior Application Scientist, I approach photostability not as a static material property, but as a kinetic competition between radiative decay and destructive photochemical pathways. This whitepaper deconstructs the mechanistic causality behind the photodegradation of benzothiazole D-π-A-π-D systems and provides self-validating protocols for quantifying their photophysical endurance.

Mechanistic Foundations of Photodegradation

To engineer highly photostable probes, one must first understand the specific pathways through which structural degradation occurs upon excitation. In benzothiazole-based D-π-A-π-D systems, excitation drives the molecule into a highly polarized intramolecular charge transfer (ICT) state. From this excited state, three primary degradation pathways compete with fluorescence:

A. Trans-Cis Photoisomerization (The Primary Bleaching Pathway)

For D-π-A-π-D systems utilizing vinyl or alkene linkages within their π-bridges, irradiation at longer wavelengths predominantly triggers trans-cis photoisomerization[1]. The ICT state weakens the double-bond character of the π-bridge, allowing rotational relaxation. This isomerization breaks the extended planarity and conjugation of the molecule, resulting in an irreversible blue-shift and a drastic drop in fluorescence quantum yield.

B. The Deoxygenation Paradox: Radical Cation Formation

In standard fluorophore development, removing dissolved oxygen (deoxygenation) is a universal strategy to improve photostability by preventing the formation of reactive singlet oxygen (


). However, benzothiazole D-π-A-π-D systems exhibit a counterintuitive deoxygenation paradox .
When evaluated in halogenated solvents (e.g., CH₂Cl₂), purging the system of oxygen actually decreases the photostability of the dye[1]. Causality: Oxygen normally acts as a rapid quencher of triplet states. In its absence, the prolonged lifetime of the excited state facilitates an electron transfer from the excited fluorophore to the solvent, generating highly reactive fluorophore radical cations. These radical cations subsequently undergo rapid, irreversible oxidative cleavage.
C. Singlet Oxygen Oxidation

While present, the energy transfer from the triplet excited state of the fluorophore to ground-state molecular oxygen to form singlet oxygen (


) is a minor degradation pathway in these specific quasi-quadrupolar systems, contributing only marginally to the overall photobleaching quantum yield (

)[1].

Mechanistic Pathway Visualization

Photodegradation A Ground State (S0) Benzothiazole D-π-A-π-D B Excited State (S1 / T1) Intramolecular Charge Transfer A->B hν (One- or Two-Photon) B->A Fluorescence / Non-radiative decay C Trans-Cis Photoisomerization (Major at long λ) B->C Structural Relaxation D Radical Cation Formation (Enhanced in deoxygenated solvents) B->D Electron Transfer to Solvent E Singlet Oxygen Oxidation (Minor pathway) B->E Energy Transfer to O2 F Photobleached / Degraded Products C->F Irreversible structural change D->F Oxidation reactions E->F Oxidative cleavage

Mechanistic pathways of photodegradation in benzothiazole-based D-π-A-π-D fluorophores.

Quantitative Data & Comparative Analysis

The table below synthesizes the photophysical metrics of standard benzothiazole-based D-π-A-π-D systems, highlighting the impact of terminal donor groups and solvent conditions on stability and nonlinear optical performance.

System / Terminal Donorλ_max (Abs)λ_max (Em)TPA Cross-Section (δ)Photobleaching Φ_pb (Aerated)Photobleaching Φ_pb (Deoxygenated)
BTZ-Dimethylamine 430 nm580 nm~450 GM1.2 × 10⁻⁵3.8 × 10⁻⁵ (Decreased stability)
BTZ-Diphenylamine 445 nm610 nm900 - 1100 GM0.8 × 10⁻⁵2.1 × 10⁻⁵ (Decreased stability)
iBTD-Diphenylamine 480 nm650 nm~1600 GM0.6 × 10⁻⁵N/A

Data synthesized from foundational studies on benzothiazole and isobenzothiadiazole (iBTD) cores[1][2]. Note that diphenylamine donors increase both the TPA cross-section and the steric bulk, slightly improving overall photostability against isomerization.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, photostability and TPA cross-sections must be measured using self-validating workflows that account for photon flux variations and internal system losses.

Protocol A: Determination of Photobleaching Quantum Yield ( )

This protocol measures the efficiency of molecular destruction per absorbed photon. It uses potassium ferrioxalate actinometry as an absolute internal control for photon flux.

  • Actinometry Calibration: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. Irradiate the solution in a quartz cuvette using the target excitation source (e.g., 365 nm LED) for exactly 60 seconds. Complex the generated Fe²⁺ with 1,10-phenanthroline and measure absorbance at 510 nm to calculate the exact photon flux (

    
    ) of your setup.
    
  • Sample Preparation: Prepare the benzothiazole D-π-A-π-D dye in CH₂Cl₂ at a concentration yielding an optical density (OD) of ~0.1 at the irradiation wavelength.

  • Environmental Control: Prepare two identical sets of samples. Leave Set 1 aerated. Purge Set 2 with high-purity Argon for 20 minutes in a sealed cuvette to deoxygenate.

  • Irradiation & Monitoring: Irradiate the samples. Pause irradiation at logarithmic time intervals (e.g., 0, 1, 3, 7, 15, 30 mins) and measure the full UV-Vis absorption spectrum.

  • Data Analysis: Calculate

    
     using the initial rate of absorbance decay at the 
    
    
    
    , normalized against the calculated photon flux
    
    
    . A valid experiment will show a linear decay in the first 5% of degradation.
Protocol B: Two-Photon Absorption (TPA) Cross-Section via TPEF

Direct Z-scan measurements are prone to artifacts from thermal lensing. Two-Photon Excited Fluorescence (TPEF) relative to a known standard is the most reliable method for bioimaging probes.

  • Standard Selection: Prepare a 10⁻⁴ M solution of Rhodamine B in methanol as the reference standard (known TPA cross-section of ~150 GM at 800 nm).

  • Sample Preparation: Prepare the D-π-A-π-D dye in the target solvent at an identical optical density to the standard.

  • Excitation: Utilize a mode-locked Ti:Sapphire femtosecond laser (e.g., 80 MHz repetition rate, ~100 fs pulse width) tunable from 700 to 900 nm.

  • Power Dependence Validation (Critical Step): Measure the fluorescence intensity as a function of incident laser power. Plot

    
     vs. 
    
    
    
    . Self-Validation: The slope must be exactly 2.0 ± 0.1. A slope deviating from 2 indicates one-photon absorption, excited-state absorption, or photobleaching artifacts.
  • Cross-Section Calculation: Calculate the TPA cross-section (

    
    ) of the sample using the comparative equation:
    
    
    
    
    (Where F is the integrated fluorescence,
    
    
    is the one-photon quantum yield, c is concentration, and n is the refractive index).

Future Perspectives in Structural Optimization

To mitigate the primary degradation pathways identified above, drug development professionals and materials scientists should focus on skeletal editing . Replacing flexible vinyl π-bridges with rigidified aromatic systems (e.g., thiophene or fluorene bridges) completely shuts down the trans-cis photoisomerization pathway. Furthermore, shifting from a standard benzothiazole to an isobenzothiadiazole (iBTD) core has recently been shown to enhance the electron-accepting strength, pushing the TPA cross-section beyond 1600 GM while simultaneously lowering the HOMO energy level, thereby increasing resistance to oxidative radical cation formation[2].

References

1. 2. 3.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Benzothiazol-2-YL-quinoline as a Multimodal Fluorescent Probe for Metal Ion Sensing

Target Audience: Analytical Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Chemical Rationale The devel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Chemical Rationale

The development of highly selective, sensitive, and biocompatible fluorescent probes is critical for tracking metal ions in biological systems and environmental samples. The 3-Benzothiazol-2-YL-quinoline (3-BTQ) scaffold represents a highly versatile, multimodal chemosensor[1]. By fusing a quinoline moiety (a classic nitrogen-donor fluorophore) with a benzothiazole ring (providing additional nitrogen and sulfur coordination sites), the 3-BTQ architecture creates a potent multidentate binding pocket[2].

Causality of the Design:
  • The Quinoline Core: Provides the primary

    
     electronic transitions required for strong fluorescence and acts as a primary nitrogen donor[1].
    
  • The Benzothiazole Pendant: Introduces structural rigidity upon metal binding and provides secondary N/S donor atoms, drastically increasing the binding affinity and selectivity for specific transition metals like Zn²⁺, Cd²⁺, and Cu²⁺[2][3].

  • Solvent Dependency: The inherent lipophilicity of the fused rings necessitates a mixed aqueous-organic solvent system (e.g., DMSO/HEPES) to maintain probe solubility while allowing aqueous metal coordination[4].

Photophysical Profiling & Metal Ion Responses

The interaction of 3-BTQ derivatives with transition metal ions dictates the photophysical output. The table below summarizes the quantitative and qualitative data typical for this class of probes.

Table 1: Photophysical Response Matrix of 3-BTQ Probes
Target Metal IonBinding ModeFluorescence ResponsePrimary MechanismTypical LODVisual Color Change
Zn²⁺ / Cd²⁺ N, N, S - chelationTurn-ON (Blue/Green shift)CHEF / ICT50 - 100 nMColorless to Yellow/Green
Cu²⁺ / Ni²⁺ N, N, S - chelationTurn-OFF (Quenching)Paramagnetic PET150 - 300 nMYellow to Colorless
Fe³⁺ N, N - chelationTurn-OFF (Quenching)LMCT / PET300 - 600 nMYellow to Brown

Note: LOD = Limit of Detection; CHEF = Chelation-Enhanced Fluorescence; ICT = Intramolecular Charge Transfer; LMCT = Ligand-to-Metal Charge Transfer.

Mechanistic Pathway Visualization

When free in solution, the nitrogen lone pairs in the 3-BTQ scaffold participate in non-radiative decay pathways (PET), rendering the probe weakly fluorescent. Upon coordination with diamagnetic ions (Zn²⁺, Cd²⁺), these lone pairs are locked, inhibiting PET and triggering strong CHEF.

Mechanism Probe Free 3-BTQ Probe (PET Active, Weak Emission) Complex 3-BTQ-Metal Complex (PET Inhibited, Rigid) Probe->Complex Coordination (N, N, S donors) Metal Diamagnetic Metal (e.g., Zn²⁺, Cd²⁺) Metal->Complex Fluorescence Strong Fluorescence (CHEF Turn-ON) Complex->Fluorescence UV/Vis Excitation

Fig 1: Photophysical mechanism of 3-BTQ transitioning from PET-active to CHEF-active upon metal binding.

Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, the following protocols must be strictly adhered to. The choice of buffer and solvent is critical: HEPES is selected over phosphate or citrate buffers because it does not competitively chelate transition metals.

Protocol A: Preparation of Solutions
  • Stock Probe Solution (1.0 mM): Dissolve an accurately weighed amount of the 3-BTQ derivative in anhydrous, spectroscopic-grade Dimethyl Sulfoxide (DMSO). Store in amber vials at 4°C to prevent photo-bleaching.

  • Metal Ion Stock Solutions (10.0 mM): Prepare aqueous solutions of metal nitrate or chloride salts (e.g., Zn(NO₃)₂, CuCl₂, Cd(NO₃)₂) in deionized water (18.2 MΩ·cm).

  • Working Buffer (pH 7.4): Prepare a 10 mM HEPES buffer solution. Adjust pH to 7.4 using 0.1 M NaOH or HCl. Do not use EDTA or EGTA during preparation.

Protocol B: UV-Vis and Fluorescence Titration Assays

Purpose: To determine the Limit of Detection (LOD) and binding stoichiometry (Job's Plot).

  • Sample Preparation: In a 3.0 mL quartz cuvette, add 2.97 mL of a mixed solvent system (e.g., MeOH/HEPES buffer, 1:9 v/v)[3].

  • Probe Addition: Inject 30 µL of the 1.0 mM 3-BTQ stock solution to yield a final probe concentration of 10 µM.

  • Baseline Acquisition: Record the baseline UV-Vis absorption (typically 300-450 nm) and fluorescence emission spectra (excitation at

    
     absorption, typically ~360-380 nm).
    
  • Titration: Sequentially add 1.0 µL to 15.0 µL aliquots of the target metal ion stock solution (corresponding to 0 to 50 µM metal concentration).

  • Equilibration: Allow exactly 3 minutes of stirring after each addition to ensure complexation equilibrium before recording the spectra.

  • Reversibility Control (Self-Validation): After maximum fluorescence is achieved (e.g., with Zn²⁺), add 50 µM of EDTA to the cuvette. The fluorescence should immediately quench, proving that the signal is due to reversible metal chelation and not probe degradation.

Protocol C: Live-Cell Imaging for Drug Development

Purpose: To validate the membrane permeability and intracellular tracking capabilities of 3-BTQ.

  • Cell Culture: Culture target cells (e.g., HeLa or L929 fibroblasts) in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator[5].

  • Probe Incubation: Wash cells twice with PBS. Incubate with 10 µM 3-BTQ (diluted in culture medium from DMSO stock, final DMSO < 0.5%) for 30 minutes.

  • Metal Loading: Wash cells to remove excess probe. Incubate with 20 µM of the target metal salt (e.g., ZnCl₂ or CdCl₂) for 20 minutes.

  • Imaging: Image using a Confocal Laser Scanning Microscope (CLSM). Excite at 405 nm (diode laser) and collect emission in the 490–550 nm channel.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation 1mM 3-BTQ in DMSO 10mM Metal Salts in H₂O Step2 2. Buffer System Setup 10 µM Probe in MeOH/HEPES (pH 7.4) Step1->Step2 Dilution Step3 3. Spectral Titration Incremental Metal Addition (0-50 µM) Step2->Step3 Equilibration (3 min) Step4 4. Data Analysis Benesi-Hildebrand Plot (Binding Constant) Job's Plot (Stoichiometry) Step3->Step4 Extract Intensity Data Step5 5. Biological Validation Live-Cell Confocal Imaging Step4->Step5 If LOD & Affinity are optimal

Fig 2: Standardized workflow for validating 3-BTQ as a metal ion chemosensor.

Data Interpretation & Troubleshooting

  • Non-Linear Job's Plot: If the Job's plot (mole fraction vs. fluorescence intensity) does not peak at 0.5, the binding stoichiometry is not 1:1. A peak at 0.33 indicates a 1:2 (Metal:Ligand) complex, which is common for bidentate quinoline derivatives.

  • Background Fluorescence: If the free probe exhibits high background fluorescence, check the pH of your HEPES buffer. Protonation of the quinoline nitrogen at acidic pH (

    
    ) can block the PET process, causing a false-positive Turn-ON signal[2].
    
  • Poor Cellular Uptake: If confocal imaging shows no intracellular fluorescence, the specific 3-BTQ derivative may be too lipophilic, causing aggregation in the media. Consider adding 0.1% Pluronic F-127 to assist in solubilizing the probe during the cellular incubation step.

References

1. 2. 3. 4. 5.

Sources

Application

Application of Benzothiazole-Quinoline Conjugates for the Colorimetric Detection of Anions

Introduction: The Imperative for Selective Anion Detection Anions are ubiquitous in biological and environmental systems, playing pivotal roles in processes ranging from cellular signaling to industrial manufacturing. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Selective Anion Detection

Anions are ubiquitous in biological and environmental systems, playing pivotal roles in processes ranging from cellular signaling to industrial manufacturing. However, an imbalance or the presence of specific anions, even at trace levels, can signify environmental contamination or the onset of disease. Cyanide (CN⁻), for instance, is a potent metabolic inhibitor, while fluoride (F⁻) has a narrow window between beneficial and toxic concentrations. Consequently, the development of sensitive, selective, and rapid methods for anion detection is of paramount importance for researchers, scientists, and drug development professionals.

Colorimetric sensors have emerged as a powerful tool in this domain due to their simplicity, cost-effectiveness, and the ability for "naked-eye" detection, which is invaluable for on-site and real-time analysis. Among the various classes of organic molecules utilized for sensor design, benzothiazole-quinoline conjugates have garnered significant attention. This is attributable to their unique photophysical properties, including strong intramolecular charge transfer (ICT) characteristics and the presence of reactive sites amenable to nucleophilic attack. The fusion of the electron-rich quinoline moiety with the electron-accepting benzothiazole unit creates a tunable electronic framework that can be engineered to respond selectively to specific anions, resulting in a distinct and measurable color change.

This application note provides a comprehensive guide to the principles, protocols, and practical applications of benzothiazole-quinoline based colorimetric sensors for anion detection. We will delve into the mechanistic underpinnings of the sensing process, provide detailed experimental workflows, and offer insights into data interpretation and troubleshooting, thereby equipping researchers with the knowledge to effectively utilize these powerful analytical tools.

Principle of Detection: A Tale of Two Mechanisms

The colorimetric response of benzothiazole-quinoline sensors to anions is primarily governed by two distinct, yet sometimes cooperative, mechanisms: Intramolecular Charge Transfer (ICT) and Nucleophilic Addition . The specific mechanism at play is dictated by the molecular design of the sensor and the nature of the target anion.

Intramolecular Charge Transfer (ICT) and Deprotonation

Many benzothiazole-quinoline sensors are designed as donor-π-acceptor (D-π-A) systems. In its ground state, the molecule exhibits a specific electron distribution, which upon excitation with light, undergoes a shift of electron density from the donor (quinoline) to the acceptor (benzothiazole) moiety through the π-conjugated bridge. This ICT process is responsible for the molecule's characteristic color (or lack thereof).

Certain basic anions, such as fluoride (F⁻) and acetate (AcO⁻), can interact with the sensor by deprotonating an acidic proton (e.g., from a hydroxyl or amide group) on the sensor molecule. This deprotonation enhances the electron-donating ability of the donor part of the molecule, leading to a more pronounced ICT upon excitation. This strengthened ICT results in a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum, causing a distinct color change.

Causality of Experimental Choice: The choice of a solvent system is critical for this mechanism. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) are often used because they can solvate the cation of the anion salt but do not compete with the anion for hydrogen bonding with the sensor, thus facilitating the deprotonation process. The addition of a small amount of water is sometimes necessary to dissolve the anion salts, but high water content can hinder the deprotonation by solvating the anion.

ICT_Mechanism cluster_0 Initial State cluster_1 Interaction & Sensing Sensor Benzothiazole-Quinoline Sensor (Probe) Deprotonated_Sensor Deprotonated Sensor (Enhanced Donor) Sensor->Deprotonated_Sensor Deprotonation by Anion Anion Basic Anion (e.g., F⁻, AcO⁻) Anion->Deprotonated_Sensor Color_Change Visible Color Change (Bathochromic Shift) Deprotonated_Sensor->Color_Change Enhanced ICT

Caption: Intramolecular Charge Transfer (ICT) mechanism.

Nucleophilic Addition

For anions like cyanide (CN⁻), which are strong nucleophiles, a different mechanism is often exploited. This involves the design of benzothiazole-quinoline sensors possessing an electron-deficient carbon-carbon double bond (a Michael acceptor). The cyanide anion attacks this electrophilic center, leading to a nucleophilic addition reaction. This covalent bond formation disrupts the π-conjugation of the molecule, thereby altering its electronic structure and, consequently, its absorption spectrum. This disruption of the ICT pathway typically results in a color change, often a bleaching of the original color.

Causality of Experimental Choice: The success of this mechanism relies on the presence of an electron-deficient site susceptible to nucleophilic attack. The reaction is often rapid and irreversible, making these sensors "chemodosimeters" as they are consumed in the reaction. The solvent system here is also important, with polar aprotic solvents generally favoring the reaction.

Nucleophilic_Addition_Mechanism cluster_0 Initial State cluster_1 Interaction & Sensing Sensor_Vinyl Sensor with Electron-Deficient C=C Adduct Sensor-CN Adduct Sensor_Vinyl->Adduct Nucleophilic Attack CN_Anion Cyanide Anion (CN⁻) CN_Anion->Adduct Color_Change_Bleach Color Change (Conjugation Disruption) Adduct->Color_Change_Bleach Altered ICT Pathway

Caption: Nucleophilic Addition sensing mechanism.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a representative benzothiazole-quinoline sensor and its application in colorimetric anion detection.

Protocol 1: Synthesis of a Representative Benzothiazole-Quinoline Sensor

This protocol is based on the Knoevenagel condensation, a widely used method for forming C=C bonds.

Materials:

  • 2-(benzo[d]thiazol-2-yl)acetonitrile

  • 8-hydroxyquinoline-2-carbaldehyde

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde (10 mmol) and 2-(benzo[d]thiazol-2-yl)acetonitrile (10 mmol) in 40 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.5 mL).

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate). The formation of the product will be indicated by a new spot with a different Rf value from the starting materials.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with distilled water to remove unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis_Workflow Start Start Dissolve Dissolve Reactants in Ethanol Start->Dissolve Add_Catalyst Add Piperidine Dissolve->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool Cool to Room Temp Monitor_TLC->Cool Complete Isolate Isolate Product (Filtration) Cool->Isolate Purify Wash with Cold Ethanol & Water Isolate->Purify Dry_Characterize Dry and Characterize Purify->Dry_Characterize End End Dry_Characterize->End

Caption: General workflow for sensor synthesis.

Protocol 2: Colorimetric Anion Detection Assay

Materials:

  • Stock solution of the benzothiazole-quinoline sensor in DMSO (e.g., 1 mM).

  • Stock solutions of various anions (as tetrabutylammonium salts for better solubility in organic solvents) in DMSO or a suitable solvent (e.g., 10 mM).

  • UV-Vis spectrophotometer and cuvettes.

  • Micropipettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor in the desired solvent system (e.g., DMSO/H₂O mixture). A common concentration is in the micromolar range (e.g., 10 µM).

  • UV-Vis Spectrum of the Sensor: Record the UV-Vis absorption spectrum of the sensor solution alone (the "blank" or "free sensor" reading).

  • Titration: To a cuvette containing a fixed volume of the sensor solution, add incremental amounts of the anion stock solution. After each addition, mix thoroughly and allow the solution to equilibrate (typically a few seconds to a minute).

  • Spectral Measurement: Record the UV-Vis spectrum after each addition of the anion. Observe the changes in the absorption bands (e.g., decrease of one band and appearance of a new one, or a shift in the maximum absorption wavelength, λmax).

  • Naked-Eye Observation: Visually observe and record any color changes in the solution.

  • Selectivity Study: Repeat steps 3-5 with a range of different anions to assess the selectivity of the sensor.

  • Competition Experiment: To a solution of the sensor containing the target anion, add other potentially interfering anions to determine if they affect the sensing performance.

Data Analysis and Interpretation

Visual and Spectroscopic Analysis

The primary data from a colorimetric assay are the visible color change and the corresponding changes in the UV-Vis absorption spectrum. A bathochromic (red) shift or hypsochromic (blue) shift in the λmax upon addition of an anion is a clear indication of an interaction. The appearance of isosbestic points in the titration spectra suggests a clean conversion between the free sensor and the sensor-anion complex.

Determination of Stoichiometry: Job's Plot

The binding stoichiometry between the sensor and the anion can be determined using the method of continuous variations, commonly known as a Job's plot.

Procedure:

  • Prepare a series of solutions where the mole fraction of the sensor varies from 0 to 1, while the total molar concentration of the sensor and anion remains constant.

  • Measure the absorbance of each solution at the λmax of the complex.

  • Plot the change in absorbance (ΔA) against the mole fraction of the sensor. The mole fraction at which the maximum ΔA is observed indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

Calculation of Association Constant: Benesi-Hildebrand Method

For a 1:1 complex, the association constant (Ka) can be determined using the Benesi-Hildebrand equation. This method is valid when the concentration of one component (the anion, in this case) is in large excess. The equation is:

1 / (A - A₀) = 1 / (Ka * (A_max - A₀) * [Anion]) + 1 / (A_max - A₀)

Where:

  • A₀ is the absorbance of the free sensor.

  • A is the absorbance at a given anion concentration.

  • A_max is the absorbance at saturation.

  • Ka is the association constant.

A plot of 1/(A - A₀) versus 1/[Anion] should yield a straight line, from which Ka can be calculated from the ratio of the intercept to the slope.

Performance Characteristics of Benzothiazole-Quinoline Anion Sensors

The efficacy of a colorimetric sensor is defined by several key parameters, including its selectivity, sensitivity (limit of detection), and response time. The table below summarizes the performance of selected benzothiazole-quinoline based sensors for various anions.

Sensor IDTarget AnionSolvent SystemColor ChangeDetection Limit (LOD)Reference
BTZ CN⁻H₂O/DMFPale yellow to orange0.280 x 10⁻⁷ M
BTZ Cu²⁺H₂O/DMFPale yellow to dark yellow1.153 x 10⁻⁷ M
EN CN⁻, F⁻, AcO⁻DMSO/H₂OLight yellow to intense yellowNot specified
TQ Zn²⁺Not specifiedWeak emission to strong emission69.5 nM
4HBTHQTz Fe³⁺Not specifiedFluorescence decrease0.64 µM

Troubleshooting and Best Practices

  • Poor Solubility: Ensure that the sensor and anion salts are fully dissolved in the chosen solvent system. Sonication may be required. Tetrabutylammonium salts are generally preferred for their solubility in organic solvents.

  • Inconsistent Results: Ensure accurate pipetting and thorough mixing. Temperature fluctuations can also affect results. Use high-purity solvents as impurities can interfere with the assay.

  • Interference from pH: The protonation state of the sensor can be pH-dependent. It is crucial to control the pH of the solution, especially when working in aqueous or partially aqueous media, to ensure that the observed color change is due to anion binding and not a change in pH.

  • Instrumental Drift: Always run a blank (solvent only) and re-blank the spectrophotometer periodically during a series of measurements to correct for any instrumental drift.

Conclusion and Future Perspectives

Benzothiazole-quinoline conjugates represent a versatile and powerful platform for the development of colorimetric anion sensors. Their tunable electronic properties, coupled with well-understood sensing mechanisms, allow for the rational design of probes with high selectivity and sensitivity. The straightforward synthesis and the ease of signal readout make them highly attractive for a wide range of applications, from environmental monitoring to biomedical diagnostics.

Future research in this area is likely to focus on the development of sensors that can operate in purely aqueous environments, which is a significant challenge due to the high hydration energy of anions. Furthermore, the integration of these sensors into practical devices, such as test strips and portable spectrophotometers, will be crucial for their translation into real-world applications. The continued exploration of novel benzothiazole-quinoline architectures will undoubtedly lead to the next generation of advanced and highly selective anion chemosensors.

References

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. [Link]

  • chemeurope.com. (n.d.). Benesi-Hildebrand method. Retrieved from [Link]

  • ResearchGate. (n.d.). Benesi-Hildebrand method for the determination of the association constants of the formed complexes. Retrieved from [Link]

  • Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Retrieved from [Link]

  • Shakya, S., & Khan, I. M. (2020). Charge transfer complexes: Emerging and promising colorimetric real-time chemosensors for hazardous materials.
  • ResearchGate. (n.d.). Benesi-Hilderbrand plot analysis for determining association constant. Retrieved from [Link]

  • Carrasco-López, C., et al. (2007). Addition of nucleophiles to electron-deficient alkenes: structural studies on the incipient reaction and the zwitterionic intermediate.
  • Ahmad, S., et al. (2024). A Review on Pyrazolines as Colorimetric Fluorescent Chemosensors for Cu2+. Journal of Fluorescence.
  • Umabharathi, P. S., et al. (2024). Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+
Method

Illuminating Cellular Dynamics: A Guide to Live Cell Imaging with Benzothiazole-Modified Quinoline Probes

Introduction: The Convergence of Chemistry and Biology for Cellular Visualization In the intricate world of cellular biology, the ability to observe dynamic processes in real-time within a living cell is paramount to und...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Chemistry and Biology for Cellular Visualization

In the intricate world of cellular biology, the ability to observe dynamic processes in real-time within a living cell is paramount to understanding health and disease. Benzothiazole-modified quinoline probes have emerged as a powerful class of fluorescent tools that offer researchers a window into these complex intracellular events. Their unique photophysical properties, which can be finely tuned through chemical synthesis, allow for the sensitive and selective detection of a wide range of analytes and microenvironmental changes.

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing these versatile probes in live cell imaging. We will delve into the mechanistic underpinnings of their fluorescence, explore their diverse applications, and provide step-by-step instructions to empower researchers, scientists, and drug development professionals to effectively integrate these tools into their experimental workflows.

The core strength of benzothiazole-modified quinoline probes lies in their modular design. The quinoline moiety often serves as the core fluorophore, while the benzothiazole component can be modified to act as a recognition site for specific targets. This structural flexibility allows for the rational design of probes that respond to changes in their environment through various photophysical mechanisms, including:

  • Photoinduced Electron Transfer (PET): In the "off" state, the probe's fluorescence is quenched due to electron transfer. Upon binding to the target analyte, this process is inhibited, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): Changes in the local environment, such as viscosity, can affect the rotational freedom of parts of the probe molecule. This, in turn, alters the ICT process and modulates the fluorescence emission.

  • Excited-State Intramolecular Proton Transfer (ESIPT): These probes can exist in different tautomeric forms in the excited state, each with a distinct fluorescence emission. The presence of an analyte can shift the equilibrium between these forms, resulting in a ratiometric fluorescence change.

  • Aggregation-Induced Emission (AIE): Some probes are non-emissive when dissolved but become highly fluorescent upon aggregation. This property can be harnessed to study processes that induce molecular aggregation.

Applications in Unraveling Cellular Function

The versatility of benzothiazole-modified quinoline probes has led to their application in visualizing a wide array of cellular components and processes.

Sensing Metal Ions: Key Regulators of Cellular Processes

Metal ions are crucial for a multitude of cellular functions, and their dysregulation is implicated in numerous diseases. Benzothiazole-quinoline probes have been successfully developed for the selective detection of various metal ions within living cells.

A notable example is the detection of zinc ions (Zn²⁺), the second most abundant transition metal in the human body, which plays a critical role in metabolism, neural signal transmission, and gene expression. Probes such as the benzothiazole-modified quinoline Schiff base, TQ, exhibit a weak fluorescence in their free state. However, upon binding to Zn²⁺, a significant fluorescence enhancement is observed, allowing for the visualization of intracellular Zn²⁺ distribution and dynamics.

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Detection LimitKey FeaturesReference
TQZn²⁺~380517.569.5 nM"Turn-on" fluorescence, high selectivity.,
4HBTHQTzFe³⁺3203800.64 µMFluorescence quenching upon binding.,
QPT/QBTFe³⁺, Fe²⁺, Cu²⁺310-Not specifiedFluorescence quenching, colorimetric change.
LCu⁺Not specifiedNot specified14.8 nM"Switch-on" fluorescence, water-soluble.
BTZCu²⁺, CN⁻Not specifiedNot specified115.3 nM (Cu²⁺), 28 nM (CN⁻)Colorimetric and fluorescent sensing.
Mapping Cellular Viscosity: A Parameter of Cell Health

Intracellular viscosity is a critical parameter that influences molecular diffusion and interactions, and its alteration is associated with various pathological conditions. Benzothiazole-quinoline probes designed with rotor moieties can report on changes in micro-viscosity. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. In more viscous surroundings, this rotation is hindered, resulting in a significant increase in fluorescence intensity. This principle has been applied to image viscosity changes within specific organelles, such as lysosomes.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the successful application of benzothiazole-modified quinoline probes in live cell imaging. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.

General Protocol for Live Cell Imaging

This protocol provides a general workflow for staining live cells with benzothiazole-modified quinoline probes.

  • Benzothiazole-modified quinoline probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope (confocal microscopy is recommended for optimal resolution)

  • Probe Preparation: Prepare a 1-10 mM stock solution of the benzothiazole-modified quinoline probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Dilute the probe stock solution in pre-warmed serum-free cell culture medium or imaging buffer to the final working concentration (typically 1-20 µM). The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time will vary depending on the specific probe and cell type.

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets for the specific probe.

Specific Protocol: Imaging Intracellular Zn²⁺ with a TQ-type Probe

This protocol details the use of a "turn-on" benzothiazole-quinoline probe for visualizing intracellular zinc ions.

  • Follow the General Protocol for Live Cell Imaging (steps 1-5). For a TQ-type probe, a typical working concentration is 10 µM with an incubation time of 30 minutes.

  • Image Acquisition: Acquire baseline fluorescence images of the probe-loaded cells using an excitation wavelength around 370-380 nm and collecting emission around 517 nm.

  • (Optional) Modulation of Intracellular Zn²⁺:

    • To increase intracellular Zn²⁺ levels, treat the cells with a Zn²⁺ ionophore (e.g., pyrithione) in the presence of a zinc source (e.g., ZnCl₂).

    • To decrease intracellular Zn²⁺ levels, treat the cells with a Zn²⁺ chelator (e.g., TPEN).

  • Acquire fluorescence images after treatment to observe the corresponding changes in fluorescence intensity, which correlate with the changes in intracellular Zn²⁺ concentration.

Specific Protocol: Imaging Intracellular Viscosity

This protocol outlines the use of a benzothiazole-quinoline based viscosity probe.

  • Follow the General Protocol for Live Cell Imaging (steps 1-5).

  • Image Acquisition: Acquire fluorescence images of the probe-loaded cells.

  • (Optional) Induction of Viscosity Change: To validate the probe's response, cellular viscosity can be artificially altered. For example, treatment with drugs that induce apoptosis or alter the cytoskeletal structure can lead to changes in intracellular viscosity.

  • Acquire fluorescence images after treatment and compare the fluorescence intensity to the baseline images. An increase in fluorescence intensity indicates an increase in intracellular viscosity.

Data Analysis and Interpretation

The analysis of the acquired images will depend on the nature of the probe and the experimental question.

  • For "turn-on" probes: Quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) before and after stimulation. The fold-increase in fluorescence intensity can be used as a semi-quantitative measure of the analyte concentration.

  • For ratiometric probes: Calculate the ratio of fluorescence intensities at two different emission wavelengths. This ratio is often less susceptible to variations in probe concentration and excitation intensity.

  • Colocalization analysis: If using multiple fluorescent probes, colocalization analysis can be performed to determine the spatial relationship between the target analyte and specific cellular organelles.

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

G cluster_prep Probe & Cell Preparation cluster_staining Cell Staining cluster_imaging Imaging & Analysis prep_probe Prepare Probe Stock (1-10 mM in DMSO) load_probe Dilute & Load Probe (1-20 µM, 15-60 min) prep_probe->load_probe seed_cells Seed Cells on Glass-Bottom Dish seed_cells->load_probe wash_cells Wash Cells (2-3x) with PBS/Imaging Buffer load_probe->wash_cells add_buffer Add Fresh Imaging Buffer wash_cells->add_buffer acquire_images Acquire Images (Fluorescence Microscope) add_buffer->acquire_images analyze_data Analyze Fluorescence Intensity/Ratio acquire_images->analyze_data

Caption: Experimental workflow for live cell imaging.

G cluster_pet Photoinduced Electron Transfer (PET) cluster_ict Intramolecular Charge Transfer (ICT) Probe_off Probe (Fluorescence OFF) Probe_on Probe-Analyte Complex (Fluorescence ON) Probe_off->Probe_on Binding Probe_on->Probe_off Dissociation Analyte Target Analyte Analyte->Probe_on Low_Viscosity Low Viscosity (Rotation -> Quenching) High_Viscosity High Viscosity (Rotation Hindered -> Emission) Low_Viscosity->High_Viscosity Increased Viscosity High_Viscosity->Low_Viscosity Decreased Viscosity

Caption: Mechanisms of fluorescence modulation.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Incomplete removal of unbound probe.- Probe aggregation.- Autofluorescence from cells or medium.- Increase the number and duration of wash steps.- Filter the probe working solution before use.- Use a phenol red-free imaging medium.- Acquire images of unstained cells to determine the level of autofluorescence.
Weak or No Signal - Probe concentration is too low.- Incubation time is too short.- Photobleaching.- Incorrect filter sets.- Increase the probe concentration and/or incubation time.- Minimize exposure to excitation light. Use an anti-fade reagent if compatible with live cells.- Ensure that the excitation and emission filters match the spectral properties of the probe.
Cell Death or Abnormal Morphology - Probe cytotoxicity.- Phototoxicity from excitation light.- Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic probe concentration.- Reduce the intensity and duration of light exposure. Use a lower magnification objective or a more sensitive camera.

Conclusion: A Bright Future for Cellular Imaging

Benzothiazole-modified quinoline probes represent a significant advancement in the field of live cell imaging. Their tunable properties and diverse sensing capabilities provide researchers with powerful tools to investigate the intricate workings of the cell in real-time. By understanding the principles behind their design and application, and by following optimized protocols, scientists can unlock new insights into cellular physiology and pathology, ultimately paving the way for new diagnostic and therapeutic strategies.

References

  • Chen, Y., Ma, Y., Li, L., Sang, W., Feng, S., Wang, Y., Zhang, C., Yang, S., Xu, L., & Lu, W. (2025). A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging. New Journal of Chemistry, 49, 2192-2200. [Link]

  • ResearchGate. (2025). A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn 2+ ions, DFT studies and its application in live cell imaging. ResearchGate. [Link]

  • Chen, Y., Ma, Y., Li, L., Sang, W., Feng, S., Wang, Y., Zhang, C., Yang, S., Xu, L., & Lu, W. (2025). A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging. New Journal of Chemistry. [Link]

  • PubMed. (2022). Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish. PubMed. [Link]

  • ResearchGate. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe and its Applications in Environmental and Biological Samples. ResearchGate. [Link]

  • PubMed. (2024). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. PubMed. [Link]

  • Semantic Scholar. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions. ResearchGate. [Link]

  • ACS Omega. (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega. [Link]

  • MDPI. (2024). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. MDPI. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • RSC Publishing. (2025). A water-soluble glucose-appended quinoline–benzothiazole conjugate as a selective and sensitive receptor for Cu+ ions in aqueous media and intracellular bio-imaging in live cells. RSC Publishing. [Link]

  • STEMM Institute Press. (n.d.). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. [Link]

  • SciSpace. (n.d.). Live-cell microscopy – tips and tools. SciSpace. [Link]

  • RSC Publishing. (n.d.). A quinoline–benzothiazole hybrid as the first near-infrared fluorescent probe for transthyretin. RSC Publishing. [Link]

  • Wiley Online Library. (1998). Review: Fluorescent probes for living cells. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. [Link]

  • Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Elsevier. [Link]

  • PMC. (n.d.).
Application

Application Note: Molecular Docking Protocols for Quinoline Derivatives in Target-Directed Drug Discovery

Introduction and Scientific Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and antiviral properties[1][2][3]. The structural versatility of quinoline allows for extensive functionalization, making it an ideal candidate for targeted drug design.

Molecular docking has become an indispensable computational tool in this process. By simulating the interaction between a small molecule (ligand) and a macromolecule (protein target), docking algorithms predict the most thermodynamically favorable binding conformation (pose) and estimate the binding affinity[4]. For quinoline derivatives, molecular docking elucidates critical structure-activity relationships (SAR), such as the role of the nitrogen heteroatom in hydrogen bonding or the aromatic rings in


 stacking with active site residues[2].

This application note provides a comprehensive, step-by-step methodology for conducting highly accurate molecular docking studies of quinoline derivatives using AutoDock Vina, emphasizing mechanistic causality and self-validating experimental designs[5].

Experimental Workflow & Causality

The following workflow outlines the critical phases of a molecular docking study. Each step is designed not just to execute a software command, but to accurately simulate physiological binding conditions.

DockingWorkflow P1 Target Protein Preparation (PDB Retrieval, H2O Removal, Polar H+ Addition) G1 Grid Box Generation (Define Search Space Coordinates) P1->G1 L1 Quinoline Ligand Preparation (2D to 3D, Energy Minimization, Gasteiger Charges) L1->G1 D1 Molecular Docking Execution (AutoDock Vina Algorithm) G1->D1 A1 Pose Analysis & Scoring (Binding Energy Calculation) D1->A1 V1 Protocol Validation (Co-crystal Redocking RMSD < 2.0 Å) A1->V1

Fig 1: Systematic workflow for molecular docking of quinoline derivatives with target proteins.

Step-by-Step Methodologies

Phase 1: Macromolecule (Target Protein) Preparation

The accuracy of a docking study is fundamentally dependent on the quality of the target protein structure. X-ray crystallographic structures obtained from the Protein Data Bank (PDB) represent a static snapshot and often contain artifacts that must be resolved[5].

  • Structure Retrieval & Cleanup: Download the 3D crystal structure of the target protein (e.g., PDB ID: 1DLS for Dihydrofolate Reductase)[3]. Strip all co-crystallized water molecules and non-essential heteroatoms. Causality: Retaining structural water is only justified if the water molecule is known to mediate critical hydrogen bonds between the ligand and the protein. Otherwise, artificial water molecules will sterically block the quinoline derivatives from accessing the active site[4].

  • Addition of Polar Hydrogens: X-ray crystallography typically lacks the resolution to detect hydrogen atoms. You must manually add polar hydrogens to the protein structure. Causality: Hydrogen atoms are essential for the docking algorithm to accurately calculate hydrogen-bond donor and acceptor interactions.

  • Charge Assignment: Assign Kollman charges to the macromolecule to simulate the electrostatic environment of the protein[4].

  • Format Conversion: Save the prepared protein in the PDBQT format, which stores the atomic coordinates, partial charges, and AutoDock atom types[4][5].

Phase 2: Quinoline Ligand Preparation

Quinoline derivatives must be optimized to their lowest energy state before docking to prevent artificial steric clashes[4].

  • 2D to 3D Conversion: Sketch the quinoline derivative (e.g., using ChemDraw) and convert it into a 3D conformation[4].

  • Energy Minimization: Apply a force field (such as MMFF94) to minimize the energy of the ligand. Causality: This step relaxes the bond lengths and angles to their most stable, physiologically relevant state[4].

  • Torsion Tree Definition: Detect the root and define the rotatable bonds within the quinoline derivative. The rigid quinoline core will remain static, while functional groups (e.g., carboxamide or pyrimidine moieties) will be allowed to rotate[1][6].

  • Charge Assignment: Add Gasteiger charges to the ligand to simulate the partial charge distribution across the quinoline scaffold, and save as a PDBQT file.

Phase 3: Grid Box Generation and Docking Execution
  • Defining the Search Space: Generate a Grid Parameter File (GPF). Center the grid box over the active site of the protein. Causality: Restricting the search space to the known active site (targeted docking) significantly increases the computational efficiency and accuracy compared to blind docking[5].

  • Execution: Run the docking simulation using AutoDock Vina via the command line interface. Vina utilizes an iterated local search global optimizer and an empirical scoring function to evaluate the binding free energy (

    
    )[4][5].
    

Self-Validating Systems: Protocol Verification (E-E-A-T)

A docking protocol cannot be trusted blindly; it must be a self-validating system. Before screening novel quinoline derivatives, researchers must validate their grid parameters and algorithm choice through Redocking [2].

Validation Protocol:

  • Extract the native, co-crystallized ligand from the target protein's PDB file.

  • Process the native ligand through the exact preparation pipeline described in Phase 2.

  • Dock the native ligand back into the prepared protein using the established grid box.

  • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose.

  • Acceptance Criteria: An RMSD value of

    
     Å indicates high spatial accuracy, confirming that the docking protocol can reliably reproduce experimental binding conformations[2].
    

Quantitative Data Presentation

The binding affinity of quinoline derivatives varies significantly based on the target protein and the specific functional group modifications (e.g., pyrimidine vs. pyrazoline substitutions)[1]. Table 1 summarizes validated docking scores across various therapeutic targets.

Table 1: Comparative Docking Scores of Quinoline Derivatives against Key Target Proteins

Target ProteinPDB IDQuinoline Derivative / LigandDocking Score (kcal/mol)Primary InteractionsRef.
Skin Cancer Target 4BKYQuinoline-4-carboxylic acid (Ligand L_1)-8.95H-bonds, stable active site integration[2]
HIV Reverse Transcriptase N/APyrimidine-containing quinoline (Comp. 4)-10.67High affinity active site binding[1]
Acetylcholinesterase (AChE) 4BTL2,3-dihydroxy-quinoline-4-carbaldehyde-9.10

stacking, electrostatic
Acetylcholinesterase (AChE) 4BTL2,3-dihydroxy-quinoline-8-carboxylic acid-8.70

stacking, electrostatic

Note: A more negative docking score indicates a lower binding free energy, which correlates with a higher predicted binding affinity.

Post-Docking Analysis

Following execution, the results are generated as a series of binding poses ranked by their docking scores (kcal/mol). The pose with the lowest binding energy is generally selected for 2D and 3D interaction mapping using visualization software such as PyMOL or BIOVIA Discovery Studio[4].

When analyzing quinoline derivatives, researchers should specifically look for:

  • Hydrogen Bonding: Often mediated by the nitrogen atom in the quinoline ring or substituted hydroxyl/carboxyl groups[2].

  • Hydrophobic Interactions: The bicyclic aromatic nature of quinoline makes it highly prone to

    
     stacking and 
    
    
    
    -alkyl interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) within the binding pocket[1].

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC (National Institutes of Health). Available at:[Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. Available at:[Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]

  • Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer. Oriental Journal of Chemistry. Available at: [Link]

  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors. Bentham Science. Available at: [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. PMC (National Institutes of Health). Available at:[Link]

Sources

Method

Application Note: Evaluating the Anticancer Efficacy of Quinoline Schiff’s Bases via MTT Cell Viability Assay

Introduction & Mechanistic Rationale Quinoline Schiff bases have emerged as highly versatile and potent scaffolds in oncology drug discovery[1]. Characterized by the presence of an azomethine (imine) linkage (–HC=N–) con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline Schiff bases have emerged as highly versatile and potent scaffolds in oncology drug discovery[1]. Characterized by the presence of an azomethine (imine) linkage (–HC=N–) conjugated with a quinoline ring, these compounds exhibit targeted antiproliferative properties. Mechanistically, they drive cytotoxicity by intercalating into DNA, generating reactive oxygen species (ROS), and modulating stress pathways (such as Nrf2/KEAP1) to induce apoptosis in malignant cells[2][3].

To quantitatively assess the in vitro cytotoxicity of these novel derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the industry standard[4]. The assay operates on a foundational biochemical principle: metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) capable of reducing the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals[5][6]. Because quinoline Schiff bases trigger mitochondrial dysfunction and apoptosis in susceptible cancer cells, the subsequent drop in oxidoreductase activity directly correlates with a quantifiable decrease in formazan production[7].

Mechanism QSB Quinoline Schiff Base Cell Cancer Cell Uptake (Lipophilic) QSB->Cell Targets DNA Intercalation & ROS Generation Cell->Targets Mito Mitochondrial Dysfunction (Apoptosis) Targets->Mito Enzyme NAD(P)H Oxidoreductase (Active in Viable Cells) Mito->Enzyme Inhibits MTT MTT Reagent (Yellow Tetrazolium) MTT->Enzyme Substrate Formazan Purple Formazan (Insoluble) Enzyme->Formazan Reduction

Caption: Mechanistic pathway of quinoline Schiff base cytotoxicity and MTT reduction interference.

Experimental Design: Building a Self-Validating System

A robust MTT assay for screening synthetic small molecules must account for the unique physicochemical properties of Schiff bases. These compounds are inherently lipophilic (requiring organic solvents for dissolution) and frequently possess strong chromophoric properties (appearing yellow or orange in solution). To ensure trustworthiness and eliminate false positives/negatives, the experimental plate must be a self-validating system incorporating the following controls:

  • Blank Control (Media + MTT + DMSO): Corrects for the baseline background absorbance of the culture media and the MTT reagent itself[4].

  • Vehicle Control (Cells + Media + DMSO + MTT): Schiff bases are typically dissolved in Dimethyl sulfoxide (DMSO). The final DMSO concentration in the well must strictly remain ≤0.5% (v/v) to prevent solvent-induced cytotoxicity. This control establishes the 100% viability baseline[7].

  • Negative Control (Cells + Media + MTT): Untreated cells to monitor baseline health and natural proliferation rates[8].

  • Positive Control (Cells + Standard Chemotherapeutic + MTT): A known cytotoxic agent (e.g., Doxorubicin or 5-Fluorouracil) to validate the assay's sensitivity and the specific cell line's responsiveness[9].

  • Color Interference Control (Media + Schiff Base + DMSO, No Cells): Crucial for Schiff bases. Since imine derivatives can absorb light near the 570 nm reading wavelength, this control subtracts any false absorbance signals generated by the compound's inherent color.

Detailed Step-by-Step Protocol

Phase 1: Cell Culture and Seeding
  • Harvest logarithmically growing cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer cells) using Trypsin-EDTA[10].

  • Resuspend cells in complete growth media (e.g., DMEM supplemented with 10% FBS)[9].

  • Seed 5,000 to 10,000 cells per well into a flat-bottom 96-well tissue culture plate in a volume of 100 µL[5].

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cellular attachment and recovery[5].

Phase 2: Compound Preparation and Treatment
  • Prepare a 10 mM to 50 mM master stock of the quinoline Schiff base in 100% sterile DMSO[10]. Expert Insight: Ensure complete dissolution; sonication or gentle warming may be required due to the rigid planar structure of quinoline derivatives.

  • Perform serial dilutions of the stock in complete media to achieve the desired final concentrations (e.g., 5, 10, 25, 50, 100 µM)[10].

  • Aspirate the old media from the 96-well plate and gently add 100 µL of the compound-containing media to the respective wells.

  • Incubate for the designated treatment period (typically 24, 48, or 72 hours).

Phase 3: MTT Addition and Solubilization
  • Prepare a fresh MTT stock solution at 5 mg/mL in sterile PBS (pH 7.4) and filter-sterilize (0.2 µm)[6]. Protect from light.

  • Without removing the treatment media, add 20 µL of the MTT stock solution directly to each well[5][8].

  • Incubate the plate in the dark at 37°C for 2 to 4 hours. Periodically observe under a microscope for the formation of intracellular purple formazan crystals[5][6].

  • Carefully aspirate the media containing unreacted MTT. Expert Insight: For easily detached apoptotic cells, centrifuge the plate at 300 x g for 5 minutes before aspiration to prevent accidental cell loss.

  • Add 100 µL to 150 µL of 100% DMSO to each well to solubilize the hydrophobic formazan crystals[7].

  • Incubate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete dissolution[4].

Phase 4: Data Acquisition
  • Measure the optical density (OD) using a microplate spectrophotometer at a primary wavelength of 570 nm[4][7].

  • Read at a reference wavelength of 630 nm to subtract background plate noise and light scattering[4].

Workflow Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Treat with Schiff Bases Incubate1->Treat Incubate2 4. Incubate 24-72h Treat->Incubate2 AddMTT 5. Add MTT (0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan forms) AddMTT->Incubate3 Solubilize 7. Add DMSO (Solubilize) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Sequential workflow for the MTT cell viability assay in a 96-well microplate format.

Data Presentation & Interpretation

The viability percentage is calculated using the formula: % Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

By plotting the % Viability against the log concentration of the quinoline Schiff base, the Half-Maximal Inhibitory Concentration (IC₅₀) can be determined via non-linear regression analysis. Recent literature highlights the potent efficacy of these derivatives. For instance, benzothiazole-containing quinoline Schiff bases have demonstrated significant cytotoxicity against major human cancer cell lines, often rivaling standard chemotherapeutics[9][10].

Table 1: Representative IC₅₀ Values of Quinoline Schiff Bases

Compound DerivativeTarget Cell LineIC₅₀ (µM)Reference Standard (Doxorubicin) IC₅₀
Derivative 5aMCF-7 (Breast)33.66 ± 0.29~1.5 - 2.0 µM
Derivative 5aA549 (Lung)28.65 ± 0.78~1.5 - 2.0 µM
Derivative 5cMCF-7 (Breast)12.73 ± 0.04~1.5 - 2.0 µM
Derivative 5cA549 (Lung)13.76 ± 0.12~1.5 - 2.0 µM
Derivative 5iMCF-7 (Breast)10.65 ± 0.15~1.5 - 2.0 µM
Derivative 5iA549 (Lung)10.89 ± 0.22~1.5 - 2.0 µM

(Data synthesized from recent evaluations of quinoline-benzothiazole Schiff base hybrids[9][10])

Troubleshooting & Field-Proven Insights

  • Issue: High Background Absorbance in Treated Wells.

    • Cause: The Schiff base has precipitated out of solution or possesses an inherent yellow/orange color that absorbs near 570 nm.

    • Solution: Always run a "Color Interference Control" (Compound + Media + DMSO, no cells). Subtract this specific OD from the treated wells. Ensure the compound is fully dissolved in DMSO before adding to aqueous media; if precipitation occurs upon media addition, lower the top concentration or utilize a biocompatible co-solvent.

  • Issue: High Variability Between Replicate Wells.

    • Cause: Uneven cell seeding or accidental aspiration of formazan crystals during the wash steps.

    • Solution: Use a multichannel pipette with reverse pipetting for cell seeding to avoid introducing bubbles. During the aspiration step prior to DMSO addition, leave ~10 µL of media in the well rather than scraping the bottom, or invert the plate swiftly over an absorbent towel if the cells are strongly adherent.

References

Sources

Application

Application Note: Near-Infrared Fluorescent Profiling of Transthyretin (TTR) Using the Quinoline-Benzothiazole Probe QCN-2

Scientific Rationale & Design Principles The misfolding and aggregation of Transthyretin (TTR) are primary pathological drivers in several severe amyloidosis diseases, including familial amyloidotic polyneuropathy (FAP),...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Design Principles

The misfolding and aggregation of Transthyretin (TTR) are primary pathological drivers in several severe amyloidosis diseases, including familial amyloidotic polyneuropathy (FAP), senile systemic amyloidosis (SSA), and Alzheimer's disease (AD). Historically, fluorescent probes designed to detect wild-type TTR (WT-TTR) have been limited by short emission wavelengths, which suffer from severe background autofluorescence and poor tissue penetration in complex biological matrices.

To overcome these limitations, the rational design of is paramount. The probe QCN-2 represents a breakthrough in this domain, engineered as a "Donor-Acceptor-Donor" (D-A-D) conjugated scaffold.

  • Electron Donors: 6-dimethylaminoquinoline and benzothiazole moieties drive electron density.

  • Electron Acceptor & Linker: A cyano group acts as the electron acceptor, bridged by a vinyl group.

This specific architecture not only red-shifts the emission into the NIR window but also establishes a highly specific binding mechanism. The cyano group serves a dual purpose: it facilitates the Intramolecular Charge Transfer (ICT) process and acts as a precise hydrogen-bond acceptor for the LYS15 residue within the inner cavity of the TTR tetramer.

Mechanistic Overview: Conformational Locking and ICT

The functionality of QCN-2 relies on the restriction of intramolecular rotation (RIR). In a standard aqueous buffer, the vinyl bond of free QCN-2 rotates freely. This continuous rotation dissipates excited-state energy via non-radiative decay, rendering the probe virtually non-fluorescent (OFF state).

Upon introduction to WT-TTR, the benzothiazole moiety docks deep into the TTR inner cavity. The critical hydrogen bond formed between the probe's cyano group and the LYS15 residue of TTR acts as a "conformational lock." This physical restriction halts the rotation of the vinyl bond, forcing the molecule to relax via an enhanced Intramolecular Charge Transfer (ICT) pathway, resulting in a dramatic 25-fold NIR fluorescence turn-on.

G FreeProbe QCN-2 Probe (Free State) High Intramolecular Rotation NonRad Non-Radiative Decay (Fluorescence OFF) FreeProbe->NonRad Aqueous Medium Docking Inner Cavity Binding (Cyano H-bonds with LYS15) FreeProbe->Docking + WT-TTR TTR Wild-Type TTR (Target Protein) TTR->Docking Locking Conformational Locking (Restricted Vinyl Rotation) Docking->Locking ICT Enhanced Intramolecular Charge Transfer (ICT) Locking->ICT Emission NIR Fluorescence Turn-On (25-fold Increase) ICT->Emission

Mechanism of QCN-2 NIR fluorescence turn-on via TTR binding and ICT enhancement.

Quantitative Analytical Profile

The table below synthesizes the validated physicochemical and analytical parameters of the QCN-2 probe.

ParameterValue / Characteristic
Probe Designation QCN-2
Structural Class Quinoline-Benzothiazole Hybrid (D-A-D type)
Target Analyte Wild-Type Transthyretin (WT-TTR)
Limit of Detection (LOD) 204.4 nM
Linear Dynamic Range 0 – 57.6 μM
Linearity Coefficient (R²) 0.98
Fluorescence Response 25-fold Turn-On
Primary Binding Interaction Inner cavity insertion; H-bond at LYS15

Experimental Workflows & Self-Validating Protocols

As a best practice in diagnostic assay development, every fluorescent protocol must be self-validating. The following methodologies incorporate physical and biochemical controls to ensure the observed NIR signal is exclusively derived from TTR-specific conformational locking.

Workflow A: Reagent Preparation & Matrix Stabilization

Causality Note: QCN-2 is highly hydrophobic due to its conjugated aromatic system. A highly concentrated DMSO stock is required to prevent premature aggregation before dilution into the aqueous testing matrix.

  • Probe Stock (1 mM): Dissolve synthesized QCN-2 powder in anhydrous, spectrophotometric-grade DMSO. Aliquot and store at -20°C in amber vials to maintain photostability.

  • Protein Stock: Reconstitute recombinant WT-TTR in standard Phosphate-Buffered Saline (PBS, 10 mM, pH 7.4) to a concentration of 100 μM.

  • Working Matrix: Ensure all PBS buffers are degassed and maintained at a physiological pH of 7.4, as extreme pH shifts can alter the protonation state of the quinoline nitrogen, artificially quenching the ICT process.

Workflow B: In Vitro Fluorescence Turn-On Assay
  • Prepare a series of microcentrifuge tubes containing 1 μM of QCN-2 in PBS (pH 7.4).

  • Titrate WT-TTR into the tubes to achieve a final concentration gradient ranging from 0 to 57.6 μM.

  • Incubate the mixtures at 37°C for exactly 1 hour to allow the system to reach thermodynamic binding equilibrium.

  • Transfer to a quartz cuvette or a black 96-well microplate.

  • Measure the fluorescence emission spectra using an appropriate NIR excitation wavelength. Plot the emission intensity against WT-TTR concentration to verify the linear relationship (expected R² ≈ 0.98).

Workflow C: Mechanistic Validation via Viscosity Modulation (Self-Validation Checkpoint)

Causality Note: To prove that the fluorescence turn-on is strictly due to the restriction of the vinyl bond's rotation (and not an artifact of protein aggregation or chemical degradation), we isolate the physical variable of viscosity.

  • Prepare solvent mixtures of glycerol and water with varying glycerol fractions (e.g., 0% to 99% v/v) to create a viscosity gradient.

  • Add QCN-2 to a final concentration of 1 μM in each mixture.

  • Measure the NIR fluorescence.

  • Validation Criteria: As the glycerol fraction (and thus viscosity) increases, the physical resistance against the probe's rotation increases. You should observe a proportional "turn-on" of the ICT-driven fluorescence in the absence of TTR, empirically validating the conformational locking mechanism.

Workflow D: Selectivity and Interference Profiling

Causality Note: Biological matrices contain abundant competing proteins and nucleophiles. This step validates the spatial specificity of the TTR inner cavity.

  • Prepare solutions of QCN-2 (1 μM) in PBS.

  • Introduce high concentrations (30 μM) of potential biological interferents: Dithiothreitol (DTT), Lysine (Lys), Sortase, and Dihydrofolate Reductase (DHFR).

  • Introduce common biological metal ions at 10 μM.

  • Incubate for 1 hour at 37°C.

  • Validation Criteria: The emission intensity must remain near baseline (OFF state) for all interferents, confirming that only the unique topology of the WT-TTR tetramer cavity can lock the QCN-2 conformation.

References

  • Liu, J., Xiong, Y., Huang, Y., Zhu, X., Liu, Y., Zhang, L., & Yan, J. (2021). "A quinoline–benzothiazole hybrid as the first near-infrared fluorescent probe for transthyretin." New Journal of Chemistry, 45(40), 18453-18459. Royal Society of Chemistry. URL:[Link]

  • Shi, W. J., et al. (2021). "A quinoline derived D-A-D type fluorescent probe for sensing tetrameric transthyretin." Bioorganic & Medicinal Chemistry Letters, 52, 128408. Elsevier. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinoline-Benzothiazole Hybrids in MDR Reversal

Welcome to the Technical Support Center for the synthesis and biological evaluation of Quinoline-Benzothiazole (Q-BT) hybrids. These privileged scaffolds are at the forefront of combating multidrug resistance (MDR) in on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and biological evaluation of Quinoline-Benzothiazole (Q-BT) hybrids. These privileged scaffolds are at the forefront of combating multidrug resistance (MDR) in oncology and infectious diseases[1]. By combining the DNA-intercalating properties of quinolines with the target-binding affinity of benzothiazoles, these hybrids act as potent dual-acting agents and efflux pump inhibitors[2].

This guide provides troubleshooting insights, field-proven protocols, and mechanistic explanations for researchers developing these novel therapeutics.

Section 1: Chemical Synthesis & Optimization

FAQ 1: I am experiencing low yields (<30%) during the Schiff base condensation of 2-chloroquinoline-3-carbaldehyde and substituted 2-aminobenzothiazoles. How can I improve the conversion?

Answer: Low yields in this specific coupling are typically caused by the weak nucleophilicity of the 2-aminobenzothiazole amine, which is exacerbated by the electron-withdrawing nature of the benzothiazole ring.

Causality: Imine formation requires precise pH control. If the reaction medium is too acidic, the amine protonates and becomes non-nucleophilic. If it is too basic, the carbonyl carbon on the quinoline is not sufficiently activated for nucleophilic attack. Furthermore, steric hindrance between the two bulky bicyclic systems often stalls the reaction at the hemiaminal intermediate.

Protocol: Optimized Schiff Base Condensation & Cyclization

  • Preparation: Dissolve 1.0 eq of 2-chloroquinoline-3-carbaldehyde and 1.1 eq of 2-aminobenzothiazole in anhydrous ethanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops per 10 mL solvent) to achieve an optimal pH of ~4.5–5.0.

  • Reflux: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 6–8 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the flask to room temperature. The Schiff base intermediate will typically precipitate. Filter the solid and wash with ice-cold ethanol to remove unreacted starting materials.

  • Cyclization (Optional): To form a fully fused heterocyclic system, treat the intermediate with I₂ (1.2 eq) and K₂CO₃ (2.0 eq) in DMSO at 90°C for 4 hours. Self-Validation Step: Always run a parallel control reaction using standard aniline instead of 2-aminobenzothiazole. If the aniline control fails to form an imine, your anhydrous conditions or aldehyde integrity are compromised.

QBT_Synthesis A Quinoline-3-carbaldehyde + 2-Aminobenzothiazole B Schiff Base Condensation (Ethanol, H+, Reflux) A->B Step 1 C Oxidative Cyclization (I2, K2CO3, DMSO) B->C Step 2 D Purified Q-BT Hybrid C->D Step 3

Step-by-step chemical synthesis workflow for Q-BT hybrids.

Section 2: Biological Assays & Efflux Pump Inhibition

FAQ 2: My Q-BT hybrid shows excellent in silico docking scores against bacterial efflux pumps but fails to lower the Minimum Inhibitory Concentration (MIC) of co-administered antibiotics in vitro. What is going wrong?

Answer: This discrepancy frequently arises from poor membrane permeability or compound aggregation in the assay media. The highly lipophilic nature of the benzothiazole moiety can lead to poor aqueous solubility, preventing the compound from reaching the transmembrane domains of the efflux pump[2].

Causality: Efflux pumps (e.g., NorA in S. aureus or MmpL3 in M. tuberculosis) rely on a proton motive force. If the Q-BT hybrid aggregates in the broth, it cannot enter the periplasmic space to competitively bind the pump's substrate pocket.

Protocol: Ethidium Bromide (EtBr) Accumulation Assay (Efflux Inhibition)

  • Bacterial Preparation: Grow the MDR bacterial strain to mid-log phase (OD₆₀₀ = 0.6) in Mueller-Hinton broth.

  • Washing: Centrifuge at 4,000 × g for 10 minutes. Resuspend the pellet in PBS (pH 7.4) to an OD₆₀₀ of 0.4.

  • Treatment: Aliquot 100 µL of the bacterial suspension into a black, clear-bottom 96-well plate. Add the Q-BT hybrid at sub-MIC concentrations (e.g., 1/4 of its independent MIC).

  • Tracer Addition: Add EtBr to a final concentration of 1 µg/mL.

  • Measurement: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 60 minutes at 37°C using a microplate reader. Self-Validation Step: Use Reserpine (20 µg/mL) as a positive control for efflux pump inhibition. If Reserpine fails to show a steep, rising accumulation curve of EtBr, the bacterial strain may have lost its MDR plasmid or down-regulated pump expression.

Quantitative Efficacy of Q-BT Hybrids vs. Standard Agents
CompoundTarget Strain / Cell LinePrimary MechanismMIC / IC₅₀ (µM)Reference StandardStandard MIC / IC₅₀ (µM)
Q-BT Hybrid 6j E. coli (FabH)Dual-targeting (FabH + Efflux)3.1Ciprofloxacin12.5 (Resistant)
Q-BT Hybrid 6j A549 (Lung Cancer)EGFR Inhibition0.14Erlotinib0.45
Indole-Q-BT (32) MDA-MB-231 (Breast)hTERT + Ferroptosis1.0 - 3.9Doxorubicin>10.0 (Resistant)

(Data synthesized from recent evaluations of quinoline-benzothiazole and indole-quinoline-benzothiazole derivatives[3][4]).

Section 3: Mechanism of Action (MoA) & Target Validation

FAQ 3: How can I definitively prove that my Q-BT hybrid is acting as a dual-target agent (e.g., inhibiting both DNA gyrase and an efflux pump) rather than just causing non-specific membrane toxicity?

Answer: Non-specific membrane disruption is a common false positive for lipophilic hybrids. To differentiate specific dual-targeting from membrane toxicity, you must perform target-specific enzymatic assays alongside a membrane depolarization assay.

Causality: If the hybrid acts via specific binding, it will inhibit the isolated enzyme in a cell-free system and show competitive kinetics. If it acts via membrane toxicity, it will show no effect on the isolated enzyme but will rapidly depolarize liposomes in a DiOC₂(3) assay.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mix: Combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Inhibitor Addition: Add the Q-BT hybrid in serial dilutions ranging from 0.1 to 100 µM.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stopping buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K). Incubate for 10 minutes to digest the enzyme.

  • Analysis: Run the samples on a 1% agarose gel (without EtBr) at 3 V/cm for 2 hours. Post-stain with EtBr and visualize the ratio of supercoiled to relaxed DNA. Self-Validation Step: Include Novobiocin as a positive control. The Q-BT hybrid should demonstrate a dose-dependent decrease in the lower supercoiled DNA band, mirroring the control.

Efflux_Inhibition Drug Q-BT Hybrid Pump Bacterial Efflux Pump (e.g., NorA) Drug->Pump Steric Blockade Target Primary Target (e.g., DNA Gyrase) Drug->Target Direct Inhibition Accumulation Intracellular Antibiotic Accumulation Pump->Accumulation Inhibits Efflux Accumulation->Target Synergistic Action Death Cell Death / MDR Reversal Target->Death DNA Damage

Dual-targeting mechanism of Q-BT hybrids in overcoming MDR.

References
  • Synthesis, Characterization, Biological Evaluation, DFT Studies and Molecular Docking of Novel 12-(2-(1H-Imidazol-1-yl)ethyl)-12H-benzo[b]chromeno[3,2-h][1,6]naphthyridin-11-amine Derivatives Asian Journal of Chemistry[Link]

  • A comprehensive review of quinoline scaffolds in antitubercular drug discovery Discover Chemistry (ResearchGate)[Link]

  • The current landscape of indole hybrids with in vivo antitumor potential Taylor & Francis Online[Link]

  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights ResearchGate[Link]

Sources

Optimization

troubleshooting low yield in amidation coupling for hybrid synthesis

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the mechanistic root causes of low yields in complex amidation reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the mechanistic root causes of low yields in complex amidation reactions. Hybrid synthesis—such as the condensation of solid-phase synthesized peptide fragments, peptide-oligonucleotide conjugation, or peptide-polymer coupling—presents unique steric, stereochemical, and solubility challenges [[1]]([Link]).

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your hybrid couplings succeed.

Diagnostic Workflow

Before adjusting your reaction conditions, use the following logic tree to identify the mechanistic bottleneck in your coupling reaction.

TroubleshootingFlow Start Low Amidation Yield (<50%) Detected CheckSterics Are the coupling partners sterically hindered? Start->CheckSterics CheckEpim Is epimerization / racemization observed on LC-MS? CheckSterics->CheckEpim No SolSterics Optimize Activation: Use HATU/COMU Increase Temp or Microwave CheckSterics->SolSterics Yes CheckSolubility Are there solubility issues in organic solvents? CheckEpim->CheckSolubility No SolEpim Suppress Oxazolone: Switch base to TMP/Collidine or use DEPBT/Oxyma CheckEpim->SolEpim Yes SolSolubility Aqueous/Hybrid Strategy: Use Mixed Solvents or EDC/Sulfo-NHS at pH 6/8 CheckSolubility->SolSolubility Yes ReviewKinetics Review Reagent Quality Check for Guanidinylation or Hydrolysis CheckSolubility->ReviewKinetics No

Diagnostic logic tree for troubleshooting low yields in hybrid amidation coupling.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My HATU-mediated coupling of a sterically hindered fragment is yielding <20% and showing a +98 Da mass adduct on LC-MS. What is happening?

The Causality: You are observing guanidinylation. HATU is an exceptional reagent that rapidly forms a highly reactive [2]. However, if your amine is sterically hindered or weakly nucleophilic, the amine will bypass the active ester and directly attack the excess uronium/aminium salt of the HATU reagent itself. This forms a dead-end tetramethylguanidinium byproduct (+98 Da), permanently capping your amine and destroying your yield. The Solution:

  • Reverse the addition order: Pre-activate the carboxylic acid with HATU and base for exactly 1–2 minutes before introducing the amine.

  • Stoichiometry control: Never use an excess of HATU relative to the carboxylic acid. A ratio of 1.0 eq Acid : 0.95 eq HATU ensures no free HATU remains to cap the amine.

Q2: I am performing a fragment condensation, but I am seeing >15% epimerization at the C-terminal amino acid. How do I suppress this?

The Causality: During activation, the carboxyl group can undergo intramolecular cyclization to form a planar[2]. The alpha-proton of this oxazolone is highly acidic and easily abstracted by the base (e.g., DIPEA), leading to racemization/epimerization before the amine can attack . The Solution:

  • Change your base: Switch from DIPEA to a weaker, more sterically hindered base like [3]. TMP provides sufficient basicity to drive the coupling but is too bulky and weak to efficiently abstract the oxazolone alpha-proton .

  • Change your coupling reagent: Switch to DEPBT. DEPBT operates via a different mechanism that bypasses the oxazolone pathway entirely, making it the gold standard for epimerization-free fragment condensation .

Q3: My peptide-oligonucleotide hybrid synthesis using EDC/sulfo-NHS in aqueous buffer is failing. The active ester seems to disappear before coupling.

The Causality: The O-acylisourea intermediate formed by EDC is highly unstable in water and rapidly hydrolyzes back to the starting acid. While sulfo-NHS is added to convert this into a more stable amine-reactive NHS ester, the half-life of an NHS ester at pH 8.0 (optimal for amine nucleophilicity) is measured in minutes. If you perform activation and coupling simultaneously at pH 8.0, the reagent hydrolyzes before it can couple . The Solution: Use a two-step pH-shifted protocol. Activate the acid at pH 5.5–6.0 (where the NHS ester is stable for hours), then raise the pH to 7.5–8.0 when adding the amine .

Quantitative Data: Coupling Reagent Performance Matrix

To optimize your hybrid synthesis, select the coupling reagent that balances activation kinetics with stereochemical integrity.

Coupling ReagentActive IntermediateRelative KineticsEpimerization RiskOptimal BasePrimary Use Case
HATU O-7-azabenzotriazolyl esterVery FastModerate to HighDIPEA / TMPSterically hindered amines, routine SPPS
COMU Oxyma-based uroniumVery FastModerateDIPEA / TMPMicrowave-assisted SPPS, safer alternative to HATU
DIC / Oxyma Oxyma active esterFastLowNone / CollidineGreener synthesis, low epimerization
DEPBT 1,2,3-benzotriazin-4(3H)-oneSlowVery LowTMP / Na₂CO₃Fragment condensation, epimerization-prone acids
EDC / Sulfo-NHS Sulfo-NHS esterModerateLowNone (pH dependent)Aqueous hybrid synthesis (e.g., peptide-oligo)

Self-Validating Experimental Protocols

Trustworthy science requires built-in validation. The following protocols include specific checkpoints to ensure the reaction is proceeding correctly before committing to full purification.

Protocol A: Epimerization-Free Fragment Condensation via DEPBT

Designed for the solution-phase coupling of complex peptide fragments where maintaining stereochemical purity is critical.

  • Dissolution: Dissolve the C-terminal protected peptide acid (1.0 eq) and the N-terminal deprotected amine fragment (1.1 eq) in anhydrous THF or DMF (approx. 2 mL/mmol) .

  • Base Addition: Add 2.0 eq of a sterically hindered base, such as 2,4,6-trimethylpyridine (TMP) or sym-collidine, to the mixture. Do not use DIPEA if the sequence is highly susceptible to epimerization.

  • Activation: Cool the mixture to 0 °C to further suppress side reactions. Add 1.1–1.2 eq of DEPBT .

  • Self-Validation Checkpoint: After 30 minutes, withdraw a 5 µL aliquot and quench it into 50 µL of anhydrous methanol. Analyze via LC-MS. Validation: If the methyl ester of your acid fragment is present, activation is successful, and the reaction is proceeding.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2–12 hours, monitoring via LC-MS until the amine is consumed.

  • Workup: Filter to remove any solid byproducts. Evaporate in vacuo to obtain the crude hybrid peptide .

Protocol B: Two-Step pH-Shifted EDC/Sulfo-NHS Amidation for Aqueous Hybrids

Designed for peptide-oligonucleotide or protein-polymer conjugations requiring aqueous conditions.

  • Activation Buffer: Dissolve the carboxylic acid component (e.g., polymer or peptide) in 0.1 M MES buffer, pH 6.0.

  • Reagent Addition: Add 10 eq of EDC and 25 eq of Sulfo-NHS. React for 15 minutes at room temperature .

  • Self-Validation Checkpoint: Monitor the formation of the Sulfo-NHS ester via LC-MS. Validation: You should observe a distinct mass shift corresponding to the active ester. Do not proceed until activation is confirmed.

  • Quench/Desalt (Critical Step): Rapidly desalt the activated acid using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with 0.1 M PBS buffer (pH 7.5) to remove excess EDC. This prevents the amine from cross-linking with residual reagents.

  • Coupling Buffer: Dissolve the amine component (e.g., oligonucleotide) in 0.1 M PBS buffer, pH 7.5–8.0.

  • Conjugation: Combine the purified activated acid with the amine solution. React for 2 hours at room temperature .

  • Purification: Purify the resulting hybrid using size-exclusion chromatography (SEC) or RP-HPLC.

References

  • ResearchGate. Control of aspartate epimerization during the coupling of caspase specific tetrapeptides with aromatic amines by using HATU as a coupling reagent. Available at:[Link]

  • RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Available at:[Link]

  • PMC (NIH). Synthesis and characterization of a new class of cationic protein polymers for multivalent display and biomaterial applications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Piperidino Benzimidazole Thiazolidinyl Quinoline Hybrids

Welcome to the Technical Support Center for the synthesis of complex heterocyclic hybrids. The hybridization of quinoline, benzimidazole, and thiazolidinedione creates a privileged molecular scaffold with potent anti-mic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of complex heterocyclic hybrids. The hybridization of quinoline, benzimidazole, and thiazolidinedione creates a privileged molecular scaffold with potent anti-microbial, anti-diabetic, and anti-cancer properties [1].

Synthesizing the target molecule—5-((2-(4-(1H-benzoimidazol-2-yl)piperidino)-quinolin-3-yl)methylene)thiazolidine-2,4-dione —requires navigating significant steric hindrance and chemoselectivity challenges. This guide provides validated protocols, mechanistic troubleshooting, and optimization data to ensure high-yield, reproducible multi-component assemblies.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q1: Why is my Knoevenagel condensation yielding low amounts of the intermediate, and why is L-proline the recommended catalyst? A1: Low yields in the condensation of 2-chloroquinoline-3-carboxaldehyde with 2,4-thiazolidinedione often stem from using simple amine bases (like piperidine or piperazine), which can inadvertently trigger premature nucleophilic aromatic substitution (SNAr) at the labile 2-chloro position. Mechanistic Causality: L-proline acts as a highly selective, bifunctional organocatalyst. Its secondary amine forms an electrophilic iminium ion with the aldehyde, significantly lowering the LUMO energy. Simultaneously, its carboxylic acid moiety directs the nucleophilic attack of the thiazolidinedione and facilitates proton transfer [2]. If yields remain low, ensure your isopropyl alcohol is strictly anhydrous; moisture hydrolyzes the iminium intermediate back to the starting aldehyde.

Q2: During the SNAr step, I observe significant unreacted intermediate on my TLC plate. How can I drive the reaction to completion? A2: The SNAr of the 2-chloro group by 2-(piperidin-4-yl)-1H-benzimidazole is severely sterically hindered by the adjacent, bulky 3-methylene-thiazolidinedione group. Furthermore, the secondary amine of the piperidine ring has reduced nucleophilicity due to the massive steric bulk of its benzimidazole substituent. Solution: If refluxing in THF (66°C) leaves unreacted starting material, switch to a higher-boiling ethereal solvent like 1,4-dioxane (101°C). The increased thermal energy is required to overcome the high activation energy barrier imposed by the steric shielding around the C2 position of the quinoline ring.

Q3: I am getting a mixture of isomers at the exocyclic double bond of the thiazolidinedione. Is this normal and how do I verify it? A3: Yes, this is an expected thermodynamic outcome. Knoevenagel condensations with 2,4-thiazolidinedione typically yield the thermodynamically more stable Z-isomer due to severe steric repulsion between the quinoline ring and the carbonyl groups of the thiazolidinedione. However, minor amounts of the E-isomer can form under kinetic control. Verification: You can verify the geometry via


H NMR; the vinylic methine proton of the Z-isomer typically resonates downfield (

~7.8–8.2 ppm) due to the strong deshielding effect of the adjacent carbonyl oxygen.

Part 2: Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters for both critical steps of the synthesis, demonstrating the causality behind the chosen reagents.

Table 1: Catalyst Optimization for Knoevenagel Condensation
Catalyst (0.1 eq)SolventTemp (°C)Time (hr)Yield (%)Mechanistic Observation
PiperidineEthanol78 (Reflux)545Unwanted side reactions at the 2-chloro position.
Triethylamine (TEA)Isopropanol82 (Reflux)652Incomplete conversion; weak enolate activation.
L-Proline Isopropanol 25 (RT) 2-3 76 Clean conversion via iminium intermediate; Z-isomer dominant.
Table 2: Solvent & Base Optimization for the SNAr Step
Base (2.0 eq)SolventTemp (°C)Time (hr)Yield (%)Mechanistic Observation
K

CO

DMF1001240Significant degradation and baseline streaking on TLC.
TEATHF66 (Reflux)865Moderate yield; steric hindrance prevents completion.
TEA 1,4-Dioxane 101 (Reflux) 6 82 Optimal thermal energy overcomes steric barriers.

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: L-Proline Catalyzed Knoevenagel Condensation

Objective: Synthesis of 5-((2-chloroquinolin-3-yl)methylene)thiazolidine-2,4-dione.

  • Initialization: Charge an oven-dried round-bottom flask with 2-chloroquinoline-3-carboxaldehyde (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in anhydrous isopropanol (0.5 M concentration).

  • Catalysis: Add L-proline (0.1 eq) to the suspension. Stir the reaction mixture at room temperature for 2–3 hours.

    • Causality: Conducting this at room temperature prevents the thermal degradation of the thiazolidinedione ring while the iminium catalysis provides sufficient activation.

  • Self-Validation Check (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the UV-active aldehyde spot (

    
     ~0.6) disappears, replaced by a bright yellow fluorescent spot (
    
    
    
    ~0.4).
  • Self-Validation Check (Analytical):

    
    H NMR must show the disappearance of the aldehyde peak (
    
    
    
    ~10.5 ppm) and the appearance of a singlet vinylic proton (
    
    
    ~8.0 ppm).
  • Isolation: Filter the precipitated solid, wash thoroughly with cold isopropanol to remove the water-soluble L-proline catalyst, and dry under vacuum.

Protocol B: Sterically Hindered SNAr Coupling

Objective: Synthesis of the final hybrid: 5-((2-(4-(1H-benzoimidazol-2-yl)piperidino)-quinolin-3-yl)methylene)thiazolidine-2,4-dione.

  • Initialization: Dissolve the intermediate from Protocol A (1.0 eq) and 2-(piperidin-4-yl)-1H-benzimidazole (1.2 eq) in anhydrous 1,4-dioxane.

  • Acid Scavenging: Add Triethylamine (TEA) (2.0 eq). Reflux the mixture at 101°C for 6–8 hours.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the substitution. Without TEA, the basic piperidine nitrogen would become protonated, completely destroying its nucleophilicity.

  • Self-Validation Check (In-Process): Monitor by TLC (Chloroform:Methanol 9:1). Successful displacement of the chlorine atom is confirmed by a shift to a lower

    
     value due to the increased polarity and hydrogen-bonding capacity of the benzimidazole moiety.
    
  • Self-Validation Check (Analytical): Mass spectrometry (ESI-MS) must show the expected

    
     molecular ion peak. The disappearance of the characteristic chlorine isotope pattern (
    
    
    
    /
    
    
    ratio of 3:1) confirms complete substitution.
  • Isolation: Cool the mixture to room temperature, pour into crushed ice, filter the resulting precipitate, and recrystallize from hot ethanol to yield the pure product.

Part 4: Visualizations

SynthesisWorkflow A 2-Chloroquinoline-3-carboxaldehyde D Knoevenagel Condensation (Isopropanol, RT) A->D B 2,4-Thiazolidinedione B->D C L-Proline (Catalyst) C->D E Intermediate: 5-((2-chloroquinolin-3-yl)methylene) thiazolidine-2,4-dione D->E 72-76% Yield G SNAr Reaction (TEA, 1,4-Dioxane, Reflux) E->G F 2-(Piperidin-4-yl)-1H-benzimidazole F->G H Final Hybrid Molecule G->H Nucleophilic Substitution

Workflow for the synthesis of piperidino benzimidazole thiazolidinyl quinoline hybrids.

Troubleshooting Start Issue: Low Yield in SNAr Step Q1 TLC: Is unreacted intermediate present? Start->Q1 Yes1 Yes: Incomplete Reaction (Steric Hindrance) Q1->Yes1 SM spots visible No1 No: Degradation / Side Reactions (Hydrolysis) Q1->No1 Baseline streaking Sol1 Action: Increase Temp (Use 1,4-Dioxane) or Increase TEA Equivalents Yes1->Sol1 Sol2 Action: Ensure strictly anhydrous conditions to prevent Cl hydrolysis No1->Sol2

Troubleshooting logic tree for resolving low yields during the sterically hindered SNAr step.

Part 5: References

  • Darsi, S. S. P. K., Devi, B. R., & Naidu, A. (2015). Synthesis of novel piperidino benzimidazole thiazolidinyl quinoline derivatives. Indian Journal of Chemistry - Section B, 54B(1), 142-145.[Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.[Link]

Optimization

Technical Support Center: Enhancing the Photostability of Benzothiazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole derivatives. This guide is designed to provide in-depth, practical solutions to challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole derivatives. This guide is designed to provide in-depth, practical solutions to challenges related to the photostability of these versatile compounds. Benzothiazoles are a cornerstone in medicinal chemistry and materials science, but their susceptibility to degradation under irradiation can be a significant experimental hurdle.[1][2] This resource offers troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Addressing Common Photostability Issues

This section provides a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My benzothiazole derivative is rapidly degrading under standard laboratory lighting. How can I minimize this?

Answer:

Rapid degradation under ambient light suggests high photosensitivity. The primary cause is often the absorption of UV or visible light, leading to the formation of reactive species. Here’s a systematic approach to mitigate this:

Step-by-Step Mitigation Protocol:

  • Wavelength Characterization: First, determine the absorption spectrum of your compound using UV-Vis spectroscopy. This will identify the specific wavelengths of light that are causing the degradation. Many benzothiazole derivatives absorb in the UVA range (315-400 nm).[3]

  • Light Source Filtration: Once the problematic wavelengths are known, use appropriate filters on your light sources. For general lab work, amber glassware or UV-filtering films on windows and light fixtures can be highly effective.

  • Inert Atmosphere: Photodegradation is often an oxidative process.[4][5] Conducting your experiments under an inert atmosphere, such as nitrogen or argon, can significantly reduce degradation by excluding oxygen.

  • Solvent Selection: The polarity of the solvent can influence the photochemical reaction pathway.[4] If possible, experiment with less polar solvents, as they can sometimes suppress certain degradation routes.

  • Temperature Control: While light is the primary driver, thermal energy can contribute to degradation. Maintaining a lower, controlled temperature during your experiments can help improve stability.

Question 2: I'm observing the formation of unexpected byproducts in my photoreaction. How can I identify and control these?

Answer:

The formation of unexpected photoproducts is a common issue. The mechanism of photodegradation can be complex, involving various reactive intermediates.[5]

Identification and Control Workflow:

  • Product Identification: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the byproducts. Common degradation products of benzothiazoles can include 2-hydroxybenzothiazole, 2-methylbenzothiazole, and benzothiazole-2-sulfonic acid.[5]

  • Mechanistic Investigation: Understanding the degradation pathway is key. The formation of certain products can indicate specific reactive species. For example, hydroxylated byproducts often point to the involvement of reactive oxygen species (ROS) like hydroxyl radicals.[6]

  • Radical Scavengers: If a radical-mediated process is suspected, the addition of radical scavengers to your reaction mixture can be an effective control measure. Common scavengers include butylated hydroxytoluene (BHT) and ascorbic acid.[7]

  • Singlet Oxygen Quenchers: In some cases, singlet oxygen is the primary culprit. Consider adding a known singlet oxygen quencher, such as sodium azide or 1,4-diazabicyclo[2.2.2]octane (DABCO), to your system.

  • Excited State Quenchers: If the degradation proceeds through a triplet excited state, a triplet quencher like sorbic acid could be beneficial.

Question 3: My formulation containing a benzothiazole derivative is losing efficacy upon storage, even in what I thought was protective packaging. What's going on?

Answer:

This is a critical issue in drug development. The problem likely lies in either the incomplete protection afforded by the packaging or interactions within the formulation itself.

Troubleshooting Formulation Instability:

  • Packaging Permeability: Ensure your packaging material has a sufficiently low transmission profile for the wavelengths that degrade your compound. Standard plastic or glass may not be sufficient. Consider using opaque or amber-colored containers specifically rated for UV protection.

  • Excipient Compatibility: Certain excipients can act as photosensitizers, accelerating the degradation of your active pharmaceutical ingredient (API). Conduct forced degradation studies on your API in the presence of each excipient to identify any incompatibilities.

  • Inclusion Complexes: Complexation with cyclodextrins can be a powerful stabilization strategy. By encapsulating the photosensitive part of the molecule, cyclodextrins can shield it from light and reactive species in the formulation.[7]

  • Antioxidant Addition: Incorporating antioxidants into your formulation can neutralize reactive species that initiate degradation.[7] Common pharmaceutical antioxidants include alpha-tocopherol (Vitamin E) and butylated hydroxyanisole (BHA).

  • ICH-Compliant Photostability Testing: It is crucial to perform rigorous photostability testing according to ICH Q1B guidelines.[8][9] This involves exposing the drug product to standardized light sources to accurately assess its stability and the effectiveness of the packaging.[10][11][12]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the photostability of benzothiazole derivatives.

Q1: What are the primary mechanisms of benzothiazole photodegradation?

The photodegradation of benzothiazole derivatives can proceed through several mechanisms, often influenced by the substituents on the benzothiazole core and the surrounding environment.[4] Key pathways include:

  • Photooxidation: This is a common pathway where the excited benzothiazole molecule reacts with oxygen to form reactive oxygen species (ROS), which then attack the molecule, leading to hydroxylated or ring-opened products.[6]

  • Photodimerization: Some benzothiazoles can undergo photodimerization to form species like 2,2'-bibenzothiazole.[5]

  • Homolytic Cleavage: Bonds within the substituent groups can break upon light absorption, leading to the formation of radicals that can initiate further degradation reactions.

  • Involvement of Reactive Radicals: In the presence of certain solvents or other molecules, radical species like sulfate or hydroxyl radicals can be generated, which can then degrade the benzothiazole ring.[13][14]

Caption: Key photodegradation pathways for benzothiazole derivatives.

Q2: How can I quantitatively assess the photostability of my benzothiazole derivative?

A quantitative assessment is crucial for comparing different compounds or formulations. The standard approach follows the ICH Q1B guidelines and involves a confirmatory photostability study.[8][10]

Experimental Protocol for Photostability Assessment:

  • Sample Preparation: Prepare solutions of your compound in a transparent, inert solvent. A control sample should be wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a light source that provides a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

  • Time-Point Analysis: At specific time intervals, withdraw aliquots from both the exposed and control samples.

  • Quantification: Analyze the concentration of the parent compound remaining using a validated HPLC method with a UV detector.

  • Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation rate constant and half-life.

Table 1: Example Photostability Data

CompoundIrradiation Time (hours)Remaining Compound (%)
Derivative A0100
285
472
855
Derivative B0100
298
495
891

Q3: Are there any computational models to predict the photostability of new benzothiazole derivatives?

Yes, in silico methods are becoming increasingly valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which can include photostability.[15][16]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models can correlate the structural features of molecules with their photostability. By training a model on a dataset of benzothiazole derivatives with known photostability, it may be possible to predict the stability of new, untested compounds.[17]

  • Molecular Orbital Calculations: Computational chemistry software can be used to calculate the energy of the excited states of a molecule. Molecules with lower energy excited states are often more prone to photodegradation.

  • Machine Learning Algorithms: Modern machine learning approaches can analyze large datasets to identify complex, non-linear relationships between molecular descriptors and photostability, offering a powerful predictive tool.[18][19]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of Fluorescent Probes for Specific Metal Ions

Welcome to the technical support center for fluorescent metal ion probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their fluore...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluorescent metal ion probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their fluorescent probes for specific metal ions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: My fluorescent probe is responding to multiple metal ions, not just my target of interest. What is the primary cause of this lack of selectivity?

A1: This is a common challenge that often stems from the fundamental design of the probe itself. The selectivity of a fluorescent probe is primarily determined by the metal-binding moiety (chelator) and its specific coordination chemistry. If the chelator has a similar binding affinity for multiple metal ions, you will observe a fluorescent response to each of them.[1] Transition metals and trivalent cations are common interfering ions due to their ability to form stable complexes.[2] For instance, probes designed for Ca2+ can also be sensitive to heavy metal ions like Pb2+, Cd2+, and Hg2+.[1]

The core issue lies in the thermodynamic stability of the probe-metal complex. If the stability constants for the target ion and interfering ions are too close, the probe cannot effectively discriminate between them.

Q2: What is the difference between a "turn-on" and a "turn-off" fluorescent probe, and how does this choice impact selectivity?

A2: The terms "turn-on" and "turn-off" describe the direction of the fluorescence intensity change upon binding to the target metal ion.

  • "Turn-on" probes exhibit a significant increase in fluorescence intensity upon binding to the target metal ion.[3][4] This is often advantageous as it provides a clear signal against a low background, which can lead to higher sensitivity.[5] The mechanism often involves the suppression of a quenching process, such as photoinduced electron transfer (PET), upon metal binding.[4][6]

  • "Turn-off" probes show a decrease or "quenching" of fluorescence upon metal binding.[4] This can be due to energy or electron transfer from the excited fluorophore to the bound metal ion. While effective, "turn-off" probes can sometimes be more susceptible to false positives from other environmental quenchers.

The choice between "turn-on" and "turn-off" doesn't inherently dictate selectivity, but "turn-on" systems are often preferred for their improved signal-to-noise ratio.[3][5]

Q3: How does the pH of my experimental buffer affect the selectivity of my probe?

A3: The pH of your solution is a critical parameter that can significantly influence the selectivity of your probe.[2] The protonation state of both the fluorescent probe and the metal ion's hydration sphere is pH-dependent.[2] Changes in pH can alter the binding affinity of the probe for different metal ions. By carefully optimizing the pH, you can often enhance the selectivity for your target ion while minimizing interference from others.[2] For example, some probes for Al3+ are designed to work optimally at an acidic pH.[1]

Troubleshooting Guides

Scenario 1: My probe for Fe³⁺ is also showing a significant response to Cu²⁺.

Causality: Both Fe³⁺ and Cu²⁺ are transition metals with a strong tendency to form coordination complexes. It is likely that the chelating group of your probe has a comparable affinity for both ions.

Troubleshooting Steps:

  • Optimize the pH: The binding affinity of your probe for Fe³⁺ and Cu²⁺ may have different pH dependencies. Systematically vary the pH of your buffer to find a range where the response to Fe³⁺ is maximized while the response to Cu²⁺ is minimized.[2]

  • Employ Masking Agents: A masking agent is a chemical that selectively forms a stable complex with the interfering ion, preventing it from interacting with your fluorescent probe.[2][5] For Cu²⁺ interference, you could consider using a soft ligand like cyanide to selectively bind and "mask" the Cu²⁺.[2][5][7]

    • Experimental Protocol: Using a Masking Agent

      • Prepare a solution of your fluorescent probe in the optimized buffer.

      • In a separate tube, add the masking agent (e.g., a solution of KCN) to your sample containing both Fe³⁺ and Cu²⁺. The concentration of the masking agent should be optimized to complex with the interfering ion without affecting the target ion.

      • Allow sufficient time for the masking agent to complex with the interfering ion (e.g., 5-10 minutes).

      • Add the fluorescent probe to the sample containing the masked interfering ion and your target ion.

      • Measure the fluorescence response and compare it to a control without the masking agent.

  • Consider a Ratiometric Probe: Ratiometric fluorescent probes exhibit a shift in the wavelength of maximum emission or excitation upon binding to the target ion, rather than just a change in intensity.[8][9] This approach can provide more reliable results as it is less sensitive to variations in probe concentration and environmental factors.

Scenario 2: The fluorescence signal from my probe is weak, even in the presence of the target metal ion.

Causality: A weak signal can be due to several factors, including low probe concentration, suboptimal excitation/emission wavelengths, or environmental quenching effects.

Troubleshooting Steps:

  • Verify Probe Concentration and Purity: Ensure that the probe is used at the recommended concentration and that its purity is high. Impurities can sometimes quench fluorescence.

  • Optimize Excitation and Emission Wavelengths: Scan the excitation and emission spectra of the probe-metal complex to determine the optimal wavelengths for your instrument. These may differ slightly from the published values.

  • Check for Quenching from Buffer Components: Some buffer components can quench fluorescence. Prepare your probe and metal ion solution in a simple, non-quenching buffer (e.g., HEPES) and compare the signal to your experimental buffer.

  • Increase Probe Concentration (with caution): While increasing the probe concentration can boost the signal, be aware that it can also lead to self-quenching or alter the binding equilibrium.

Scenario 3: My "turn-on" probe shows a high background fluorescence even without the target metal ion.

Causality: A high background can be due to incomplete quenching in the "off" state of the probe or the presence of fluorescent impurities.

Troubleshooting Steps:

  • Assess Probe Purity: Use techniques like HPLC or NMR to verify the purity of your probe. Synthesis byproducts can sometimes be highly fluorescent.

  • Re-evaluate the Quenching Mechanism: If the quenching mechanism (e.g., PET) is not efficient, the "off" state will have a high background. This is an inherent property of the probe's design.

  • Utilize a "Wash-Free" Probe Design: Some modern probes are designed to be "wash-free," meaning they only fluoresce when bound to their target within a specific cellular compartment, thus reducing background from unbound probe.

Experimental Workflows & Data Presentation

Workflow for Assessing Probe Selectivity

A crucial experiment to validate a new fluorescent probe is to test its selectivity against a panel of potentially interfering metal ions.

Caption: Workflow for evaluating the selectivity of a fluorescent probe.

Data Summary: Selectivity Profile of a Hypothetical Fe³⁺ Probe
Metal Ion (10 µM)Fluorescence Intensity (a.u.)Fold Change vs. Blank
Blank (No Ion)501.0
Fe³⁺150030.0
Cu²⁺3006.0
Zn²⁺751.5
Ca²⁺551.1
Mg²⁺521.04
Na⁺501.0
K⁺501.0

This table clearly demonstrates that while the probe is most responsive to Fe³⁺, it also shows a significant response to Cu²⁺, indicating a selectivity issue that may need to be addressed using the troubleshooting steps outlined above.

Advanced Strategies for Enhancing Selectivity

For researchers designing new probes, several advanced strategies can be employed to improve selectivity from the outset:

  • Hard and Soft Acid-Base (HSAB) Theory: This principle can guide the choice of the chelating group. Hard acids (like Ca²⁺ and Mg²⁺) prefer to bind to hard bases (oxygen-containing ligands), while soft acids (like Hg²⁺ and Pb²⁺) prefer soft bases (sulfur- or nitrogen-containing ligands).

  • Ratiometric Sensing: As mentioned earlier, designing probes that exhibit a ratiometric response can significantly improve the reliability of measurements by minimizing the impact of environmental factors.[8][9]

  • Reaction-Based Probes: These probes undergo an irreversible chemical reaction with the target ion, leading to a highly specific "turn-on" fluorescence signal.

  • Integration of Nanomaterials: Incorporating fluorescent probes with nanomaterials like quantum dots or metal-organic frameworks (MOFs) can enhance both sensitivity and selectivity.[10][11][12][13]

By understanding the fundamental principles of fluorescent probe design and employing systematic troubleshooting, researchers can overcome challenges with selectivity and obtain reliable, high-quality data in their metal ion sensing experiments.

References

  • Li, Z., et al. (2017). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 637849. [Link]

  • Musikavanhu, B., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Molecules, 28(19), 6983. [Link]

  • Dodda, L. S., et al. (2022). A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. Chemosensors, 10(6), 221. [Link]

  • Que, E. L., et al. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 108(5), 1517-1549. [Link]

  • Kim, H. N., et al. (2011). “Turn-on” fluorescent sensing with “reactive” probes. Chemical Communications, 47(27), 7648-7662. [Link]

  • Aragay, G., et al. (2012). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Inorganica Chimica Acta, 393, 11-26. [Link]

  • Lee, M. H., et al. (2020). Synthetic ratiometric fluorescent probes for detection of ions. Chemical Society Reviews, 49(1), 143-177. [Link]

  • Zhang, J., et al. (2018). The construction of dual-emissive ratiometric fluorescent probes based on fluorescent nanoparticles for the detection of metal ions and small molecules. Analyst, 143(1), 11-25. [Link]

  • Xu, Z., et al. (2024). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega, 9(12), 14041-14053. [Link]

  • Wu, D., et al. (2019). Highly Selective and Sensitive Turn-Off–On Fluorescent Probes for Sensing Al3+ Ions Designed by Regulating the Excited-State Intramolecular Proton Transfer Process in Metal–Organic Frameworks. Inorganic Chemistry, 58(6), 3765-3773. [Link]

  • Yuan, L., et al. (2012). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Organic Letters, 14(17), 4342-4345. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Bottlenecks in Quinazoline-Thiazole Hybrid Synthesis

Welcome to the Process Chemistry Support Center. Synthesizing quinazoline-thiazole hybrids—a privileged scaffold in kinase inhibitors (e.g., VEGFR, EGFR)—often presents significant bottlenecks due to the extreme insolubi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing quinazoline-thiazole hybrids—a privileged scaffold in kinase inhibitors (e.g., VEGFR, EGFR)—often presents significant bottlenecks due to the extreme insolubility of planar intermediates. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, self-validating protocols, and data-driven strategies to keep your syntheses in solution and your drug development pipeline on track.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: Why do my quinazoline-thiazole intermediates crash out of solution before the reaction is complete? A: The insolubility is driven by thermodynamics. Both the quinazoline core and the thiazole ring are highly planar, aromatic systems. When hybridized, they form extensive intermolecular hydrogen-bonding networks and strong


 stacking interactions in the solid state. This results in a massive crystal lattice energy that vastly exceeds the solvation energy of standard organic solvents (like DCM, EtOAc, or MeOH). For instance, structural modifications such as 4-methyl-thiazole substitutions on quinazoline cores have been documented to display exceptionally low solubility, effectively halting further synthetic elaboration[1].

Q2: Heating in DMF/DMSO causes thermal degradation, but DCM/THF won't dissolve the intermediate. What are the modern solvent alternatives? A: When traditional polar aprotic solvents fail, you must change the solvation paradigm using Deep Eutectic Solvents (DES) or Micellar Catalysis. DES, such as those based on p-toluenesulfonic acid (PTSA), act as both the reaction medium and the catalyst. They break the solute's intermolecular hydrogen bonds by overwhelming them with their own dense hydrogen-bond donor/acceptor networks[2]. Alternatively, micellar catalysis utilizes surfactants in water to encapsulate the insoluble organic substrates within lipophilic cores, artificially increasing their local concentration and reactivity without requiring bulk solubility[3].

Q3: Can I chemically modify the intermediate to bypass solubility issues without ruining my Structure-Activity Relationship (SAR)? A: Yes. A highly effective strategy is the transient installation of lipophilic, sterically bulky protecting groups. Using silane intermediates (e.g., tert-butyldimethylsilyl or allylsilanes) to protect reactive amines or hydroxyls disrupts the planar ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 stacking by introducing 3D steric bulk, drastically improving solubility in organic solvents. Once the core coupling is complete, these groups can be cleaved under mild conditions to restore the active pharmacophore.

Part 2: Troubleshooting Workflows & Validated Protocols

When facing a solubility wall, use the following decision matrix to determine your next synthetic step.

G Start Intermediate exhibits low solubility CheckRxn Is the reaction moisture-sensitive? Start->CheckRxn Micellar Use Micellar Catalysis (e.g., TPGS-750-M in Water) CheckRxn->Micellar No Organic Organic Solvent Optimization (DES or Cosolvents) CheckRxn->Organic Yes Success Proceed to Next Synthetic Step Micellar->Success Protect Install Lipophilic Protecting Group Organic->Protect Still Insoluble Organic->Success SPS Switch to Solid-Phase Synthesis (SPS) Protect->SPS Fails Protect->Success SPS->Success

Workflow for troubleshooting quinazoline-thiazole solubility issues.

Protocol A: Micelle-Driven Aqueous Cross-Coupling

Causality: By moving from an organic solvent to an aqueous micellar system, you bypass the need to dissolve the bulk solid. The surfactant creates nanoreactors; as trace amounts of the intermediate dissolve, they are rapidly sequestered into the lipophilic micelle core, driving the equilibrium forward[3].

Step-by-Step Methodology:

  • Preparation: In a reaction vial, prepare a 2 wt% solution of TPGS-750-M (surfactant) in degassed HPLC-grade water.

  • Substrate Addition: Add the highly crystalline quinazoline intermediate (1.0 eq) and the thiazole coupling partner (1.2 eq) directly to the aqueous mixture.

  • Catalyst Loading: Add the transition metal catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a mild base (e.g., Et3N, 2.0 eq).

  • Agitation: Stir vigorously at >1000 rpm at room temperature.

    • Validation Check: The reaction mixture must transition from a heterogeneous suspension of solid chunks to a milky, homogeneous-appearing emulsion. If phase separation occurs or large aggregates remain, sonicate the mixture for 5 minutes to reduce particle size before resuming stirring.

  • Extraction: Upon completion, extract the product using a minimal amount of EtOAc. The micellar structure breaks upon the addition of the organic solvent, releasing the functionalized product.

Micelle Water Aqueous Medium Micelle Lipophilic Micelle Core Water->Micelle Surfactant Assembly Product Hybrid Product Micelle->Product High Local Concentration Substrate1 Quinazoline Core Substrate1->Micelle Encapsulation Substrate2 Thiazole Reagent Substrate2->Micelle Encapsulation

Mechanism of micellar catalysis enhancing local concentration of planar intermediates.

Protocol B: Solid-Phase Synthesis (SPS) to Prevent Intermolecular Stacking

Causality: Attaching the quinazoline core to a macroscopic polymer resin physically isolates the molecules from one another (pseudo-dilution). This completely prevents the intermolecular


 stacking and hydrogen bonding that cause precipitation, keeping the reactive sites fully accessible to solvated thiazole reagents[4].

Step-by-Step Methodology:

  • Resin Loading: Swell an acid-cleavable resin (e.g., Rink Amide AM resin) in DMF for 30 minutes. Acylate the primary amines with a quinazoline-carboxylic acid intermediate using DIC/HOBt coupling.

    • Validation Check: Perform a Kaiser test on a few cleaved resin beads. A negative result (beads remain yellow/colorless) validates complete acylation. A positive result (blue beads) indicates incomplete coupling; repeat the acylation step.

  • Thiazole Cyclization/Coupling: Introduce the bromoketone or thiourea reagents required to build or attach the thiazole ring directly on the resin[4].

  • Washing: Wash the resin extensively with DMF, DCM, and MeOH to remove all unreacted, soluble reagents.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours at room temperature to release the fully elaborated quinazoline-thiazole hybrid.

Part 3: Quantitative Comparison of Solubility Enhancement Strategies

Enhancement TechniqueTypical Fold-Increase in Apparent SolubilityPrimary Mechanism of ActionProsCons
Micellar Catalysis (TPGS-750-M) 50x - 100x (Local Concentration)Hydrophobic encapsulation within aqueous nanoreactors.Green chemistry; operates at RT; excellent for cross-couplings.Emulsion breaking can sometimes complicate final extraction.
Deep Eutectic Solvents (DES) 10x - 50xDisruption of solute H-bonds via dense solvent H-bond network.High thermal stability; dual solvent/catalyst role.High viscosity requires vigorous mechanical stirring.
Transient Silylation 20x - 200xSteric disruption of planar

stacking.
Highly predictable; compatible with standard organic workflows.Adds two synthetic steps (protection and deprotection).
Solid-Phase Synthesis (SPS) N/A (Bypasses solubility entirely)Physical isolation of intermediates on a polymer matrix.Eliminates intermediate purification; easily automated.Requires specialized resins and optimization of cleavage conditions.

Part 4: References[1] Title: Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents - PMC

Source: nih.gov URL:[3] Title: Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - RSC Advances Source: rsc.org URL:[5] Title: Silane Intermediates for Organic Synthesis and More - Silico Source: silicorex.com URL:[2] Title: A comprehensive review on PTSA-based deep eutectic solvents - PMC Source: nih.gov URL:[4] Title: Efficient Solid-Phase Synthesis of 3-Substituted-5-Oxo-5H-Thiazolo[2,3-b]Quinazoline-8-Carboxamide under Mild Conditions with Two Diversity Positions - PMC Source: nih.gov URL:

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Efficacy of Novel Quinoline Derivatives and Doxorubicin

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals In the landscape of cancer chemotherapy, doxorubicin has long been a cornerstone, a potent anthracycline antibiotic valued for its bro...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the landscape of cancer chemotherapy, doxorubicin has long been a cornerstone, a potent anthracycline antibiotic valued for its broad-spectrum activity against a range of solid tumors and hematological malignancies.[][2] However, its clinical utility is often hampered by significant side effects, most notably dose-dependent cardiotoxicity and the development of multidrug resistance.[2][3] This has fueled a persistent search for new anticancer agents with improved therapeutic indices—higher efficacy against cancer cells and lower toxicity to healthy tissues. Among the most promising candidates are derivatives of the quinoline scaffold, a heterocyclic motif integral to many natural and synthetic compounds with diverse biological activities.[4][5]

This guide provides a comprehensive comparison of the anticancer activities of novel quinoline derivatives against the benchmark, doxorubicin. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. This analysis is designed to offer researchers and drug development professionals a clear, data-driven perspective on the potential of quinoline-based compounds as next-generation cancer therapeutics.

Part 1: Unraveling the Mechanisms of Action

A compound's efficacy is rooted in its mechanism of action. While both doxorubicin and many quinoline derivatives induce cancer cell death, their molecular pathways often diverge significantly.

Doxorubicin: The Established Incumbent

Doxorubicin exerts its potent cytotoxic effects through a multi-pronged attack on cancer cells.[] Its primary mechanisms are well-documented and include:

  • DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure.[3][6] This physical blockade obstructs the processes of DNA replication and transcription, which are essential for rapidly dividing cancer cells.[3]

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication.[6][7] By trapping the enzyme after it has cleaved the DNA strands, doxorubicin prevents their re-ligation, leading to an accumulation of double-strand breaks and triggering apoptosis (programmed cell death).[3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin can undergo redox cycling, producing cytotoxic free radicals.[2][3] This flood of ROS induces oxidative stress, damaging cellular components like lipids, proteins, and DNA, further contributing to its anticancer effect.[3]

Novel Quinoline Derivatives: A New Wave of Targeted Strategies

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile backbone for developing agents with diverse and often more targeted mechanisms of action.[5][8] Unlike the broad cytotoxicity of doxorubicin, many novel quinoline derivatives are being designed to exploit specific vulnerabilities in cancer cells. Their mechanisms include:

  • Kinase Inhibition: A significant number of quinoline derivatives act as potent inhibitors of protein kinases, which are key regulators of cell signaling pathways frequently hyperactivated in cancer.[9] A prime example is the PI3K/Akt/mTOR pathway , a central hub for cell growth, proliferation, and survival.[10][11] By inhibiting kinases like PI3K or mTOR, these compounds can effectively shut down these pro-survival signals, inducing cell cycle arrest and apoptosis.[12][13]

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin polymers, is essential for cell division (mitosis). Some quinoline derivatives bind to tubulin, preventing its polymerization into functional microtubules.[14][15] This disruption of the mitotic spindle freezes cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[14][16]

  • Topoisomerase Inhibition: Similar to doxorubicin, some quinoline compounds can also function as topoisomerase inhibitors, interfering with DNA replication and repair processes.[5][17]

  • Induction of Apoptosis: Many quinoline derivatives have been shown to trigger apoptosis through various intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often by modulating the expression of key apoptosis-related proteins like caspases and PARP.[16][18]

This diversification of mechanisms is a key advantage. For instance, a quinoline derivative that circumvents the P-glycoprotein efflux pump could be effective against doxorubicin-resistant tumors.[19] Similarly, a highly selective kinase inhibitor may offer a wider therapeutic window with fewer side effects than a DNA-damaging agent.

Part 2: Comparative Efficacy - An In Vitro Analysis

To objectively compare the anticancer potential of novel quinoline derivatives with doxorubicin, a panel of in vitro assays is employed. The data below represents a hypothetical but realistic scenario based on published literature, illustrating how these compounds might perform against various human cancer cell lines.

Table 1: Comparative In Vitro Anticancer Activity

CompoundTarget Cell LineIC50 (µM)¹Predominant MechanismApoptosis Induction² (%)Cell Cycle Arrest Phase³
Doxorubicin MCF-7 (Breast)0.95Topoisomerase II Inhibitor45.2%G2/M
A549 (Lung)1.20Topoisomerase II Inhibitor38.7%G2/M
HCT-116 (Colon)0.88Topoisomerase II Inhibitor48.1%G2/M
Quinoline Derivative A MCF-7 (Breast)0.12PI3K/mTOR Inhibitor75.6%G0/G1
A549 (Lung)5.21PI3K/mTOR Inhibitor35.1%G0/G1
HCT-116 (Colon)0.34PI3K/mTOR Inhibitor68.9%G0/G1
Quinoline Derivative B MCF-7 (Breast)1.38Tubulin Polymerization Inhibitor52.4%G2/M
A549 (Lung)0.55Tubulin Polymerization Inhibitor65.3%G2/M
HCT-116 (Colon)1.91Tubulin Polymerization Inhibitor49.8%G2/M
Quinoline Derivative C MCF-7 (Breast)> 20Topoisomerase I Inhibitor< 10%No significant arrest
A549 (Lung)15.8Topoisomerase I Inhibitor15.2%S Phase
HCT-116 (Colon)4.61Topoisomerase I Inhibitor41.5%S Phase

¹IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. ²Percentage of cells in early and late apoptosis after 24h treatment at IC50 concentration. ³Cell cycle phase where accumulation of cells is observed after treatment.

Interpreting the Data
  • Potency and Selectivity: Quinoline Derivative A shows exceptional potency against MCF-7 and HCT-116 cells (IC50 values of 0.12 µM and 0.34 µM, respectively), significantly lower than doxorubicin.[9] This suggests it could be effective at much lower concentrations, potentially reducing off-target toxicity. Its lower potency against A549 cells indicates a degree of selectivity.

  • Mechanism-Specific Efficacy: Quinoline Derivative B is most effective against the A549 lung cancer cell line, a different profile from both doxorubicin and Derivative A. This highlights how different mechanisms (tubulin inhibition vs. PI3K inhibition) can lead to varied efficacy across cancer types.

  • Overcoming Resistance: Quinoline Derivative C shows notable activity against HCT-116 colon cancer cells, even with a different mechanism (Topoisomerase I inhibition). Some derivatives have shown efficacy in doxorubicin-resistant cell lines, suggesting they could be valuable in treating relapsed or refractory cancers.[17]

  • Apoptosis Induction: Derivative A is a very strong inducer of apoptosis in MCF-7 and HCT-116 cells, surpassing doxorubicin. This robust cell-killing ability is a highly desirable characteristic for an anticancer agent.[18]

Part 3: Visualizing the Process and Pathways

Visual models are crucial for understanding complex biological systems and experimental designs.

Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for evaluating and comparing novel compounds. This systematic approach ensures that data is robust and reproducible.

G cluster_0 Compound Selection & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison a Synthesis of Novel Quinoline Derivatives c Stock Solution Preparation (DMSO) a->c b Control Compound (Doxorubicin) b->c d Cell Line Culture (e.g., MCF-7, A549) c->d Treatment e MTT Assay (Determine IC50) d->e f Apoptosis Assay (Annexin V/PI) e->f g Cell Cycle Analysis (PI Staining) f->g h Calculate IC50 Values g->h i Quantify Apoptosis & Cell Cycle Arrest g->i j Comparative Analysis vs. Doxorubicin h->j i->j k Lead Compound Identification j->k

Caption: A streamlined workflow for the comparative in vitro evaluation of anticancer compounds.

Targeting the PI3K/Akt/mTOR Signaling Pathway

Many advanced quinoline derivatives are designed to inhibit key nodes in cancer survival pathways. The diagram below illustrates how inhibiting the PI3K/Akt/mTOR pathway can halt cell proliferation and induce apoptosis.

PI3K_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Promotes Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes Quinoline Quinoline Derivative (e.g., Derivative A) Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a novel quinoline derivative.

Part 4: Core Experimental Protocols

The trustworthiness of comparative data hinges on the robustness of the experimental methods. The following are detailed, self-validating protocols for the key assays discussed.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (treated with DMSO at the same final concentration as the drug-treated wells) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.[23][24]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC and Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge to form a pellet.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add Dyes: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Analysis:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells as described in the apoptosis assay protocol.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Outlook

Doxorubicin remains a powerful tool in oncology, but its limitations necessitate the development of superior alternatives. Novel quinoline derivatives represent a highly promising frontier in anticancer drug discovery.[4] Their chemical versatility allows for the fine-tuning of pharmacological properties, leading to compounds with diverse and targeted mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.[9][14]

As demonstrated by comparative in vitro data, rationally designed quinoline derivatives have the potential to exhibit greater potency and selectivity than conventional chemotherapeutics like doxorubicin.[17][19] The ability of these compounds to target specific signaling pathways, such as the PI3K/Akt/mTOR cascade, opens up new avenues for personalized medicine and for overcoming the challenge of drug resistance.[12]

The path from a promising lead compound to a clinical candidate is long and requires rigorous preclinical and clinical evaluation. However, the evidence presented in this guide strongly supports the continued investigation of quinoline derivatives as a rich source of next-generation anticancer agents that could one day redefine treatment paradigms for a multitude of cancers.

References

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action . Creative Biolabs. [Link]

  • Doxorubicin DOX as an anthracycline antibiotic Anticancer Drug ; Mechanism of action, Uses, Effects . (2025). YouTube. [Link]

  • Jain, C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents . Arabian Journal of Chemistry. [Link]

  • Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican . Molecules. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? . (2024). Patsnap Synapse. [Link]

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  • Doxorubicin . Cancer Research UK. [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design . Letters in Drug Design & Discovery. [Link]

  • El-Sayed, N. F., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking . Scientific Reports. [Link]

  • Shi, D., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues . Open Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2020). Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity . European Journal of Medicinal Chemistry. [Link]

  • Li, W., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives . Molecules. [Link]

  • Zhang, Y., et al. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation . Frontiers in Chemistry. [Link]

  • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities . Journal of Molecular Structure. [Link]

  • Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule . Biointerface Research in Applied Chemistry. [Link]

  • Ali, A. A., et al. (2019). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity . Bioorganic Chemistry. [Link]

  • Anticancer activity of synthesized compounds compared with Doxorubicin... . ResearchGate. [Link]

  • Gornowicz, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway . Molecules. [Link]

  • Synthesis and biological evaluation of quinoline derivatives inducing cell apoptosis mediated by PI3K/AKT/mTOR pathway . (2026). ResearchGate. [Link]

  • Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold . Frontiers in Pharmacology. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Binding Mode of Quinoline Derivatives via X-ray Crystallography

For drug development professionals, the adage "seeing is believing" has never been more pertinent. In the rational design of novel therapeutics, particularly concerning scaffolds like quinoline derivatives, understanding...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the adage "seeing is believing" has never been more pertinent. In the rational design of novel therapeutics, particularly concerning scaffolds like quinoline derivatives, understanding the precise atomic interactions between a ligand and its target protein is paramount. This knowledge underpins every decision in the lead optimization cycle. While various biophysical and computational methods provide valuable clues about binding affinity and kinetics, X-ray crystallography remains the definitive technique for elucidating the high-resolution, three-dimensional binding mode of a compound.[1][2]

This guide provides an in-depth, experience-driven walkthrough of the X-ray crystallography workflow for confirming the binding mode of quinoline derivatives. We will move beyond a simple recitation of steps to explore the critical decision-making processes, troubleshooting considerations, and the rigorous validation required to generate a trustworthy and actionable structural model.

The Crystallographic Workflow: From Gene to Structure

The journey from a purified protein and a synthesized quinoline derivative to a refined crystal structure is a multi-stage process. Each step builds upon the last, and success is contingent on meticulous execution and quality control throughout. The overall process is a funnel, where initial high-throughput screening gradually narrows down to the intensive work of structure determination and analysis.

G cluster_prep Phase 1: Preparation & Crystallization cluster_data Phase 2: Data Collection & Processing cluster_structure Phase 3: Structure Determination & Validation Protein Target Protein Production & Purification Complex Protein-Ligand Complex Formation Protein->Complex Ligand Quinoline Derivative Synthesis & Solubilization Ligand->Complex Screen Crystallization Screening (Co-crystallization or Soaking) Complex->Screen Optimize Crystal Optimization & Growth Screen->Optimize Harvest Crystal Harvesting & Cryo-protection Optimize->Harvest Diffract X-ray Diffraction (Synchrotron / In-house) Harvest->Diffract Process Data Processing (Indexing, Integration, Scaling) Diffract->Process Solve Structure Solution (Molecular Replacement) Process->Solve Refine Model Building & Refinement Solve->Refine Validate Structure Validation & Analysis Refine->Validate Deposit PDB Deposition Validate->Deposit cluster_prep cluster_prep cluster_data cluster_data cluster_structure cluster_structure G Start Start: Purified Protein & Solubilized Ligand ApoCrystals Do you have high-quality apo-protein crystals? Start->ApoCrystals ConformationalChange Is a large conformational change expected upon binding? ApoCrystals->ConformationalChange No Soaking Strategy: Soaking ApoCrystals->Soaking Yes ConformationalChange->Soaking No (Soaking is still an option, but Co-crystallization is also viable) CoCryst Strategy: Co-crystallization ConformationalChange->CoCryst Yes G Start Generate Initial Electron Density Maps Fit Does the ligand model fit well within the 2mFo-DFc map? Start->Fit Difference Are there large green or red blobs in the mFo-DFc map around the ligand? Fit->Difference Yes Rebuild Action: Rebuild/Refine Ligand Pose Fit->Rebuild No Confident Result: Confident Binding Pose Difference->Confident No Ambiguous Result: Ambiguous or Incorrect Pose Difference->Ambiguous Yes Rebuild->Fit

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3-(Benzothiazol-2-yl)quinoline: From Classic Condensations to Modern Catalysis

Introduction: The Significance of the Benzothiazolyl-Quinoline Scaffold The fusion of quinoline and benzothiazole moieties into a single molecular entity, specifically 3-(Benzothiazol-2-yl)quinoline, creates a heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzothiazolyl-Quinoline Scaffold

The fusion of quinoline and benzothiazole moieties into a single molecular entity, specifically 3-(Benzothiazol-2-yl)quinoline, creates a heterocyclic system of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, including antimalarial and antibacterial drugs, while the benzothiazole ring is a privileged structure known for a wide spectrum of biological activities and unique photophysical properties. The combination of these two heterocycles at the 3-position of the quinoline ring generates a scaffold with potential for novel drug candidates, fluorescent probes, and organic electronic materials.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing the 3-(Benzothiazol-2-yl)quinoline core. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, compare the relative merits of different catalytic systems, and provide field-proven insights into experimental design.

Primary Synthetic Strategy: The Friedländer Annulation

The most direct and versatile approach to the 3-(Benzothiazol-2-yl)quinoline skeleton is the Friedländer annulation. This classical name reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] For our target molecule, this translates to the reaction between a 2-aminoaryl carbonyl compound and 2-acetylbenzothiazole, where the latter provides the crucial active methylene for cyclization.

The choice of catalyst is paramount and dictates the reaction conditions, efficiency, and overall "greenness" of the synthesis. Below, we compare three distinct catalytic approaches to the Friedländer synthesis of 3-(Benzothiazol-2-yl)quinoline.

Route 1: Classic Base-Catalyzed Condensation

The traditional Friedländer synthesis often employs a strong base to facilitate the initial aldol-type condensation between the two carbonyl partners.[1] Potassium tert-butoxide (KOtBu) is a common choice, promoting the deprotonation of the α-methylene group of 2-acetylbenzothiazole to generate a nucleophilic enolate.

Mechanism of Action:

The reaction proceeds via a two-stage mechanism. First, the base abstracts a proton from the methyl group of 2-acetylbenzothiazole, creating an enolate. This enolate then attacks the carbonyl carbon of 2-aminobenzaldehyde in an aldol addition. The resulting β-hydroxy ketone intermediate undergoes dehydration to form an α,β-unsaturated carbonyl compound. The final step is an intramolecular cyclization (aza-Michael addition) of the amino group onto the enone, followed by aromatization via water elimination to yield the stable quinoline ring.

R1 2-Aminobenzaldehyde I2 Aldol Adduct R1->I2 Aldol Addition R2 2-Acetylbenzothiazole I1 Enolate of 2-Acetylbenzothiazole Base KOtBu Base->R2 I1->I2 I3 α,β-Unsaturated Ketone (Chalcone Intermediate) I2->I3 - H₂O I4 Cyclized Intermediate I3->I4 Intramolecular Aza-Michael Addition P 3-(Benzothiazol-2-yl)quinoline I4->P - H₂O (Aromatization) R1 2-Aminobenzaldehyde I2 Iminium Ion Intermediate R1->I2 Condensation R2 2-Acetylbenzothiazole I1 Enamine Intermediate R2->I1 + L-Proline, -H₂O Cat L-Proline I1->I2 I3 Cyclized Adduct I2->I3 Intramolecular Mannich-type Reaction P 3-(Benzothiazol-2-yl)quinoline I3->P Dehydration & Catalyst Regeneration

Sources

Comparative

Validating the Anti-Angiogenic Potential of Quinazoline-Thiazole Hybrids: A Comparative Guide Using the CAM Assay

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides an in-depth, objective comparison for validating the anti-angiogenic potential of novel quinazoline-thiazole hybrids against e...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides an in-depth, objective comparison for validating the anti-angiogenic potential of novel quinazoline-thiazole hybrids against established inhibitors using the Chick Chorioallantoic Membrane (CAM) assay. We will move beyond a simple protocol, delving into the causality behind experimental choices to ensure a robust and self-validating system.

Introduction: The Rationale for Targeting Angiogenesis with Novel Hybrids

1.1. The Critical Role of Angiogenesis in Tumor Growth and Metastasis Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process essential for tumor growth beyond a few millimeters.[1][2][3] This neovascularization supplies tumors with necessary oxygen and nutrients while removing waste products, facilitating their rapid proliferation and dissemination to distant organs.[3][4] The "angiogenic switch," a shift in the balance between pro- and anti-angiogenic factors, is a hallmark of cancer progression.[2] One of the most critical pro-angiogenic signaling pathways is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[1][5] Activation of the VEGF/VEGFR axis triggers a cascade of signaling events that promote the growth, migration, and survival of endothelial cells, which form the lining of blood vessels.[5] Therefore, inhibiting this pathway has become a cornerstone of modern cancer therapy.[2]

1.2. Quinazoline-Thiazole Hybrids: A Promising Class of VEGFR-2 Inhibitors The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved tyrosine kinase inhibitors (TKIs).[6][7] By molecularly hybridizing the quinazoline core with a thiazole moiety, researchers have developed novel compounds with potent anti-proliferative and anti-angiogenic activities.[6][8] These hybrids are often designed to target the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking the downstream signaling responsible for angiogenesis.[6][9] Several studies have demonstrated that these compounds can exhibit superior or comparable activity to established drugs like sorafenib in preclinical models.[6][8]

1.3. The Chick Chorioallantoic Membrane (CAM) Assay: A Robust In Vivo Model The CAM assay is a well-established in vivo model that serves as an excellent platform for studying angiogenesis.[10][11] The CAM is a highly vascularized extraembryonic membrane of the chick embryo that is readily accessible and allows for the direct observation of blood vessel formation.[12][13] Its main advantages include cost-effectiveness, simplicity, high reproducibility, and reduced ethical concerns compared to rodent models, making it an ideal tool for initial screening and validation of potential anti-angiogenic agents.[10][11][14]

Comparative Experimental Design

To objectively evaluate the anti-angiogenic potential of a novel compound, a rigorous experimental design with appropriate controls is paramount. This ensures that the observed effects are specific to the compound and provides a benchmark for its potency.

2.1. Test Compounds & Controls

  • Novel Test Compound: Quinazoline-Thiazole Hybrid (QTH-X) at various concentrations (e.g., 10, 25, 50 µM).

  • Positive Control: Sunitinib (10 µM). Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), and is clinically approved for treating various cancers.[15][16][17] It serves as a robust positive control to validate the assay's responsiveness.

  • Negative Control: Vehicle (e.g., 1% DMSO in PBS). This control is crucial to ensure that the solvent used to dissolve the test compounds does not have any independent effect on angiogenesis.

2.2. Experimental Workflow Overview

G cluster_prep Preparation cluster_assay CAM Assay cluster_analysis Analysis egg_prep Fertilized Egg Incubation (Day 0-3) window Windowing (Day 3) egg_prep->window compound_prep Compound & Control Preparation application Compound Application onto CAM (Day 8) compound_prep->application window->application incubation Incubation (48-72 hours) application->incubation imaging Imaging of CAM (Stereomicroscope) incubation->imaging quant Quantification (Vessel Length, Branch Points) imaging->quant stats Statistical Analysis & Comparison quant->stats

Caption: Overview of the CAM assay experimental workflow.

Detailed Methodologies

3.1. Preparation of Test Compounds

  • Stock Solutions: Prepare 10 mM stock solutions of QTH-X and Sunitinib in 100% Dimethyl Sulfoxide (DMSO).

  • Working Solutions: On the day of the experiment, dilute the stock solutions in sterile Phosphate-Buffered Saline (PBS) to achieve the final desired concentrations. The final DMSO concentration should not exceed 1% to avoid toxicity to the embryo.

  • Vehicle Control: Prepare a 1% DMSO solution in sterile PBS.

3.2. The CAM Assay Protocol This protocol is an optimized in ovo method synthesized from established procedures.[10][13][14]

  • Fertilized Egg Incubation (Day 0 - 3):

    • Obtain fertilized chicken eggs (e.g., White Leghorn).

    • Disinfect the eggshells by gently wiping them with 70% ethanol.[14]

    • Place the eggs horizontally in an incubator maintained at 37.5°C with 85% humidity.[10][13]

  • Windowing the Eggs (Day 3):

    • Candle the eggs to identify the air sac and the area with developing blood vessels.

    • Working in a sterile environment (laminar flow hood), use a Dremel tool or a small scissor to carefully score and remove a 1 cm² window from the shell, exposing the underlying shell membrane.

    • Add a few drops of sterile normal saline to moisten the shell membrane, which facilitates its separation from the CAM.[10][13]

    • Carefully peel back the shell membrane with sterile forceps to expose the CAM.

    • Seal the window with sterile parafilm or tape and return the eggs to the incubator.

  • Application of Test Compounds (Day 8):

    • The vascular system of the CAM is well-developed by day 8.[11]

    • Prepare sterile, 5 mm filter paper disks.

    • Gently place a disk onto the CAM, avoiding major blood vessels.

    • Carefully pipette 10 µL of the test compound, positive control, or negative control solution onto the corresponding disk.

    • Reseal the window and return the eggs to the incubator.

  • Incubation and Observation (Day 8 - 11):

    • Incubate the eggs for 48 to 72 hours.

    • Monitor the embryos daily for viability.

  • Imaging and Quantification (Day 11):

    • At the end of the incubation period, carefully open the windows.

    • Place the eggs under a stereomicroscope equipped with a digital camera.

    • Capture high-resolution images of the area surrounding the filter paper disk.

    • For quantification, the CAM can be excised, fixed (e.g., with a methanol/acetone mix), and spread on a glass slide for better imaging.[10][13]

    • Analyze the images using software like ImageJ or specialized angiogenesis analysis tools.[18] The key parameters to quantify are:

      • Number of Blood Vessel Branch Points: A direct measure of neovascularization.[10]

      • Total Vessel Length: The cumulative length of all blood vessels in a defined area.

      • Vascular Density/Area: The percentage of the area covered by blood vessels.[19][20]

Results and Data Analysis

4.1. Qualitative Assessment Visually inspect the captured images. The negative control (Vehicle) group should display a dense, spoke-wheel-like network of branching blood vessels. In contrast, the Sunitinib and effective QTH-X groups are expected to show a marked reduction in the density and branching of blood vessels, often with an "avascular zone" around the application disk.

4.2. Quantitative Comparison Summarize the quantified data in a table for clear, objective comparison. The percentage of inhibition can be calculated relative to the negative control.

Treatment GroupConcentration (µM)Avg. # of Branch Points (± SEM)Avg. Total Vessel Length (mm ± SEM)% Inhibition (Branch Points)
Vehicle (1% DMSO)N/A125 ± 815.2 ± 1.10%
Sunitinib1045 ± 55.8 ± 0.764%
QTH-X1078 ± 79.5 ± 0.938%
QTH-X2552 ± 66.5 ± 0.858%
QTH-X5038 ± 44.9 ± 0.670%

Note: The data presented is hypothetical and for illustrative purposes.

4.3. Statistical Analysis To ensure the trustworthiness of the results, perform statistical analysis. A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate for comparing multiple treatment groups to the control. A p-value of < 0.05 is typically considered statistically significant.

Mechanistic Insights: Targeting the VEGF Signaling Pathway

The anti-angiogenic effects of quinazoline-thiazole hybrids and Sunitinib are primarily attributed to their inhibition of the VEGFR-2 signaling pathway.[6][15]

5.1. The VEGF Signaling Cascade When VEGF-A binds to its receptor, VEGFR-2, on the surface of endothelial cells, it induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[21][22] This activation initiates multiple downstream signaling cascades, most notably the PLCγ-PKC-MAPK pathway, which ultimately leads to endothelial cell proliferation, migration, and survival—the key events in angiogenesis.[5][21][23]

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Gene Transcription QTH_Sunitinib QTH-X / Sunitinib QTH_Sunitinib->VEGFR2 Inhibits Kinase Activity

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway.

As illustrated, QTH-X and Sunitinib act by binding to the intracellular kinase domain of VEGFR-2, preventing its autophosphorylation. This blockade halts the entire downstream signaling cascade, thereby inhibiting the pro-angiogenic cellular responses and reducing blood vessel formation, as observed in the CAM assay.

Conclusion and Future Directions

This guide outlines a comprehensive and self-validating methodology for assessing the anti-angiogenic potential of novel quinazoline-thiazole hybrids. The hypothetical data demonstrates that QTH-X exhibits potent, dose-dependent anti-angiogenic activity, with efficacy at 50 µM surpassing that of the clinical drug Sunitinib at 10 µM.

Future Perspectives:

  • Advanced In Vivo Models: Successful candidates from the CAM assay should be further validated in more complex in vivo models, such as tumor xenografts in mice, to assess their effect on tumor growth and microvessel density in a tumor microenvironment.[17]

  • Kinase Profiling: Perform biochemical assays to determine the inhibitory concentration (IC50) of QTH-X against VEGFR-2 and screen it against a panel of other kinases to assess its selectivity.

  • Toxicity Studies: Evaluate the cytotoxicity of the compound on normal cell lines (e.g., human umbilical vein endothelial cells - HUVECs) to determine its therapeutic index.[8][24]

  • Mechanism of Action Studies: Investigate the downstream effects of QTH-X on key signaling proteins (e.g., phosphorylation of ERK, Akt) in endothelial cells via Western blotting to confirm the proposed mechanism of action.

By integrating these robust validation techniques, researchers can confidently identify and advance promising anti-angiogenic compounds from the bench to preclinical development.

References

  • Ellis, L. M. (2006). Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. Google Books.
  • Lopes, M. C., et al. (2025). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols.
  • Nandy, S., et al. (2018). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. JoVE.
  • Creative Bioarray. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay.
  • Stanciu, A. E., et al. (2024). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Biomolecules.
  • Stanciu, A. E., et al. (2025). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents.
  • Cai, W., et al. (2025). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol.
  • Stanciu, A. E., et al. (2024). Discovery of A Novel Series of Quinazoline-Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. PubMed.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer.
  • Hagedorn, M., & Balke, M. (2006). A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay. Angiogenesis.
  • Teleanu, R. I., et al. (2020). Angiogenesis and Its Role in the Tumour Microenvironment: A Target for Cancer Therapy.
  • Fidler, I. J., & Ellis, L. M. (1998). ANGIOGENESIS AND TUMOR METASTASIS. Annual Review of Medicine.
  • Griffioen, A. W., & Molema, G. (2002). Role of angiogenesis in tumor growth and metastasis. Current Opinion in Oncology.
  • Roswell Park Comprehensive Cancer Center. Angiogenesis and Metastasis. Roswell Park Comprehensive Cancer Center.
  • Koch, S., & Claesson-Welsh, L. (2018). Vascular endothelial growth factor signaling in development and disease. Development.
  • Gho, Y. S., et al. (2002). Divergence of Angiogenic and Vascular Permeability Signaling by VEGF. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Ribatti, D. (2008). The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis. Pharmaceuticals.
  • KOLAIDO. (2021). The Uses of CAM Assay Angiogenesis Analysis Software. KOLAIDO.
  • Sino Biological. Vascular Endothelial Growth Factor (VEGF) Signaling Transduction. Sino Biological.
  • IMR Press. (2025). Chick Embryo Chorioallantoic Membrane (CAM)
  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
  • Wang, L., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules.
  • D'Amato, R. J., et al. (2004). A Novel Quantitative Chick Embryo Assay as an Angiogenesis Model Using Digital Image Analysis. Anticancer Research.
  • Hsieh, M.-J., et al. (2017). Quinazoline analog HMJ-30 inhibits angiogenesis: Involvement of endothelial cell apoptosis through ROS-JNK. Oncology Reports.
  • Sarna, S., et al. (2014). Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model with those in in vitro and other in vivo angiogenesis assays. Drug Design, Development and Therapy.
  • Keunen, O., et al. (2008). Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma. Neuro-Oncology.
  • Liu, T., et al. (2022). Novel Drugs with High Efficacy against Tumor Angiogenesis. Cancers.
  • Martin, K. L., et al. (2018). Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. Breast Cancer: Targets and Therapy.
  • Al-Harbi, S., et al. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy.
  • Seal, R., et al. (2025). Comparative Evaluation of Anti-angiogenic Potential of Four Medicinal Plant Extracts Using Chick Embryo Chorioallantoic Membrane (Cam) Assay. Sciety.

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Validation

Engineering Precision Oncology: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzothiazole Anticancer Agents

The development of benzothiazole (BZT) derivatives represents a watershed moment in targeted cancer therapy. Originally identified for their potent antiproliferative properties, early non-fluorinated BZTs like DF-203 (NS...

Author: BenchChem Technical Support Team. Date: March 2026

The development of benzothiazole (BZT) derivatives represents a watershed moment in targeted cancer therapy. Originally identified for their potent antiproliferative properties, early non-fluorinated BZTs like DF-203 (NSC 674495) demonstrated remarkable selectivity against specific breast and ovarian carcinoma cell lines[1]. However, their clinical translation was hindered by unpredictable pharmacokinetics and a biphasic dose-response curve.

The strategic incorporation of a fluorine atom at the C-5 position of the benzothiazole core—yielding 5F-203 (NSC 703786)—fundamentally altered the molecule's metabolic stability and efficacy profile[2][3]. As a Senior Application Scientist, I have compiled this technical guide to objectively compare the efficacy, mechanistic causality, and experimental validation of fluorinated versus non-fluorinated benzothiazole agents.

The Mechanistic Paradigm: The AhR-CYP1A1 Axis

To understand why fluorination improves efficacy, we must first understand the unique, self-validating mechanism of action shared by these agents. Benzothiazoles are essentially prodrugs that hijack a tumor cell's own transcriptional machinery to trigger localized apoptosis.

  • Receptor Binding: The BZT agent enters the cell and binds with high affinity to the cytosolic Aryl Hydrocarbon Receptor (AhR)[4].

  • Nuclear Translocation: The ligand-receptor complex translocates to the nucleus and binds to Xenobiotic Response Elements (XRE) on the DNA[1].

  • Enzyme Induction: This binding upregulates the transcription of cytochrome P450 enzymes, specifically CYP1A1[5].

  • Metabolic Activation: In a fatal loop for the cancer cell, the newly synthesized CYP1A1 enzyme metabolizes the BZT agent into highly reactive electrophilic intermediates (nitrenium ions)[2].

  • Genotoxicity: These intermediates form covalent DNA adducts, precipitating double-strand breaks, S-phase cell cycle arrest, and apoptosis[2][5].

AhR_Pathway Drug 5F-203 (Fluorinated BZT) AhR Cytosolic AhR Complex Drug->AhR Binds Metabolism Metabolic Activation (Nitrenium Ion) Drug->Metabolism Substrate Translocation Nuclear Translocation AhR->Translocation Activates XRE XRE Binding (DNA) Translocation->XRE CYP1A1 CYP1A1 Transcription XRE->CYP1A1 Upregulates CYP1A1->Metabolism Catalyzes DNA_Damage DNA Adducts & DSBs Metabolism->DNA_Damage Covalent Binding Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis Triggers

AhR-CYP1A1 signaling axis and metabolic activation of 5F-203.

Comparative Efficacy: Structural Evolution & Fluorination

The non-fluorinated parent compound, DF-203, exhibits a critical flaw in vitro: a biphasic dose-response curve . At higher concentrations, DF-203 loses its antiproliferative efficacy. This is likely due to rapid oxidative metabolism at the C-5 position, which neutralizes the drug before it can form lethal DNA adducts, or induces receptor desensitization.

By substituting hydrogen with fluorine at the C-5 position, chemists created 5F-203 . Fluorine's high electronegativity and small van der Waals radius block oxidative metabolism at this specific site without adding steric bulk that would impede AhR binding[3]. This single modification eliminates the biphasic response, yielding a monophasic, linear dose-response curve with sustained nanomolar potency across sensitive breast (MCF-7) and ovarian (IGROV-1) cancer lines[1][2].

To overcome the extreme lipophilicity of 5F-203, the clinical candidate Phortress was developed. Phortress is an L-lysylamide prodrug of 5F-203 that provides excellent aqueous solubility for intravenous administration while retaining the exact AhR-mediated mechanism of action post-hydrolysis[2].

Quantitative Data Comparison
Pharmacological PropertyDF-203 (Non-Fluorinated)5F-203 (Fluorinated)Phortress (Fluorinated Prodrug)
Core Structure 2-(4-amino-3-methylphenyl)benzothiazole5-fluoro derivative of DF-203L-lysylamide prodrug of 5F-203
Dose-Response Profile Biphasic (Efficacy drops at high doses)Monophasic (Sustained potency)Monophasic (Sustained potency)
AhR Binding Affinity HighVery HighHigh (Post-hydrolysis)
Metabolic Stability Low (Prone to C-5 oxidation)High (C-5 oxidation blocked)High (Post-hydrolysis)
Aqueous Solubility PoorPoorExcellent (IV compatible)
Target Cell Lines MCF-7, IGROV-1MCF-7, IGROV-1, TK-10MCF-7, IGROV-1

Experimental Validation Workflows

To rigorously evaluate the efficacy of a novel benzothiazole agent, researchers must validate both the phenotypic outcome (cell death) and the mechanistic causality (AhR translocation and CYP1A1 induction).

Exp_Workflow Start In Vitro Evaluation Subcell Subcellular Fractionation Start->Subcell Mechanism qPCR RT-qPCR (CYP1A1 mRNA) Start->qPCR Expression Viability MTT Assay (Cytotoxicity) Start->Viability Phenotype WB Western Blot (AhR) Subcell->WB

Experimental workflow for validating benzothiazole efficacy and mechanism.

Protocol 1: AhR Nuclear Translocation (Subcellular Fractionation)

To prove the drug acts via AhR, we must observe the physical movement of the receptor from the cytosol to the nucleus upon drug binding.

  • Cell Culture & Treatment: Seed sensitive MCF-7 cells. Treat with 1 µM 5F-203 or vehicle (0.1% DMSO) for 1 to 6 hours.

  • Hypotonic Lysis (Cytosolic Extraction): Resuspend the cell pellet in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl).

    • Causality Note: A hypotonic buffer swells the cells, allowing the plasma membrane to be mechanically disrupted via homogenization without rupturing the nuclear envelope. If the nuclear envelope breaks, cytosolic and nuclear AhR fractions will mix, generating false positives for translocation.

  • Hypertonic Extraction (Nuclear Extraction): Isolate the intact nuclei via centrifugation. Resuspend the nuclear pellet in a hypertonic buffer (containing 400 mM NaCl) to force nuclear proteins out of the chromatin matrix.

  • Western Blotting: Probe both fractions using an anti-AhR antibody.

    • Self-Validation: You must probe for GAPDH (strictly cytosolic) and Lamin B1 (strictly nuclear) to prove the fractions are pure and uncontaminated.

Protocol 2: CYP1A1 Induction & Cytotoxicity Profiling

To link gene expression to cell death, we measure CYP1A1 mRNA spikes prior to viability loss[5]. If CYP1A1 is the metabolic activator, its induction must precede cytotoxicity.

  • Dual-Line Seeding: Seed a sensitive cell line (MCF-7) and a known resistant cell line (MDA-MB-435) in parallel plates.

    • Causality Note: Testing a resistant cell line alongside a sensitive one creates a self-validating system. If cytotoxicity is truly CYP1A1-dependent, the resistant line must show neither CYP1A1 mRNA spikes nor significant viability loss. This negative control proves the drug's mechanism isn't generalized off-target toxicity[2][5].

  • Gene Expression (RT-qPCR): Treat cells with 1 µM 5F-203. Extract RNA at 6h, 12h, and 24h. Reverse transcribe to cDNA and run qPCR for CYP1A1. In sensitive cells, CYP1A1 mRNA should spike exponentially by 6-8 hours[5].

  • Viability Assessment (MTT Assay): Treat parallel plates for 72 hours. Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. 5F-203 should yield an IC50 in the low nanomolar range for MCF-7, while MDA-MB-435 remains unaffected.

Conclusion

The transition from DF-203 to 5F-203 perfectly illustrates the power of rational drug design. By utilizing fluorination to block a specific metabolic liability at the C-5 position, researchers stabilized the benzothiazole core, eliminated biphasic dosing artifacts, and maximized the localized genotoxicity driven by the AhR-CYP1A1 axis[2][3]. For drug development professionals, the 5F-203/Phortress lineage serves as a gold-standard case study in utilizing halogenation to optimize pharmacokinetic profiles without compromising target affinity.

References
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL:[Link]

  • Exploring New Molecular Targets in Advanced Ovarian Cancer: The Aryl Hydrocarbon Receptor (AhR) and Antitumor Benzothiazole Ligands as Potential Therapeutic Candidates Source: IntechOpen URL:[Link]

  • Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells Source: NIH / PMC URL:[Link]

  • Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity Source: AACR Journals URL:[Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances Source: Article2Submit URL:[Link]

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Comparative

A Comparative Analysis of VEGFR2 Binding Affinity in Novel Quinazoline-Thiazole Hybrids

Introduction: The Critical Role of VEGFR2 in Angiogenesis and Cancer Therapy Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of VEGFR2 in Angiogenesis and Cancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process of forming new blood vessels.[1][2][3][4][5] In the context of oncology, the tumor microenvironment often exhibits dysregulated angiogenesis, which is crucial for supplying oxygen and nutrients to cancerous cells, thereby promoting tumor growth and metastasis.[4] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR2 initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are instrumental in endothelial cell proliferation, migration, and survival.[6][7][8][9] Consequently, the inhibition of VEGFR2 has emerged as a key strategy in cancer therapeutics.[4]

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as kinase inhibitors for cancer treatment.[4][10][11] Hybrid molecules that incorporate a quinazoline core with other heterocyclic systems, such as thiazole, have shown significant promise as potent and selective VEGFR2 inhibitors.[12][13][14] This guide provides a comparative analysis of the VEGFR2 binding affinity of different series of recently developed quinazoline-thiazole hybrids, supported by experimental data from in vitro kinase assays and in silico molecular docking studies.

Comparative Analysis of VEGFR2 Inhibitory Activity

The following tables summarize the in vitro VEGFR2 inhibitory activity (IC50 values) and, where available, the antiproliferative activity of various series of quinazoline-thiazole hybrids against different cancer cell lines. The data is compiled from multiple independent studies to provide a broad overview of the field.

Table 1: VEGFR2 Kinase Inhibitory Activity of Quinazoline-Thiazole Hybrids

Compound SeriesSpecific CompoundVEGFR2 IC50 (µM)Reference CompoundReference VEGFR2 IC50 (µM)Source
SQ Series SQ20.014Cabozantinib0.0045[15]
4e 4e0.189Docetaxel0.0893[10]
13 130.05783--
Benzo[g]quinazolines 13Comparable to Sorafenib (1.5-fold inhibition relative to sorafenib)Sorafenib-[16]
Benzo[g]quinazolines 15Comparable to Sorafenib (1.4-fold inhibition relative to sorafenib)Sorafenib-[16]

Table 2: Antiproliferative Activity of Quinazoline-Thiazole Hybrids against Various Cancer Cell Lines

Compound SeriesSpecific CompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
SA Series SA01-SA07 (range for 4 compounds)HepG21.83-4.24Sorafenib6.28[12][13]
SA Series SA01-SA05, SA07 (range for 6 compounds)EA.hy9260.79-5.85Sorafenib6.62[12][13]
SQ Series SQ2HT-293.38Cabozantinib9.10[15]
SQ Series SQ2COLO-20510.55Cabozantinib10.66[15]
4e 4eA-5490.59--[10]
TSC Series TSC10A375-Sorafenib-[17]
4j 4jMCF-70.23Tivozanib0.38[18]
4j 4jA5490.38Tivozanib0.62[18]
4j 4jHela0.32Tivozanib0.34[18]
IXa IXaMCF716.70--[19]
IXa IXaHCT11612.54--[19]

In-depth Analysis of Structure-Activity Relationship (SAR) and Molecular Docking

The potent VEGFR2 inhibitory activity of these quinazoline-thiazole hybrids can be attributed to their specific molecular interactions within the ATP-binding pocket of the VEGFR2 kinase domain. Molecular docking studies have consistently shown that the quinazoline core acts as a crucial scaffold, often forming key hydrogen bonds with the hinge region residues, such as Cys919.[12] The thiazole moiety and its various substitutions typically occupy the hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound.[12][14]

For instance, in the SA series of compounds, the quinazoline core was designed to bind to the hinge region, while substitutions with methoxy groups at positions 6 and 7 were intended to increase the electron density and lipophilicity.[12] Molecular dynamics and MM-PBSA evaluations identified compound SA05 as forming a highly stable complex with VEGFR2.[12][13] Similarly, for the SQ series, docking results indicated that the potent inhibitory effect of compounds like SQ2 was due to their binding to key amino acids in the active site, namely Asp1044 and Glu883, along with hydrophobic interactions.[15]

The design of the TSC series also followed a rational approach, with the 6,7-dimethoxy substituted quinazoline core targeting the hinge region and a 4-phenoxy substitution aiming to maximize affinity towards the gatekeeper area.[17] These examples underscore the importance of rational drug design, guided by an understanding of the target's three-dimensional structure, in developing potent and selective kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed and robust experimental protocols are paramount. The following sections describe the standard methodologies for evaluating the VEGFR2 binding affinity of novel compounds.

In Vitro VEGFR2 Kinase Assay

This assay directly quantifies the ability of a test compound to inhibit the enzymatic activity of the VEGFR2 kinase.[20]

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the recombinant VEGFR2 kinase domain. The amount of ATP remaining after the reaction is inversely proportional to the kinase activity. A luminescence-based assay, such as the Kinase-Glo® assay, is commonly used to quantify the remaining ATP.

Step-by-Step Protocol:

  • Master Mixture Preparation: Prepare a master mixture containing the kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), the peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP.[1][20]

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., quinazoline-thiazole hybrid) in DMSO. Include a positive control (a known VEGFR2 inhibitor like Sorafenib) and a DMSO vehicle control.

  • Assay Plate Setup: In a 96-well white plate, add the kinase buffer, recombinant human VEGFR2 kinase domain, and the peptide substrate to each well.[20]

  • Inhibitor Addition: Add the diluted test compounds, positive control, and vehicle control to their respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.[20]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[1][20]

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based reagent (e.g., Kinase-Glo®). After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.[1][20]

  • Data Analysis: Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[10][15]

Principle: This method involves placing the three-dimensional structure of the ligand (the quinazoline-thiazole hybrid) into the binding site of the receptor (VEGFR2) and evaluating the binding energy of the resulting complex using a scoring function.

Step-by-Step Workflow:

  • Protein Preparation: Obtain the crystal structure of the VEGFR2 kinase domain from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate the 3D structure of the quinazoline-thiazole hybrid and optimize its geometry using a suitable force field.

  • Binding Site Definition: Define the binding site on the VEGFR2 protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the prepared ligand into the defined binding site of the protein. The program will generate multiple possible binding poses.

  • Scoring and Analysis: The docking program will calculate a binding score (e.g., binding energy in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Analyze the interactions between the best-ranked pose of the ligand and the amino acid residues of the VEGFR2 binding site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Validation: If possible, validate the docking protocol by re-docking the co-crystallized ligand into the binding site and comparing the predicted pose with the experimental structure.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the VEGFR2 signaling pathway and the experimental workflow for inhibitor evaluation.

VEGFR2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Migration) MAPK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

Caption: Simplified VEGFR2 signaling cascade initiated by VEGF-A binding.

Experimental Workflow for VEGFR2 Inhibitor Evaluation

Inhibitor_Evaluation_Workflow cluster_design Compound Design & Synthesis cluster_evaluation In Vitro & In Silico Evaluation cluster_analysis Data Analysis & SAR Design Rational Design of Quinazoline-Thiazole Hybrids Synthesis Chemical Synthesis & Characterization Design->Synthesis Kinase_Assay VEGFR2 Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Docking Molecular Docking (Binding Mode Prediction) Synthesis->Docking Cell_Assay Antiproliferative Assays (e.g., MTT on Cancer Cells) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Docking->SAR Cell_Assay->SAR

Caption: Workflow for evaluating novel VEGFR2 inhibitors.

Conclusion and Future Perspectives

The development of quinazoline-thiazole hybrids as VEGFR2 inhibitors represents a promising avenue in anticancer drug discovery. The studies highlighted in this guide demonstrate that through rational design, potent and selective inhibitors can be synthesized. The comparative analysis of IC50 values reveals that several of these hybrid compounds exhibit comparable or even superior activity to established drugs like Sorafenib and Cabozantinib in preclinical models.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring dual-targeting inhibitors that modulate other key signaling pathways in cancer, in addition to VEGFR2, could offer a strategy to overcome drug resistance. The continued integration of computational methods with traditional medicinal chemistry and biological evaluation will undoubtedly accelerate the discovery of the next generation of targeted cancer therapies.

References

  • Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents - PMC. [Link]

  • Discovery of A Novel Series of Quinazoline-Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents - PubMed. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. [Link]

  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. [Link]

  • S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H. [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - MDPI. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed. [Link]

  • Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents - ResearchGate. [Link]

  • Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - RSC Publishing. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy | Request PDF - ResearchGate. [Link]

  • Synthesis of new hybrid quinazoline compounds as antiproliferative agents for breast and colon cancer treatment - AJOL. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences. [Link]

  • Chemical structures of the clinically approved VEGFR2 inhibitors and... - ResearchGate. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. [Link]

  • Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - MDPI. [Link]

  • Synthesis, molecular modeling, and biological evaluation of quinazoline derivatives containing the 1,3,4-oxadiazole scaffold as novel inhibitors of VEGFR2 - RSC Publishing. [Link]

  • Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation. | Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Master Plan: 3-Benzothiazol-2-yl-quinoline

As a specialized synthetic polycyclic heteroaromatic compound, 3-Benzothiazol-2-yl-quinoline (and its structural derivatives) is frequently utilized in advanced drug discovery—particularly in the synthesis of antibacteri...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized synthetic polycyclic heteroaromatic compound, 3-Benzothiazol-2-yl-quinoline (and its structural derivatives) is frequently utilized in advanced drug discovery—particularly in the synthesis of antibacterial agents, Alzheimer's disease therapeutics, and as a fluorescent probe in materials science 1.

However, the very structural features that make this compound biologically and photochemically active also render it a significant occupational and environmental hazard. To build a culture of safety and ensure regulatory compliance, laboratories must implement rigorous, self-validating protocols that address the combined toxicological profiles of its constituent moieties.

Mechanistic Toxicology & Hazard Assessment

Understanding the causality behind chemical hazards is the foundation of effective laboratory safety. 3-Benzothiazol-2-yl-quinoline combines two highly reactive ring systems, each contributing specific toxicological risks:

  • The Quinoline Moiety: Quinoline and its derivatives are recognized hepatotoxins and potential human carcinogens. The US EPA has evaluated quinoline with a human carcinogen oral potency factor (

    
    ) of 12.48 (mg/kg/day)⁻¹ 2. It is easily absorbed through the skin and gastrointestinal tract, targeting the liver and eyes.
    
  • The Benzothiazole Moiety: Benzothiazole derivatives are known for acute toxicity, dermal sensitization, and severe environmental persistence. They exhibit significant aquatic toxicity, characterized by central nervous system and respiratory depression in biological models 3.

  • Structural Hazard (Intercalation): The planar, conjugated nature of the fused benzothiazole-quinoline system presents a high risk for DNA intercalation. Consequently, any operational protocol must operate under the assumption of high cytotoxicity and mutagenicity.

Table 1: Physicochemical & Hazard Summary
ParameterQuantitative / Qualitative DataOperational Implication
Physical State Solid (typically off-white/yellow powder)High risk of inhalation via aerosolized dust. Requires HEPA filtration.
EPA Carcinogen Factor

= 12.48 (mg/kg/day)⁻¹ (Quinoline base) 2
Treat as a suspect carcinogen; strict exposure limits apply.
Aquatic Toxicity High (Daphnia magna & Fish models)Zero-drain disposal policy. All waste must be incinerated.
Solubility Soluble in DMSO, DMF, DCM; Insoluble in waterHigh dermal transport risk when dissolved in polar aprotic solvents.

Operational Safety & Handling Protocol

Do not merely follow these steps; understand that they are designed as a self-validating system to prevent both inhalation of particulates and dermal absorption of solvated compounds.

Step-by-Step Handling Methodology:

  • Preparation & Engineering Controls: Always handle the neat powder inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood. Causality: The powder is highly prone to static cling and aerosolization; ductless hoods cannot safely capture carcinogenic particulates.

  • PPE Selection: Don a disposable lab coat, safety goggles, and double gloves . Causality: When solubilizing the compound in Dimethyl Sulfoxide (DMSO) for biological assays, understand that DMSO acts as a chemical vehicle, rapidly transporting dissolved 3-Benzothiazol-2-yl-quinoline across the dermal barrier. If a drop lands on your outer glove, immediately remove it, leaving the inner glove intact, and re-glove.

  • Weighing: Use an anti-static gun on the weighing spatula and weigh paper. This prevents the electrostatic dispersion of the toxic powder onto the balance pan.

  • Decontamination: After handling, wipe down the balance and surrounding area with a solvent the compound is soluble in (e.g., Isopropanol or Methanol), followed by a soap and water wash to remove residual solvent.

Spill Response Workflow

In the event of a spill, immediate and calculated action is required to prevent environmental release and personnel exposure.

SpillResponse Start Spill Detected (3-Benzothiazol-2-yl-quinoline) Assess Assess Volume & State (Solid Powder vs. Solution) Start->Assess PPE Don Appropriate PPE (Respirator, Double Gloves) Assess->PPE Contain Contain Spill (Use Damp Absorbent for Powder) PPE->Contain Collect Collect Waste in Compatible Container Contain->Collect Decon Decontaminate Area (Soap & Water / Isopropanol) Collect->Decon Label Label as Hazardous Waste & Request EHS Pickup Decon->Label

Workflow for safely managing and containing 3-Benzothiazol-2-yl-quinoline laboratory spills.

Step-by-Step Spill Containment:

  • Evacuate and Assess: Clear personnel from the immediate area. Determine if the spill is dry powder or a solvated liquid.

  • Powder Spills (Do not sweep): Sweeping generates toxic dust. Instead, cover the powder with paper towels dampened with water or a mild solvent (to bind the dust), then carefully scoop the towels into a hazardous waste bag.

  • Liquid Spills: Surround the spill with an inert, universal absorbent (e.g., vermiculite or commercial spill pads). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the surface with a 10% bleach solution or isopropanol, collecting all liquid runoff into the hazardous waste container.

Proper Disposal Procedures

Environmental compliance is non-negotiable. While 3-Benzothiazol-2-yl-quinoline itself may not possess a specific, dedicated RCRA U-code, its structural relationship to quinoline (a recognized hazardous substance under CERCLA with a 5000 lb Reportable Quantity) mandates that it be managed as a characteristic hazardous waste due to its toxicity 4.

Never dispose of this compound, or any of its derivatives, down the drain or in standard municipal trash.

WasteSegregation Waste 3-Benzothiazol-2-yl-quinoline Waste Generation Solid Solid Waste (Powder, PPE, Silica) Waste->Solid Liquid Liquid Waste (Solutions, Extracts) Waste->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Halogen Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogen NonHalogen Non-Halogenated Solvents (e.g., DMSO, Methanol) Liquid->NonHalogen HaloBin Halogenated Waste Carboy Halogen->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalogen->NonHaloBin Incineration High-Temperature Incineration (EPA/RCRA Compliant) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Proper segregation and disposal pathways for solid and liquid 3-Benzothiazol-2-yl-quinoline waste.

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation:

    • Collect all contaminated pipette tips, empty reagent vials, weighing papers, and silica gel from chromatography in a puncture-resistant, poly-lined container.

    • Double-bag the waste and label it explicitly: "Toxic Solid Waste: Contains 3-Benzothiazol-2-yl-quinoline (Suspect Carcinogen/Hepatotoxin)."

  • Liquid Waste Segregation (Critical Step):

    • Halogenated vs. Non-Halogenated: If the compound was dissolved in Chloroform or Dichloromethane (DCM) during synthesis or extraction, it MUST go into the Halogenated waste carboy.

    • If dissolved in DMSO, DMF, or Methanol for biological testing, it MUST go into the Non-Halogenated waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature profile and can lead to the formation of highly toxic dioxins during the disposal facility's combustion process.

  • Storage and EHS Pickup:

    • Store waste carboys in secondary containment bins to prevent leaks from reaching the floor drains.

    • Ensure containers are kept tightly closed unless actively adding waste (RCRA closed-container rule).

    • Schedule a pickup with your institution's Environmental Health and Safety (EHS) department for final destruction via high-temperature commercial incineration.

References

  • 1Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives - ResearchGate.

  • 2Health And Environmental Effects Profile for Quinoline - US Environmental Protection Agency (EPA).

  • 3Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment - Connecticut Dept of Public Health.

  • 440 CFR 302.4 -- Hazardous substances and reportable quantities - Electronic Code of Federal Regulations (eCFR).

Sources

Handling

Personal protective equipment for handling 3-Benzothiazol-2-YL-quinoline

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Benzothiazol-2-YL-quinoline (CAS: 165067-13-0) requires moving beyond generic safety data sheets. To build a truly se...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Benzothiazol-2-YL-quinoline (CAS: 165067-13-0) requires moving beyond generic safety data sheets. To build a truly secure laboratory environment, we must understand the physicochemical causality behind the hazards.

This compound merges a benzothiazole moiety—a known dermal sensitizer and severe respiratory irritant[1]—with a quinoline ring, which is highly lipophilic and carries systemic toxicity risks[2]. Furthermore, as a dry powder, it presents a significant risk for aerosolization and electrostatic ignition[3]. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, scientific integrity, and regulatory compliance.

Hazard Causality and PPE Matrix

To design an effective Personal Protective Equipment (PPE) strategy, we must address the specific physicochemical threats of 3-Benzothiazol-2-YL-quinoline:

  • Particulate & Aerosolization Risk: The solid form is highly prone to generating fine dust. Inhalation bypasses primary immune defenses and can lead to severe respiratory tract irritation and systemic absorption[2].

  • Electrostatic Discharge & Combustibility: The powder can form combustible dust clouds. The manufacturer explicitly mandates the use of non-sparking tools and precautions against electrostatic discharge steam[3].

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification / MaterialCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Quinolines are lipophilic and can permeate standard latex. Double gloving ensures a self-validating fail-safe against micro-tears[4].
Eye Protection Tight-fitting Chemical Safety GogglesStandard safety glasses are insufficient. Goggles prevent micro-particulate dust from entering the ocular mucosa[2].
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside a Class II fume hood to block inhalation of aerosolized benzothiazole irritants[2].
Body Protection Flame-Resistant (FR) Lab Coat & Anti-static FootwearMitigates the specific hazard of fire caused by electrostatic discharge when handling combustible fine powders[3].

Standard Operating Procedure: Safe Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success is physically verified.

Step 1: Environmental Verification

  • Action: Conduct all open chemical handling inside a certified chemical fume hood[4].

  • Validation: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Do not rely solely on the annual certification sticker.

Step 2: Electrostatic Grounding

  • Action: Place an anti-static mat inside the fume hood workspace. Ensure you are wearing anti-static footwear.

  • Rationale: Neutralizing the static charge prevents the ignition of aerosolized 3-Benzothiazol-2-YL-quinoline dust[3].

Step 3: Chemical Transfer

  • Action: Use exclusively non-sparking spatulas (e.g., Teflon-coated or ceramic) to weigh and transfer the powder[3].

  • Action: Utilize the "tare method" for weighing: place a pre-weighed, sealable vial on the balance, add the chemical inside the fume hood, seal the vial, and then re-weigh it outside the hood[5].

  • Rationale: This minimizes open-air transit and completely isolates the dust hazard.

OperationalWorkflow N1 1. Fume Hood Setup (Face Velocity >100 fpm) N2 2. Don Advanced PPE (Double Nitrile, FR Coat) N1->N2 N3 3. Ground Equipment (Anti-Static Measures) N2->N3 N4 4. Chemical Transfer (Non-Sparking Tools) N3->N4 N5 5. Surface Decon (Solvent Wipe) N4->N5

Fig 1. Sequential operational workflow for handling 3-Benzothiazol-2-YL-quinoline.

Decontamination and Disposal Plan

Proper disposal requires chemical segregation to prevent dangerous cross-reactions in the waste stream.

Step 1: Segregation and Storage

  • Action: Store the tightly closed container in a dry, cool, and well-ventilated place, strictly isolated from foodstuff containers and strong oxidizers (e.g., nitrates)[3],[6].

Step 2: Surface Decontamination

  • Action: After each use, wipe down the immediate work area and balance with a solvent compatible with lipophilic compounds (e.g., a dilute ethanol or isopropanol solution), followed by a damp water wipe[5].

  • Rationale: Benzothiazoles can leave invisible residues that act as contact sensitizers over time.

Step 3: Waste Disposal

  • Action: Collect all contaminated consumables (gloves, wipes, weigh boats) into a designated, clearly labeled hazardous waste container for "Toxic Organic Solids"[2].

  • Validation: Ensure secondary containment is used for all liquid waste mixtures containing the compound to prevent environmental release[6].

Emergency Spill Response Protocol

In the event of a spill, the primary objective is to prevent the powder from becoming airborne.

Step 1: Assessment and Evacuation

  • Action: If the spill is large or highly aerosolized, evacuate the immediate area, increase room ventilation, and contact the Hazmat team immediately[2].

Step 2: Dust Suppression (Critical Step)

  • Action: For manageable benchtop spills, gently dampen the spilled powder with a fine mist of water or an appropriate inert solvent[2].

  • Rationale: Dry sweeping will generate a toxic, potentially explosive dust cloud. Dampening binds the particulates.

Step 3: Collection

  • Action: Use a non-sparking dustpan and brush (or wet absorbent pads) to carefully sweep the dampened material[3].

  • Action: Place the collected waste into a sealable hazardous waste bag, label it immediately, and submit it for institutional environmental health disposal.

SpillResponse S1 Spill Detected S2 Assess Aerosol Risk S1->S2 S3 Evacuate & Call Hazmat S2->S3 High Dust/Aerosol S4 Dampen Powder (Prevent Dust) S2->S4 Localized/Manageable S5 Collect Waste (Non-Sparking Tools) S4->S5 S6 Seal in Hazmat Container S5->S6

Fig 2. Decision matrix and response pathway for accidental chemical spills.

References

  • "SAFETY DATA SHEET Benzothiazole" , Synerzine. Available at:[Link]

  • "Standard Operating Procedures for Laboratories" , Juniata College. Available at:[Link]

  • "Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment" , ResearchGate. Available at:[Link]

  • "Chemical Handling and Storage" , Iowa State University Environmental Health and Safety. Available at:[Link]

  • "General Use SOP for Highly Acutely Toxic Materials" , University of Michigan-Dearborn. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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